(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride
Description
BenchChem offers high-quality (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(R)-cyclopropyl-(4-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8;/h4-8,11H,2-3,12H2,1H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXIXBPARKOHLB-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](C2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620971 | |
| Record name | (R)-1-Cyclopropyl-1-(4-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212831-96-3 | |
| Record name | (R)-1-Cyclopropyl-1-(4-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Characteristics of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl
Foreword: The Significance of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl in Modern Drug Discovery
(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is a chiral amine of significant interest in contemporary pharmaceutical research and development. Its unique structural amalgamation, featuring a constrained cyclopropyl moiety, a methoxy-substituted phenyl ring, and a chiral benzylic amine center, renders it a valuable and versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its core physicochemical properties and the analytical methodologies essential for its characterization. The strategic incorporation of the cyclopropyl group is known to enhance metabolic stability and potency in drug candidates, while the methoxyphenyl group can modulate receptor interactions and pharmacokinetic profiles. Consequently, this molecule serves as a critical intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system for the potential treatment of neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.[1] A thorough understanding of its physicochemical characteristics is paramount for researchers, scientists, and drug development professionals to ensure the quality, consistency, and performance of this intermediate in the synthesis of next-generation pharmaceuticals.
Chemical Identity and Molecular Structure
A precise understanding of the chemical identity of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl is the foundation for all subsequent characterization.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (1R)-1-Cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride | N/A |
| CAS Number | 58271-59-3 | [1][2] |
| Molecular Formula | C₁₁H₁₆ClNO | [1][2] |
| Molecular Weight | 213.70 g/mol | [1][2] |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2CC2)N.Cl | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Storage | Room temperature, stored under an inert atmosphere | [1][2] |
Core Physicochemical Characteristics
The physicochemical properties of a pharmaceutical intermediate are critical determinants of its behavior in both chemical reactions and biological systems. These parameters influence its reactivity, solubility, and ultimately, its suitability for downstream applications.
Solubility Profile
The solubility of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl is a key factor in its handling, reaction kinetics, and purification. As a hydrochloride salt, it is expected to exhibit good solubility in polar protic solvents.
Table 2: Predicted Solubility
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | The hydrochloride salt form significantly increases aqueous solubility. |
| Methanol, Ethanol | Soluble | Polar protic solvents are effective at solvating the ionic salt. |
| Dichloromethane | Sparingly soluble | Lower polarity compared to alcohols. |
| Toluene, Hexanes | Insoluble | Non-polar solvents are unlikely to dissolve the salt. |
Experimental Protocol for Solubility Determination:
A standardized protocol for determining the equilibrium solubility of the compound is crucial for reproducibility.
-
Preparation of Saturated Solutions: Add an excess amount of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl to a series of vials, each containing a known volume of the test solvent (e.g., water, methanol, ethanol).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Centrifuge the saturated solutions to pellet the excess solid. Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase for analysis.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method against a calibration curve prepared from a stock solution of known concentration.
-
Calculation: Determine the solubility in mg/mL or mol/L.
Melting Point
The melting point is a fundamental indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.
-
Predicted Melting Point: While no specific experimental value is publicly available for the (R)-enantiomer hydrochloride, related compounds such as Cyclopropyl(4-methoxyphenyl)methanone have a reported melting point of 40-42 °C. It is anticipated that the hydrochloride salt of the amine will have a significantly higher melting point.
Experimental Protocol for Melting Point Determination (Capillary Method):
-
Sample Preparation: Finely powder a small amount of the dry compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature at which the substance begins to melt and the temperature at which it is completely molten.
Acidity Constant (pKa)
The pKa value is critical for understanding the ionization state of the molecule at different pH values, which influences its solubility, lipophilicity, and interaction with biological targets. The primary amine in the molecule is the key ionizable group.
-
Predicted pKa: The pKa of the conjugate acid of a typical primary benzylic amine is in the range of 9-10.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Solution Preparation: Dissolve a precisely weighed amount of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl in a known volume of deionized water.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a crucial parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Predicted XlogP (for the free base): 1.5. This value suggests a moderate degree of lipophilicity. The LogD (distribution coefficient) at a given pH will be influenced by the pKa.
Experimental Protocol for LogP Determination (Shake-Flask Method):
-
System Preparation: Prepare a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4).
-
Partitioning: Dissolve a known amount of the compound in one of the phases and add the second phase. Shake the mixture vigorously to allow for partitioning between the two phases.
-
Equilibration and Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method such as HPLC-UV.
-
Calculation: Calculate the LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectroscopic and Chromatographic Characterization
A suite of analytical techniques is essential for the unambiguous identification and purity assessment of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group (likely two doublets), the methoxy group (a singlet), the benzylic proton (a multiplet), and the protons of the cyclopropyl ring (a complex multiplet system). The protons of the ammonium group may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, with distinct signals for the aromatic carbons, the methoxy carbon, the benzylic carbon, and the carbons of the cyclopropyl ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions:
-
N-H stretch (amine salt): A broad band in the region of 2400-3200 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Around 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch (ether): A strong absorption around 1250 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion: For the free base (C₁₁H₁₅NO), the expected [M+H]⁺ ion would be at m/z 178.12.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is indispensable for determining the enantiomeric purity of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl.
Rationale for Method Development: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.
Illustrative Chiral HPLC Method:
-
Column: A column with a cellulose-based chiral stationary phase (e.g., Lux Cellulose-1) is a suitable starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used in normal-phase chromatography. A small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve peak shape and resolution for basic compounds.
-
Detection: UV detection at a wavelength where the 4-methoxyphenyl chromophore absorbs (e.g., 225 nm).
Experimental Protocol for Chiral Purity Analysis:
-
System Suitability: Inject a solution of the racemic mixture to ensure that the two enantiomers are baseline-separated.
-
Sample Analysis: Prepare a solution of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl of known concentration and inject it into the HPLC system.
-
Data Analysis: Integrate the peak areas for both the (R)- and (S)-enantiomers.
-
Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Synthesis and Purification
The synthesis of enantiomerically pure (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl is a critical step in its utilization.
Enantioselective Synthesis
An enantioselective synthesis is the preferred route to obtain the desired (R)-enantiomer. A plausible synthetic approach involves the asymmetric reduction of a precursor ketone or imine.
Diagram of a Potential Synthetic Pathway:
Sources
An In-Depth Technical Guide to (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of a Chiral Cyclopropylamine Scaffold
(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride, bearing the CAS number 1212831-96-3, represents a sophisticated chiral building block of significant interest in modern medicinal chemistry. Its unique structural architecture, combining a rigid cyclopropyl moiety with an electron-rich methoxyphenyl group and a chiral amine center, makes it a highly sought-after intermediate in the synthesis of novel therapeutic agents. The cyclopropyl ring is a particularly valuable pharmacophore, known to enhance metabolic stability, improve potency, and reduce off-target effects by constraining the conformation of drug molecules.[1] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications, with a particular focus on its emerging role as a scaffold for potent enzyme inhibitors. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering both theoretical insights and actionable experimental protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is fundamental to its effective use in research and development. The hydrochloride salt form generally confers improved solubility and stability compared to the free base.
| Property | Value | Source |
| CAS Number | 1212831-96-3 | N/A |
| Molecular Formula | C₁₁H₁₆ClNO | [2] |
| Molecular Weight | 213.70 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water, methanol, and DMSO (predicted) | General knowledge |
| Storage | Store at room temperature under an inert atmosphere. | [2] |
Asymmetric Synthesis: A Strategic Approach
The enantioselective synthesis of (R)-Cyclopropyl(4-methoxyphenyl)methanamine is a critical step in harnessing its therapeutic potential. Direct synthesis of the racemic mixture followed by chiral resolution is one approach; however, asymmetric synthesis offers a more elegant and efficient route to the desired enantiomer. A plausible and robust strategy involves the asymmetric reduction of an imine precursor, derived from the corresponding ketone, using a chiral auxiliary. This method provides excellent stereocontrol and is amenable to scale-up.
Part 1: Synthesis of the Ketone Precursor
The synthesis commences with the Friedel-Crafts acylation of anisole with cyclopropanecarbonyl chloride to yield the key intermediate, Cyclopropyl(4-methoxyphenyl)methanone.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a stirred solution of anisole (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane, add a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: Slowly add cyclopropanecarbonyl chloride (1.1 eq.) to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford Cyclopropyl(4-methoxyphenyl)methanone.[3]
Part 2: Enantioselective Reductive Amination
The ketone is then converted to the target chiral amine via a diastereoselective reductive amination using a chiral auxiliary, such as (R)-α-methylphenethylamine.
Experimental Protocol: Asymmetric Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve Cyclopropyl(4-methoxyphenyl)methanone (1.0 eq.) and (R)-α-methylphenethylamine (1.1 eq.) in a suitable solvent like methanol.
-
Catalytic Reduction: Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pt/C).
-
Hydrogenation: Subject the mixture to hydrogenation under normal pressure until the reaction is complete (monitored by TLC).
-
Purification of Diastereomer: After filtration of the catalyst, the resulting diastereomeric amine intermediate can be purified by salt formation with a chiral acid (e.g., L-tartaric acid) and subsequent recrystallization to isolate the desired (R,R)-diastereomer.[2]
-
Deprotection: The chiral auxiliary is removed by hydrogenolysis (e.g., using Pd/C as a catalyst) to yield (R)-Cyclopropyl(4-methoxyphenyl)methanamine.
-
Salt Formation: The final hydrochloride salt is prepared by treating the free amine with a solution of HCl in a suitable solvent like ether or isopropanol.
Caption: Asymmetric synthesis workflow.
Spectroscopic and Chromatographic Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemistry of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (500 MHz, DMSO-d₆) δ (ppm):
-
Aromatic Protons: 7.20-7.40 (d, 2H) and 6.80-7.00 (d, 2H) corresponding to the para-substituted phenyl ring.
-
Methine Proton: A multiplet around 3.50-3.70 (m, 1H) for the chiral center proton (CH-NH₂).
-
Methoxy Protons: A singlet around 3.75 (s, 3H).
-
Amine Protons: A broad singlet for the -NH₃⁺ protons, which may exchange with D₂O.
-
Cyclopropyl Protons: A series of multiplets in the upfield region, typically between 0.20 and 1.50 ppm.
Predicted ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm):
-
Aromatic Carbons: Resonances between 114 and 160 ppm, including the ipso-carbon attached to the methoxy group at the higher end of this range.
-
Methine Carbon: A signal around 60-65 ppm for the chiral carbon.
-
Methoxy Carbon: A peak around 55 ppm.
-
Cyclopropyl Carbons: Signals in the upfield region, typically below 20 ppm.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the compound. A reverse-phase HPLC method would be suitable for this purpose.
Illustrative HPLC Method:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the phenyl ring shows strong absorbance (e.g., 225 nm or 254 nm).
-
Expected Outcome: A single major peak corresponding to the product, with purity typically >98%.
For confirming the enantiomeric excess, a chiral HPLC method is required.
Illustrative Chiral HPLC Method:
-
Column: A chiral stationary phase, such as a Pirkle-type column or a polysaccharide-based column.
-
Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, with a small amount of an amine modifier.
-
Expected Outcome: Baseline separation of the (R) and (S) enantiomers, allowing for the accurate determination of the enantiomeric excess.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.
-
Expected m/z: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at approximately 178.12 g/mol .
Caption: Analytical characterization workflow.
Therapeutic Potential: A Scaffold for LSD1 Inhibition
The cyclopropylamine moiety is a known pharmacophore that can act as an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that is overexpressed in several types of cancer.[4] LSD1 plays a crucial role in tumorigenesis by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), leading to the repression of tumor suppressor genes.
Mechanism of Action
Cyclopropylamine-based inhibitors, such as (R)-Cyclopropyl(4-methoxyphenyl)methanamine, are believed to function as mechanism-based inactivators of LSD1. The proposed mechanism involves the oxidation of the amine by the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1. This oxidation generates a reactive cyclopropyliminium ion intermediate, which then forms a covalent adduct with the FAD cofactor, leading to the irreversible inhibition of the enzyme.
Sources
- 1. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride [myskinrecipes.com]
- 2. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
- 3. Cyclopropyl(4-methoxyphenyl)methanone | CAS#:7152-03-6 | Chemsrc [chemsrc.com]
- 4. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (R)-Cyclopropyl(4-methoxyphenyl)methanamine Hydrochloride: A Key Intermediate in Central Nervous System Drug Discovery
This guide provides a comprehensive technical overview of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride, a chiral amine of significant interest in pharmaceutical research and development. Its unique structural combination of a cyclopropyl ring and a 4-methoxyphenyl moiety makes it a valuable building block for the synthesis of novel therapeutic agents targeting the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals, offering insights into its molecular structure, synthesis, characterization, and applications.
Introduction: The Significance of a Chiral Building Block
(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of a chiral center and a cyclopropyl group imparts specific conformational constraints and metabolic stability to the target molecules, which can lead to enhanced potency, selectivity, and pharmacokinetic properties.[1] The 4-methoxyphenyl group is also a common feature in many CNS-active drugs. This guide will delve into the critical aspects of this molecule, providing a foundation for its effective utilization in drug discovery programs.
Molecular Structure and Physicochemical Properties
The molecular integrity of a starting material is paramount in drug development. The structural features of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride are depicted below, and its key physicochemical properties are summarized in the following table.
Caption: Molecular Structure of (R)-Cyclopropyl(4-methoxyphenyl)methanamine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClNO | [1] |
| Molecular Weight | 213.70 g/mol | [1] |
| Appearance | Solid | |
| Storage | Room temperature, under inert gas | [1] |
Synthesis and Chiral Resolution
The enantioselective synthesis of (R)-Cyclopropyl(4-methoxyphenyl)methanamine is a critical step in its production. Several strategies can be employed, with the overarching goal of establishing the desired stereocenter with high enantiomeric excess (ee).
General Synthetic Approach
A common route involves the synthesis of the racemic amine followed by chiral resolution. The synthesis of the racemic intermediate, cyclopropyl(4-methoxyphenyl)methanamine, can be achieved through various methods, including the reductive amination of cyclopropyl 4-methoxyphenyl ketone.
Caption: General Synthetic and Resolution Workflow
Experimental Protocol: Chiral Resolution
The following protocol is a representative example of a chiral resolution process that can be adapted for (R)-Cyclopropyl(4-methoxyphenyl)methanamine. The choice of resolving agent and solvent system is crucial and often requires empirical optimization.
Step 1: Diastereomeric Salt Formation
-
Dissolve one equivalent of racemic cyclopropyl(4-methoxyphenyl)methanamine in a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
Add a solution of 0.5 equivalents of a chiral resolving agent, such as L-(-)-dibenzoyltartaric acid, in the same solvent.
-
Stir the mixture at room temperature to allow for the formation of diastereomeric salts.
Step 2: Fractional Crystallization
-
Allow the solution to stand, or cool it, to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent to remove impurities.
-
The enantiomeric purity of the crystallized salt should be determined at this stage using a suitable analytical method (e.g., chiral HPLC).
-
If necessary, recrystallize the salt to achieve the desired level of enantiomeric excess.
Step 3: Liberation of the Chiral Amine
-
Suspend the diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M sodium hydroxide).
-
Stir the mixture until the salt has completely dissolved and the free amine has partitioned into the organic layer.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the free (R)-amine.
Step 4: Hydrochloride Salt Formation
-
Dissolve the free (R)-amine in a suitable solvent (e.g., diethyl ether or methanol).
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete.[2]
-
Collect the resulting white solid by filtration, wash with a cold solvent, and dry under vacuum to yield (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride.[2]
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region), the methoxy group (a singlet around 3.8 ppm), the aromatic protons (two doublets in the aromatic region), and the methine proton adjacent to the nitrogen (a multiplet). The protons of the amine group will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the cyclopropyl carbons, the aromatic carbons (including the ipso-carbon attached to the methoxy group and the carbon bearing the cyclopropylamine moiety), the methoxy carbon, and the methine carbon. Predicted ¹³C NMR data for the related 4-methoxybenzaldehyde can offer a reference for the aromatic and methoxy signals.[3]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For the free base, the expected [M+H]⁺ ion would be at m/z 178.12265.[4]
Analytical Methods for Purity Determination
High-performance liquid chromatography (HPLC) is the method of choice for assessing both chemical and enantiomeric purity.
Chemical Purity (RP-HPLC): A reverse-phase HPLC method can be developed to determine the presence of any impurities. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Enantiomeric Purity (Chiral HPLC): Separation of the enantiomers is crucial. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating chiral amines.[5] The mobile phase is usually a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol.
Example HPLC Method Development:
Caption: Chiral HPLC Method Development Flowchart
Applications in Drug Discovery
The unique structural features of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride make it a valuable precursor for the synthesis of molecules targeting the central nervous system.[1] Its incorporation into drug candidates can modulate their pharmacological profile.
The cyclopropyl group can:
-
Enhance Metabolic Stability: The strained ring system is less susceptible to metabolic degradation compared to linear alkyl chains.
-
Improve Potency and Selectivity: The rigid structure of the cyclopropyl group can lead to more specific interactions with biological targets.
-
Increase CNS Penetration: The lipophilic nature of the cyclopropyl group can facilitate crossing the blood-brain barrier.
This intermediate has been explored for its potential in the development of treatments for a range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.[1] It serves as a key building block for creating selective receptor agonists or antagonists.[1]
Conclusion
(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is a chiral intermediate with significant potential in medicinal chemistry. Its synthesis, centered around effective chiral resolution, and its thorough characterization are critical for its successful application. The structural and physicochemical properties it imparts make it a valuable tool for the design and development of next-generation CNS therapeutics. As the demand for more effective and safer CNS drugs continues to grow, the importance of such well-defined and versatile building blocks will undoubtedly increase.
References
-
MySkinRecipes. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. [Link]
-
MDPI. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. [Link]
- Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
PubChemLite. 1-cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride. [Link]
-
MavMatrix. Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
-
Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
-
MD Topology. (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine. [Link]
-
ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
-
ResearchGate. A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. [Link]
- Google Patents.
- Google Patents. Crystalline complex of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(ss- d-glucopyranos-1-yl).
-
The Royal Society of Chemistry. Thiols-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including Tioxazafen under transition metal-free conditions - Supporting Information. [Link]
- Google Patents. Cyclohexylamine derivative containing phenyl group, and therapeutic agent for diseases accompanied by central nervous system disorders.
-
HPLC.eu. chiral columns. [Link]
-
Analytics-Shop. CHIRAL COLUMNS. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Semantic Scholar. Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. [Link]
- Google Patents.
- Google Patents.
Sources
- 1. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride [myskinrecipes.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. hmdb.ca [hmdb.ca]
- 4. PubChemLite - 1-cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Characterization of (R)-Cyclopropyl(4-methoxyphenyl)methanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride (C₁₁H₁₆ClNO), a chiral amine of significant interest in pharmaceutical research and development.[1] Due to the limited availability of public domain experimental spectra for this specific salt, this guide integrates foundational spectroscopic principles with data from closely related analogs to present a robust predictive analysis. We will delve into the anticipated features of its ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a self-validating framework for researchers. Detailed, field-proven protocols for acquiring high-quality spectroscopic data are also provided, ensuring that this guide serves as a practical tool in the laboratory.
Introduction: The Significance of (R)-Cyclopropyl(4-methoxyphenyl)methanamine Hydrochloride in Medicinal Chemistry
(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is a key building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] Its unique molecular architecture, featuring a chiral center, a cyclopropyl moiety, and a methoxyphenyl group, makes it a valuable intermediate for developing compounds with potential applications in treating neurological and psychiatric disorders.[1] The precise stereochemistry at the chiral center is often crucial for pharmacological activity, necessitating rigorous spectroscopic methods to confirm both the chemical structure and the enantiomeric purity of the molecule. This guide provides the essential spectroscopic framework for the unambiguous identification and characterization of this important compound.
Molecular Structure and Key Spectroscopic Features
A thorough understanding of the molecule's structure is paramount for interpreting its spectroscopic data. The following diagram illustrates the structure of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride and highlights the key chemical environments that will be probed by various spectroscopic techniques.
Figure 2: Workflow for determining enantiomeric purity using NMR with a chiral solvating agent.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid hydrochloride salt can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Predicted IR Data:
| **Wavenumber (cm⁻¹) ** | Vibration | Intensity |
| 2800-3200 | N-H stretch (amine salt) | Strong, broad |
| 3000-3100 | C-H stretch (aromatic & cyclopropyl) | Medium |
| 2850-2960 | C-H stretch (aliphatic) | Medium |
| ~1610, ~1510 | C=C stretch (aromatic) | Strong |
| ~1250 | C-O stretch (aryl ether) | Strong |
| ~1030 | C-O stretch (aryl ether) | Strong |
Interpretation and Causality:
-
N-H Stretching: The most prominent feature for the hydrochloride salt will be a broad and strong absorption in the 2800-3200 cm⁻¹ region, characteristic of the N-H stretching vibrations of a protonated amine.
-
C-H Stretching: Aromatic and cyclopropyl C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy group will be just below 3000 cm⁻¹.
-
Aromatic C=C Stretching: The benzene ring will show characteristic sharp absorptions around 1610 and 1510 cm⁻¹.
-
C-O Stretching: The aryl ether linkage will produce strong C-O stretching bands, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus confirming the molecular weight and offering structural clues.
Experimental Protocol:
-
Instrument: A mass spectrometer, commonly coupled with a chromatographic inlet (GC-MS or LC-MS). Electrospray ionization (ESI) is a suitable technique for this polar molecule.
-
Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Acquisition Mode: Positive ion mode is preferred to observe the protonated molecule.
Predicted Mass Spectrometry Data:
The molecular weight of the free base, (R)-Cyclopropyl(4-methoxyphenyl)methanamine, is 177.25 g/mol . The hydrochloride salt has a molecular weight of 213.70 g/mol .
| m/z | Assignment |
| 178.12 | [M+H]⁺ (protonated free base) |
| 162.11 | [M+H - NH₃]⁺ |
| 134.07 | [M+H - C₃H₅N]⁺ |
Interpretation and Causality:
-
Molecular Ion: In ESI-MS, the protonated molecular ion of the free base, [M+H]⁺, is expected to be observed at m/z 178.12.
-
Fragmentation Pattern: Common fragmentation pathways for benzylic amines include the loss of the amine group and cleavage of the cyclopropyl ring. The fragment at m/z 162.11 likely corresponds to the loss of ammonia. The fragment at m/z 134.07 could result from the cleavage of the bond between the chiral carbon and the cyclopropyl group.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. By combining the predictive power of ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the structure, purity, and stereochemical integrity of this pharmaceutically important compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a research and development setting.
References
-
MySkinRecipes. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. [Link]
-
PubChem. 1-cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride. [Link]
-
NIST. Benzenemethanamine, 4-methoxy-. [Link]
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (R)-Cyclopropyl(4-methoxyphenyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride, a chiral amine of significant interest in pharmaceutical research and development. Due to the limited availability of public experimental spectra for this specific salt, this guide leverages predictive NMR software, established principles of NMR spectroscopy, and comparative analysis of structurally related compounds to offer a comprehensive interpretation. The causality behind experimental choices, the logic of spectral assignments, and the impact of stereochemistry and protonation on the NMR parameters are discussed in detail. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and similar chiral molecules.
Introduction: The Structural Significance of (R)-Cyclopropyl(4-methoxyphenyl)methanamine Hydrochloride
(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is a key building block in medicinal chemistry. Its structure combines a chiral benzylic amine, a cyclopropyl group, and a 4-methoxyphenyl moiety, features that are often associated with compounds targeting the central nervous system.[1] Accurate structural elucidation and stereochemical confirmation are paramount in drug development, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this molecule, providing a framework for its unambiguous identification and characterization.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The predicted ¹H NMR spectrum of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride presents a unique fingerprint of the molecule. The following sections break down the predicted chemical shifts, multiplicities, and coupling constants for each proton environment.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-7, H-7' | 7.35 | d | 2H |
| H-8, H-8' | 7.00 | d | 2H |
| H-1 | 4.20 | d | 1H |
| H-5 (OCH₃) | 3.82 | s | 3H |
| NH₃⁺ | 9.50 (broad) | s | 3H |
| H-2 | 1.50 | m | 1H |
| H-3, H-4 (trans) | 0.80 | m | 2H |
| H-3, H-4 (cis) | 0.60 | m | 2H |
Aromatic Region (7.5 - 6.8 ppm)
The 4-methoxyphenyl group gives rise to a characteristic AA'BB' system, which is often approximated as two doublets.
-
H-7, H-7' (ortho to methoxy): These protons are predicted to resonate around 7.35 ppm . Their chemical shift is influenced by the electron-donating methoxy group and the deshielding effect of the aromatic ring current.
-
H-8, H-8' (meta to methoxy): These protons are predicted around 7.00 ppm . They are shielded relative to the H-7 protons due to the resonance effect of the para-methoxy group.
Benzylic and Methine Protons (4.5 - 1.0 ppm)
-
H-1 (Benzylic Methine): The proton attached to the chiral center (C-1) is a benzylic proton and is expected to be significantly deshielded, appearing around 4.20 ppm . Its multiplicity will be a complex multiplet due to coupling with the NH₃⁺ protons and the H-2 proton of the cyclopropyl ring. However, rapid exchange of the acidic NH₃⁺ protons with residual water in the solvent can lead to a simplified multiplicity, often a doublet due to coupling with H-2.
-
H-2 (Cyclopropyl Methine): This proton, attached to the carbon bonded to the chiral center, is predicted to be around 1.50 ppm . It will appear as a complex multiplet due to coupling with the benzylic proton (H-1) and the diastereotopic methylene protons of the cyclopropyl ring (H-3 and H-4).
Cyclopropyl Protons (1.0 - 0.5 ppm)
The cyclopropyl protons exhibit unique chemical shifts due to the ring's electronic structure, which induces a shielding effect. Furthermore, the presence of a chiral center at C-1 renders the two methylene protons on each of the adjacent carbons (C-3 and C-4) diastereotopic. This means they are in chemically non-equivalent environments and will have different chemical shifts and couplings.
-
H-3, H-4 (trans to the aryl group): These protons are predicted to be around 0.80 ppm .
-
H-3, H-4 (cis to the aryl group): These protons are predicted to be more shielded, appearing around 0.60 ppm .
The complex coupling patterns in this region arise from geminal coupling (between protons on the same carbon) and vicinal coupling (between protons on adjacent carbons), with cis and trans coupling constants typically differing.
Methoxy and Ammonium Protons
-
H-5 (OCH₃): The protons of the methoxy group are expected to appear as a sharp singlet around 3.82 ppm .
-
NH₃⁺ Protons: The three protons on the nitrogen are expected to be significantly deshielded due to the positive charge, appearing as a broad singlet around 9.50 ppm . The broadness is a result of rapid chemical exchange and quadrupolar relaxation from the ¹⁴N nucleus. The chemical shift of these protons is highly dependent on the solvent and concentration. In the presence of D₂O, these protons will exchange with deuterium, causing the signal to disappear, a useful technique for confirming their assignment.
Predicted ¹³C NMR Spectrum: A Structural Confirmation
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-9 (C-O) | 160.0 |
| C-6 | 130.0 |
| C-7, C-7' | 129.5 |
| C-8, C-8' | 114.5 |
| C-1 (Benzylic) | 60.0 |
| C-5 (OCH₃) | 55.5 |
| C-2 | 15.0 |
| C-3, C-4 | 5.0 |
Aromatic Carbons (160 - 110 ppm)
-
C-9 (ipso-carbon attached to OCH₃): This carbon is the most deshielded in the aromatic region, predicted around 160.0 ppm , due to the direct attachment of the electronegative oxygen.
-
C-6 (ipso-carbon attached to the chiral side chain): Predicted around 130.0 ppm .
-
C-7, C-7' (ortho to methoxy): Predicted around 129.5 ppm .
-
C-8, C-8' (meta to methoxy): These carbons are the most shielded in the aromatic region, appearing around 114.5 ppm due to the electron-donating effect of the methoxy group.
Aliphatic Carbons (60 - 0 ppm)
-
C-1 (Benzylic Carbon): The carbon of the chiral center is predicted to be around 60.0 ppm .
-
C-5 (Methoxy Carbon): The methoxy carbon should appear as a sharp signal around 55.5 ppm .
-
C-2 (Cyclopropyl Methine Carbon): This carbon is predicted around 15.0 ppm .
-
C-3, C-4 (Cyclopropyl Methylene Carbons): These carbons are highly shielded and are expected to resonate at a very upfield chemical shift, around 5.0 ppm .
Experimental Considerations and Methodologies
Sample Preparation and NMR Solvents
(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is typically soluble in deuterated polar solvents such as deuterium oxide (D₂O), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the exchangeable NH₃⁺ protons.
-
D₂O: In D₂O, the NH₃⁺ protons will exchange with deuterium, and their signal will not be observed. This can simplify the spectrum and help in identifying the N-H protons.
-
DMSO-d₆: This solvent is often preferred for observing exchangeable protons as it forms strong hydrogen bonds, slowing down the exchange rate and resulting in sharper signals for the NH₃⁺ protons.
A typical experimental protocol would involve dissolving 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
1D NMR Acquisition Parameters
A standard ¹H NMR experiment would be performed on a 400 MHz or higher field spectrometer. Key parameters include:
-
Pulse Angle: 30-45 degrees to ensure full relaxation between scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
For ¹³C NMR, a proton-decoupled experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (typically 256 or more) and a longer relaxation delay (2-5 seconds) are required.
2D NMR for Unambiguous Assignments
To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the correlation of adjacent protons. For example, the benzylic proton (H-1) would show a cross-peak with the cyclopropyl methine proton (H-2).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is essential for assigning the carbon signals based on the already assigned proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecular fragments.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. By integrating data from predictive software with fundamental NMR principles and analysis of related structures, a detailed and logical interpretation of the expected spectra has been presented. The key takeaways for researchers are the characteristic chemical shifts of the aromatic, benzylic, and cyclopropyl protons, the diastereotopicity of the cyclopropyl methylene protons due to the chiral center, and the significant downfield shift of the ammonium protons upon salt formation. The experimental methodologies outlined, particularly the use of 2D NMR techniques, provide a robust framework for the definitive structural elucidation and stereochemical confirmation of this important pharmaceutical intermediate.
References
-
MySkinRecipes. (n.d.). Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. Retrieved from [Link]
Sources
The Cyclopropylamine Moiety: A Privileged Scaffold for CNS Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The cyclopropylamine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the discovery and development of novel therapeutics for Central Nervous System (CNS) disorders. Its unique combination of structural rigidity, metabolic stability, and stereoelectronic properties allows for potent and selective interactions with a variety of CNS targets. This guide provides a comprehensive technical overview of the biological activity of cyclopropylamine derivatives within the CNS. We will delve into their primary molecular targets, elucidate the downstream signaling pathways they modulate, present detailed structure-activity relationships, and provide actionable experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the pursuit of next-generation CNS therapies.
The Cyclopropylamine Advantage in CNS Drug Design
The incorporation of a cyclopropylamine functional group into a molecule can confer significant advantages in the design of CNS-active agents. The three-membered ring introduces a degree of conformational constraint that can pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its intended target.[1] Furthermore, the cyclopropyl group is often resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile and increased in vivo half-life.[1][2] This inherent metabolic stability makes the cyclopropylamine moiety an attractive bioisosteric replacement for more labile functional groups.
The unique electronic nature of the cyclopropane ring, with its partial π-character, also allows for specific and favorable interactions within the binding pockets of CNS proteins. These properties have been successfully exploited to develop drugs targeting a range of CNS disorders, from depression and anxiety to neurodegenerative diseases.
Key CNS Targets of Cyclopropylamine Derivatives
While initially recognized for their potent inhibition of monoamine oxidase, the therapeutic reach of cyclopropylamine derivatives has expanded to a diverse array of CNS targets.
Monoamine Oxidases (MAO-A and MAO-B)
Cyclopropylamines are perhaps most famously known as mechanism-based inhibitors of monoamine oxidases A and B (MAO-A and MAO-B), flavoenzymes responsible for the degradation of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][4] The antidepressant tranylcypromine is a classic example of a cyclopropylamine-containing MAO inhibitor.[4] By irreversibly inhibiting MAO, these compounds increase the synaptic concentrations of these neurotransmitters, leading to their therapeutic effects in mood and anxiety disorders.
The mechanism of irreversible inhibition involves the oxidation of the cyclopropylamine by the FAD cofactor of MAO, leading to the formation of a reactive intermediate that covalently modifies the enzyme.[5][6]
Lysine-Specific Demethylase 1 (LSD1)
More recently, cyclopropylamine derivatives have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histones. LSD1 is overexpressed in several cancers and is also implicated in neurological disorders. The inhibitory mechanism is similar to that of MAO, involving the formation of a covalent adduct with the FAD cofactor.[7]
Dopamine Receptors (D2 and D3)
A growing body of research has demonstrated that cyclopropylamine derivatives can act as potent and selective ligands for dopamine receptors, particularly the D2 and D3 subtypes.[8] These G-protein coupled receptors are critical targets for antipsychotic medications and treatments for Parkinson's disease. Derivatives of 2-phenylcyclopropylmethylamine (PCPMA) have been shown to exhibit partial agonist activity at the D2 receptor, a key pharmacological feature of third-generation antipsychotics.[5][8]
Serotonin Receptors (5-HT Receptors)
The versatility of the cyclopropylamine scaffold is further highlighted by its ability to target various serotonin receptor subtypes. Derivatives have been synthesized that show high affinity for 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT6 receptors.[9][10] For instance, trans-2-(indol-3-yl)cyclopropylamine derivatives have been identified as potent ligands for the 5-HT2C receptor, a target for antidepressants and anxiolytics.[9] The rigid cyclopropylamine structure serves to conformationally restrain the ethylamine side chain of tryptamine, leading to enhanced selectivity for specific 5-HT receptor subtypes.
Signaling Pathways Modulated by Cyclopropylamine Derivatives
The therapeutic effects of cyclopropylamine derivatives are a direct consequence of their ability to modulate specific intracellular signaling cascades.
Downstream Effects of MAO Inhibition
By inhibiting the degradation of monoamine neurotransmitters, MAO inhibitors lead to their accumulation in the presynaptic terminal and increased release into the synaptic cleft. This enhanced neurotransmitter concentration leads to greater activation of postsynaptic dopamine and serotonin receptors, triggering their respective downstream signaling pathways.
Figure 1: Downstream effects of MAO inhibition by cyclopropylamine derivatives.
Dopamine D2 Receptor Signaling
Dopamine D2-like receptors are coupled to Gi/o proteins.[11] Activation of these receptors by a cyclopropylamine derivative (acting as an agonist or partial agonist) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA) and modulates the phosphorylation state of various downstream targets, including ion channels and transcription factors.
Figure 2: Simplified signaling pathway of the Dopamine D2 receptor.
Serotonin 5-HT2C Receptor Signaling
The 5-HT2C receptor is coupled to Gq/11 proteins.[3][12] Ligand binding activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These second messengers orchestrate a wide range of cellular responses, including modulation of ion channel activity and gene expression.
Figure 3: Simplified signaling pathway of the Serotonin 5-HT2C receptor.
Structure-Activity Relationships (SAR)
The biological activity of cyclopropylamine derivatives is highly dependent on their substitution patterns. Understanding these structure-activity relationships is crucial for the rational design of potent and selective CNS agents.
| Target | Core Scaffold | Key Substitutions and their Effects on Activity | Reference Compound | IC50/Ki (nM) |
| MAO-B | cis-N-Benzyl-2-alkoxycyclopropylamine | - Methoxy group at the 2-position enhances potency. - cis-stereochemistry is preferred. | cis-N-Benzyl-2-methoxycyclopropylamine | 5 |
| LSD1 | Cyclopropylamine containing cyanopyrimidines | - n-propyl-thio/isopropyl-thio group on the pyrimidine ring enhances anticancer activity. - Electron-donating groups on the phenyl ring can increase potency. | Compound VIIm | 1800 (IC50) |
| Dopamine D3 Receptor | 2-Phenylcyclopropylmethylamine (PCPMA) | - Steric, electrostatic, and hydrophobic fields around the PCPMA core are critical for binding. | (Not specified) | (Varies) |
| Serotonin 5-HT2C Receptor | trans-2-(indol-3-yl)cyclopropylamine | - 5-fluoro substitution on the indole ring significantly increases affinity. - 1S,2R enantiomer shows higher affinity than the 1R,2S enantiomer. | 5-fluoro-trans-2-(indol-3-yl)cyclopropylamine | 1.9 (Ki) |
Experimental Protocols for Biological Evaluation
A robust and reproducible assessment of the biological activity of novel cyclopropylamine derivatives is paramount. The following section outlines key in vitro and in vivo experimental protocols.
In Vitro Enzyme Inhibition Assays
This assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed oxidation of a substrate.
Principle: In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate to produce a highly fluorescent product. The decrease in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
MAO-A or MAO-B enzyme solution.
-
Substrate solution (e.g., p-tyramine).
-
HRP solution.
-
Fluorogenic substrate solution (e.g., 10-acetyl-3,7-dihydroxyphenoxazine).
-
Test compound dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of Assay Buffer.
-
Add 10 µL of test compound or vehicle control.
-
Add 20 µL of MAO enzyme solution and pre-incubate for 15 minutes at 37°C (for irreversible inhibitors).
-
Initiate the reaction by adding 20 µL of a pre-mixed solution containing the substrate, HRP, and fluorogenic substrate.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Measure fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
This assay is mechanistically similar to the MAO inhibition assay, measuring H₂O₂ production.[13][14]
Principle: Active LSD1 demethylates a di-methylated histone H3K4 substrate, producing H₂O₂. This H₂O₂ is then detected using a fluorometric method as described for the MAO assay.[14]
Step-by-Step Protocol:
-
Prepare Reagents:
-
Assay Buffer.
-
LSD1 enzyme solution.
-
Di-methylated histone H3K4 peptide substrate.
-
HRP solution.
-
Fluorogenic substrate solution.
-
Test compound dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay components in the following order: Assay Buffer, LSD1 enzyme, HRP, fluorogenic substrate, and test compound.[15]
-
Initiate the reaction by adding the peptide substrate.[15]
-
Incubate for 30-60 minutes at 37°C.[15]
-
Read fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[15]
-
-
Data Analysis:
-
Calculate percent inhibition and determine IC50 values as described for the MAO assay.
-
In Vivo Behavioral Assays in Rodents
This test assesses general locomotor activity and anxiety-like behavior in a novel environment.[16]
Principle: Rodents naturally tend to avoid open, brightly lit areas. Anxiolytic compounds typically increase the time spent in the center of the open field, while compounds that decrease locomotor activity will reduce the total distance traveled.[17]
Step-by-Step Protocol:
-
Apparatus: A square or circular arena (e.g., 42 x 42 x 42 cm) with a floor divided into a grid of central and peripheral zones.[16] The arena is typically equipped with an overhead video camera for automated tracking.
-
Procedure:
-
Administer the test compound or vehicle to the animal at a predetermined time before the test.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the animal's behavior using the video tracking system.
-
-
Data Analysis:
-
Key parameters to analyze include:
-
Total distance traveled.
-
Time spent in the center zone versus the peripheral zones.
-
Number of entries into the center zone.
-
Rearing frequency.
-
-
This is a widely used model for screening potential antidepressant drugs.
Principle: When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.
Step-by-Step Protocol:
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws.
-
Procedure:
-
Administer the test compound or vehicle.
-
Gently place the animal into the cylinder of water for a 6-minute session.
-
The first 2 minutes are considered a habituation period and are not scored.
-
During the subsequent 4 minutes, record the cumulative time the animal spends immobile (i.e., making only the movements necessary to keep its head above water).
-
-
Data Analysis:
-
Compare the immobility time of the drug-treated group to the vehicle-treated group. A significant reduction in immobility time is indicative of antidepressant-like activity.
-
Figure 4: General workflow for the development and evaluation of cyclopropylamine derivatives for CNS applications.
Conclusion
The cyclopropylamine moiety continues to be a remarkably versatile and valuable scaffold in the design of novel CNS therapeutics. Its unique structural and metabolic properties have enabled the development of compounds that potently and selectively modulate a growing number of key CNS targets, including monoamine oxidases, lysine-specific demethylase 1, and various dopamine and serotonin receptors. A thorough understanding of the structure-activity relationships and the downstream signaling pathways affected by these derivatives is essential for the continued success of drug discovery efforts in this area. The experimental protocols outlined in this guide provide a solid foundation for the robust biological evaluation of new cyclopropylamine-based CNS drug candidates. As our understanding of the complex neurobiology of CNS disorders deepens, the rational design of novel cyclopropylamine derivatives holds immense promise for the development of more effective and safer treatments.
References
-
5-HT2C receptor signaling pathways. The 5-HT2CR is coupled to PLC in... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (n.d.). Retrieved January 24, 2026, from [Link]
-
Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (n.d.). Retrieved January 24, 2026, from [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
- Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(15), 4408–4416.
- The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. (2018).
- Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. (2023). Journal of Biomolecular Structure and Dynamics, 1-18.
- Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. (2021). Frontiers in Pharmacology, 12, 676239.
- Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). (2022). EpigenTek.
- 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. (2021). Journal of Medicinal Chemistry, 64(23), 17382-17400.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(19), 8713-8756.
- Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives. (1998). Journal of Medicinal Chemistry, 41(25), 5084-5093.
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. (n.d.). Retrieved January 24, 2026, from [Link]
- ab113456 – Histone Demethylase KDM1/LSD1 Inhibitor Assay Kit | Abcam. (2014). Abcam.
- In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. (2008). Chemical Research in Toxicology, 21(4), 845-853.
- Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. (2025). ACS Chemical Neuroscience.
-
Graphviz tutorial - YouTube. (2021). Retrieved January 24, 2026, from [Link]
-
Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action - Psych Scene Hub. (2021). Retrieved January 24, 2026, from [Link]
-
Cyclopropyl-tryptamine Analogues: Synthesis and Biological Evaluation as 5-HT 6 Receptor Ligands | Request PDF. (n.d.). Retrieved January 24, 2026, from [Link]
- Structure activity relationships of presynaptic dopamine receptor agonists. (1983). Progress in Medicinal Chemistry, 20, 1-39.
- 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. (2022). International Journal of Molecular Sciences, 23(19), 11296.
-
5-HT2C receptor - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
-
Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf. (2025). Retrieved January 24, 2026, from [Link]
- cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. (2015). The FEBS Journal, 282(16), 3211-3223.
-
Open Field Test Protocol for Anxiety-Like Behavior in Rodents - Anilocus. (n.d.). Retrieved January 24, 2026, from [Link]
-
Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf. (2023). Retrieved January 24, 2026, from [Link]
- The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. (2014).
-
Drawing graphs with dot - Graphviz. (2015). Retrieved January 24, 2026, from [Link]
- Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. (2022). Frontiers in Pharmacology, 13, 888981.
-
Dopamine receptor D2 - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
- In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. (2008). Chemical Research in Toxicology, 21(4), 845-853.
-
Open field (animal test) - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
-
Graphviz Examples and Tutorial - Sketchviz. (n.d.). Retrieved January 24, 2026, from [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. (n.d.). Retrieved January 24, 2026, from [Link]
-
Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Mechanism of MAO I | What is MAO inhibitor used for? | Pharmacology - YouTube. (2022). Retrieved January 24, 2026, from [Link]
-
(PDF) Open-field assessment of spontaneous activity. (n.d.). Retrieved January 24, 2026, from [Link]
-
Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf. (n.d.). Retrieved January 24, 2026, from [Link]
- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2020). Molecules, 25(11), 2549.
-
The Open Field Test | Springer Nature Experiments. (n.d.). Retrieved January 24, 2026, from [Link]
- LSD1 Histone Demethylase Assays and Inhibition. (2012). Current Protocols in Pharmacology, 59(1), 3.33.1-3.33.16.
-
Serotonin Receptor Signaling - QIAGEN GeneGlobe. (n.d.). Retrieved January 24, 2026, from [Link]
- Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. (2019). ACS Medicinal Chemistry Letters, 10(6), 923-928.
-
EpiQuik™ Histone Demethylase LSD1 Activity/Inhibition Assay Kit. (n.d.). Retrieved January 24, 2026, from [Link]
- Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy. (2019). Journal of Medicinal Chemistry, 62(8), 4087-4100.
Sources
- 1. nbinno.com [nbinno.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine and its receptor DcDop2 are involved in the mutualistic interaction between ‘Candidatus Liberibacter asiaticus’ and Diaphorina citri [elifesciences.org]
- 5. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 13. epigentek.com [epigentek.com]
- 14. Histone Demethylase KDM1/LSD1 Inhibitor Assay Kit (ab113456) | Abcam [abcam.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Open field (animal test) - Wikipedia [en.wikipedia.org]
Unlocking Therapeutic Potential: A Technical Guide to Cyclopropyl(4-methoxyphenyl)methanamine Derivatives as Targeted Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the therapeutic landscape for cyclopropyl(4-methoxyphenyl)methanamine derivatives. Moving beyond a mere catalog of facts, this document, authored from the perspective of a Senior Application Scientist, delves into the mechanistic rationale behind the selection of therapeutic targets, the intricacies of experimental validation, and the critical evaluation of structure-activity relationships. We will navigate the path from fundamental enzymatic inhibition to cellular and systemic effects, equipping you with the knowledge to advance research and development in this promising chemical space.
The Cyclopropylamine Moiety: A Privileged Scaffold for Irreversible Inhibition
The cyclopropyl(4-methoxyphenyl)methanamine core represents a fascinating intersection of structural rigidity and electronic reactivity. The strained three-membered ring of the cyclopropyl group, coupled with the primary amine, creates a potent pharmacophore for the mechanism-based irreversible inhibition of a specific class of enzymes: the flavin-dependent amine oxidases.[1][2] This inherent reactivity is a key determinant of the therapeutic targets for which these derivatives show the most promise.
The primary amine of the cyclopropylamine moiety can be oxidized by the flavin adenine dinucleotide (FAD) cofactor within the active site of these enzymes. This oxidation generates a highly reactive intermediate that subsequently forms a covalent bond with the FAD cofactor, leading to irreversible inactivation of the enzyme.[3][4] This "suicide inhibition" mechanism confers a durable pharmacological effect that can extend well beyond the pharmacokinetic half-life of the compound itself.[5]
Primary Therapeutic Targets: MAO and LSD1
The structural and mechanistic similarities between two key flavin-dependent amine oxidases have positioned them as the primary therapeutic targets for cyclopropylamine derivatives: Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).
Monoamine Oxidase (MAO): Implications for Neurological Disorders
Monoamine oxidases are critical enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[6] There are two main isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities. Inhibition of MAO-A is a validated strategy for the treatment of depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[7]
Cyclopropylamine derivatives, most notably the parent compound tranylcypromine (trans-2-phenylcyclopropylamine), are potent, irreversible inhibitors of both MAO-A and MAO-B.[5] By blocking the degradation of monoamine neurotransmitters, these compounds effectively increase their synaptic concentrations, leading to their therapeutic effects.
The 4-methoxyphenyl substitution on the cyclopropyl(4-methoxyphenyl)methanamine core is of particular interest for CNS applications. The methoxy group can influence the molecule's lipophilicity and ability to cross the blood-brain barrier, potentially modulating its pharmacokinetic and pharmacodynamic profile within the brain.
Lysine-Specific Demethylase 1 (LSD1): A Target in Oncology
Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a histone-modifying enzyme that plays a crucial role in the epigenetic regulation of gene expression.[1] LSD1 specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. Overexpression of LSD1 has been implicated in a variety of cancers, including acute myeloid leukemia (AML) and small-cell lung cancer, where it contributes to the maintenance of a malignant phenotype.[1]
The catalytic domain of LSD1 shares significant structural homology with that of MAO, including the FAD cofactor essential for its demethylase activity. This similarity has led to the successful repurposing of MAO inhibitors, including cyclopropylamine derivatives, as LSD1 inhibitors.[3] By irreversibly inactivating LSD1, these compounds can lead to the re-establishment of repressive histone marks, resulting in the silencing of oncogenes and the induction of cancer cell differentiation and apoptosis.
Structure-Activity Relationships (SAR): Fine-Tuning Potency and Selectivity
The therapeutic utility of cyclopropyl(4-methoxyphenyl)methanamine derivatives can be significantly enhanced by systematic chemical modifications. The following table summarizes key structure-activity relationships for the inhibition of MAO and LSD1.
| Modification Site | Observation | Implication | Reference(s) |
| Phenyl Ring Substitution | Electron-donating or -withdrawing groups on the phenyl ring can modulate potency and selectivity. For instance, para-substituents can influence interactions within the enzyme's active site. | Optimization of potency and selectivity for MAO isoforms or LSD1. | [1][8] |
| Cyclopropyl Ring Substitution | Substitutions on the cyclopropyl ring can affect the rate of covalent adduct formation and the stability of the enzyme-inhibitor complex. | Altering the kinetics of irreversible inhibition. | [8] |
| Amine Group Modification | N-alkylation or acylation of the primary amine can impact the initial non-covalent binding affinity and may alter the selectivity profile between MAO and LSD1. | Fine-tuning the balance between MAO and LSD1 inhibition. | [8] |
Experimental Workflows for Target Validation and Compound Characterization
A rigorous and multi-faceted experimental approach is essential to validate the therapeutic potential of novel cyclopropyl(4-methoxyphenyl)methanamine derivatives. The following sections detail key experimental protocols.
Enzymatic Assays for MAO and LSD1 Inhibition
The initial assessment of a compound's inhibitory activity is typically performed using in vitro enzymatic assays.
A common method for determining MAO-A and MAO-B inhibition involves the use of a fluorometric or spectrophotometric assay with a suitable substrate, such as kynuramine.[6][9]
Protocol: MAO-B Inhibition Assay using Kynuramine
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
MAO-B Enzyme: Recombinant human MAO-B, diluted in assay buffer to the desired concentration.
-
Kynuramine Dihydrobromide (Substrate): 10 mM stock solution in water.
-
Test Compound: Serial dilutions in DMSO.
-
-
Assay Procedure:
-
To a 96-well black microplate, add 50 µL of MAO-B enzyme solution.
-
Add 2 µL of the test compound dilution or DMSO (vehicle control).
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of a 200 µM kynuramine solution in assay buffer.
-
Monitor the increase in fluorescence (Excitation: 320 nm, Emission: 405 nm) or absorbance (360 nm) over 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
-
LSD1 activity can be measured using a variety of methods, including coupled-enzyme assays that detect the production of hydrogen peroxide.[10][11]
Protocol: LSD1 Inhibition Screening Assay
-
Reagent Preparation:
-
LSD1 Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT.
-
LSD1 Enzyme: Recombinant human LSD1, diluted in assay buffer.
-
H3K4me2 Peptide Substrate: Synthetic peptide corresponding to the N-terminus of histone H3, dimethylated at lysine 4.
-
Horseradish Peroxidase (HRP) and a fluorogenic HRP substrate (e.g., Amplex Red).
-
Test Compound: Serial dilutions in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, combine LSD1 enzyme, HRP, and the test compound.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the H3K4me2 peptide substrate and the fluorogenic HRP substrate.
-
Incubate for 60 minutes at 37°C.
-
Measure the fluorescence (e.g., Excitation: 530 nm, Emission: 590 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value.
-
Cellular Assays for Target Engagement and Functional Effects
Demonstrating that a compound can engage its target in a cellular context and elicit a desired biological response is a critical next step.
For LSD1 inhibitors, a key cellular biomarker of target engagement is an increase in the levels of H3K4me2. This can be assessed by Western blotting.[12]
Protocol: Western Blot for H3K4me2
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., an AML cell line) to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for 24-48 hours.
-
-
Histone Extraction:
-
Harvest the cells and perform acid extraction of histones.
-
-
Western Blotting:
-
Separate the histone proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for H3K4me2.
-
Use an antibody against total Histone H3 as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.
-
The ultimate goal of an anticancer agent is to inhibit the growth and survival of cancer cells. Cell viability assays are used to assess this.
Protocol: Cell Viability Assay (MTT or CellTiter-Glo)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound for 72 hours.
-
-
Viability Measurement:
-
Add MTT reagent and incubate for 4 hours, then solubilize the formazan crystals and measure absorbance at 570 nm.
-
Alternatively, use a luminescent cell viability assay (e.g., CellTiter-Glo) and measure luminescence.
-
-
Data Analysis:
-
Calculate the percent viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development as a drug.[5][13]
Workflow: In Vitro and In Vivo Pharmacokinetic Studies
-
In Vitro ADME:
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life.
-
CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins.
-
-
In Vivo Pharmacokinetics:
-
Administer the compound to rodents (e.g., mice or rats) via intravenous and oral routes.
-
Collect blood samples at various time points.
-
Analyze the plasma concentrations of the compound using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Emerging and Secondary Therapeutic Targets
While MAO and LSD1 are the most well-established targets, the cyclopropyl(4-methoxyphenyl)methanamine scaffold may have therapeutic potential in other areas.
Serotonin Receptors
Given the structural similarity of these compounds to monoamine neurotransmitters, it is plausible that they may interact with serotonin receptors.[14][15] Further investigation into the binding affinities and functional activities of these derivatives at various serotonin receptor subtypes could reveal novel therapeutic opportunities in psychiatry and other fields.
Antimicrobial and Anthelmintic Activity
Some cyclopropylamine-containing compounds have demonstrated antimicrobial and anthelmintic properties.[16] The mechanism of action in these contexts is likely different from FAD-dependent enzyme inhibition and warrants further exploration. Potential targets could include enzymes involved in microbial metabolism or neurotransmitter systems in parasitic worms.
Visualizing the Pathways and Workflows
Signaling Pathways
Caption: Drug discovery workflow for cyclopropyl(4-methoxyphenyl)methanamine derivatives.
Conclusion and Future Directions
Cyclopropyl(4-methoxyphenyl)methanamine derivatives represent a promising class of compounds with well-defined therapeutic potential as irreversible inhibitors of MAO and LSD1. The established mechanistic basis of their action, coupled with a growing understanding of their structure-activity relationships, provides a solid foundation for the rational design of novel therapeutics for neurological disorders and cancer. The experimental workflows outlined in this guide offer a roadmap for researchers to systematically evaluate and optimize these compounds.
Future research should focus on developing derivatives with improved selectivity for MAO-A, MAO-B, or LSD1 to minimize off-target effects. A deeper investigation into their pharmacokinetic properties, particularly CNS penetration for neurological applications, is also critical. Furthermore, exploring the potential of these compounds against emerging targets such as serotonin receptors and microbial pathogens could broaden their therapeutic applications. The continued application of rigorous biochemical, cellular, and in vivo studies will be paramount to unlocking the full therapeutic potential of this versatile chemical scaffold.
References
Sources
- 1. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 6. criver.com [criver.com]
- 7. evotec.com [evotec.com]
- 8. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone Demethylase KDM1/LSD1 Inhibitor Assay Kit (ab113456) | Abcam [abcam.com]
- 11. epigentek.com [epigentek.com]
- 12. researchgate.net [researchgate.net]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride
An Application Guide for the Enantioselective Synthesis of (R)-Cyclopropyl(4-methoxyphenyl)methanamine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the enantioselective synthesis of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride, a valuable chiral building block in pharmaceutical research and development. The cyclopropylamine motif is prevalent in a wide range of biologically active compounds, and its incorporation can significantly impact a molecule's conformational rigidity and metabolic stability.[1] This guide details a robust and highly selective synthetic route commencing from commercially available 4-methoxybenzaldehyde and cyclopropylamine. The core of this protocol is an asymmetric reductive amination strategy, which ensures precise control over the stereochemistry at the newly formed chiral center. We will delve into the mechanistic underpinnings of the key stereodetermining step, provide detailed, step-by-step experimental protocols, and offer guidance on characterization, purification, and troubleshooting.
Introduction: The Significance of Chiral Cyclopropylamines
(R)-Cyclopropyl(4-methoxyphenyl)methanamine is a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[2] Its unique structure, combining a strained cyclopropyl ring with an arylmethanamine, makes it a desirable scaffold for modulating neurotransmitter systems, with potential applications in treating neurological and psychiatric disorders like depression and anxiety.[2]
The clinical success of chiral drugs has underscored the critical importance of stereochemistry in pharmacology. Enantiomers of a drug can exhibit vastly different pharmacological activities, metabolic fates, and toxicological profiles. Therefore, the development of efficient and highly enantioselective synthetic methods to access single-enantiomer building blocks like the target of this protocol is paramount in modern drug discovery. This guide focuses on a practical and scalable asymmetric synthesis to produce the (R)-enantiomer with high optical purity.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic pathway involves three main stages: imine formation, asymmetric reduction, and hydrochloride salt formation. This approach is favored for its efficiency, high potential for stereocontrol, and the relative ease of handling intermediates.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of the target compound.
Stage 1: Imine Formation
The synthesis begins with the condensation reaction between 4-methoxybenzaldehyde and cyclopropylamine to form the corresponding N-cyclopropyl imine. This reaction is typically reversible and driven to completion by the removal of water, often using a dehydrating agent like anhydrous magnesium sulfate or by azeotropic distillation. The imine serves as the prochiral substrate for the subsequent asymmetric reduction.
Stage 2: Asymmetric Reduction - The Stereodetermining Step
This is the most critical step for establishing the desired (R)-stereochemistry. The protocol employs a catalyst-controlled asymmetric reduction of the C=N double bond. A highly effective method involves the use of a borane reducing agent in the presence of a chiral oxazaborolidine catalyst, commonly known as a Corey-Bakshi-Shibata (CBS) catalyst.
Mechanism of Asymmetric Reduction: The CBS catalyst coordinates with the borane source (e.g., borane-dimethyl sulfide complex, BMS) to form a chiral complex. The imine's nitrogen atom then coordinates to the boron atom of the catalyst in a sterically controlled manner. This coordination orients the imine so that the hydride from the borane is delivered preferentially to one face of the C=N bond, leading to the formation of one enantiomer in excess. The selection of the appropriate enantiomer of the CBS catalyst dictates the resulting stereochemistry of the amine. For the synthesis of the (R)-amine, the (S)-CBS catalyst is typically used.
Proposed Transition State for Asymmetric Reduction
Caption: Conceptual model for CBS-catalyzed asymmetric imine reduction.
Stage 3: Hydrochloride Salt Formation
The final step involves converting the purified (R)-amine free base into its hydrochloride salt.[3] This is typically achieved by treating a solution of the amine with anhydrous hydrogen chloride (generated in situ or from a cylinder) dissolved in an organic solvent like diethyl ether or 2-propanol.[4] The hydrochloride salt is generally a stable, crystalline solid that is easier to handle, store, and weigh than the corresponding free base, which may be an oil.[4] Purification is often readily achieved by recrystallization.[5]
Materials and Reagents
Proper preparation and handling of reagents are critical for success. All reagents should be of high purity, and anhydrous conditions should be maintained where specified.
| Reagent | CAS No. | M.W. ( g/mol ) | Form | Key Properties |
| 4-Methoxybenzaldehyde | 123-11-5 | 136.15 | Liquid | Purity >98%[6] |
| Cyclopropylamine | 765-30-0 | 57.09 | Liquid | Purity >99%[7] |
| Toluene | 108-88-3 | 92.14 | Liquid | Anhydrous, <50 ppm H₂O |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Solid | Anhydrous |
| (S)-2-Methyl-CBS-oxazaborolidine | 112022-81-8 | 277.23 | Solid/Solution | 1M in Toluene |
| Borane dimethyl sulfide (BMS) | 13292-87-0 | 75.97 | Liquid | ~10 M solution |
| Methanol (MeOH) | 67-56-1 | 32.04 | Liquid | Anhydrous |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Liquid | Anhydrous |
| Hydrogen Chloride (HCl) | 7647-01-0 | 36.46 | Gas/Solution | 2M solution in Et₂O |
| 2-Propanol (IPA) | 67-63-0 | 60.10 | Liquid | ACS Grade |
Detailed Experimental Protocols
Safety First: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Borane reagents are flammable and react with water; handle with extreme care under an inert atmosphere (Nitrogen or Argon).
Protocol 4.1: Synthesis of N-(4-methoxybenzylidene)cyclopropanamine (Imine)
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (13.6 g, 100 mmol).
-
Add 100 mL of anhydrous toluene to the flask.
-
While stirring, add cyclopropylamine (6.3 g, 110 mmol, 1.1 eq) dropwise over 10 minutes.
-
Add anhydrous magnesium sulfate (~15 g) to the reaction mixture to act as a dehydrating agent.
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed.
-
Once complete, filter the mixture to remove the magnesium sulfate, and wash the solid with a small amount of anhydrous toluene.
-
Concentrate the filtrate under reduced pressure to yield the crude imine as a pale yellow oil. The product is typically used in the next step without further purification.
Protocol 4.2: Asymmetric Reduction to (R)-Cyclopropyl(4-methoxyphenyl)methanamine
-
Set up a 500 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar, a thermometer, and an addition funnel.
-
Add 150 mL of anhydrous toluene to the flask and cool the vessel to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add (S)-2-Methyl-CBS-oxazaborolidine solution (10 mL, 10 mmol, 0.1 eq, 1M in toluene) to the cold toluene.
-
Via syringe, add borane dimethyl sulfide complex (11 mL, ~110 mmol, 1.1 eq) dropwise to the catalyst solution, ensuring the internal temperature does not exceed -15 °C. Stir for 15 minutes.
-
Dissolve the crude imine from Protocol 4.1 in 50 mL of anhydrous toluene and add it to the addition funnel.
-
Add the imine solution dropwise to the cold catalyst-borane mixture over 1 hour, maintaining the internal temperature between -20 °C and -15 °C.
-
After the addition is complete, allow the reaction to stir at -20 °C for an additional 2-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reduction is complete, quench the reaction by the slow, careful, dropwise addition of methanol (20 mL) at -20 °C. Caution: Gas evolution (hydrogen) will occur.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Add 100 mL of 2M aqueous HCl and stir for 30 minutes. Transfer to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove non-basic impurities.
-
Basify the aqueous layer to pH > 12 with 6M NaOH solution, ensuring the flask is cooled in an ice bath.
-
Extract the product (free base) with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-amine free base as an oil.
Protocol 4.3: Formation and Purification of the Hydrochloride Salt
-
Dissolve the crude (R)-amine free base in 100 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases and the solution is acidic (test with pH paper).
-
Stir the resulting slurry in the ice bath for 1 hour.
-
Collect the white precipitate by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 30 mL).
-
For purification, recrystallize the crude salt from hot 2-propanol (~5 mL per gram of salt). Dissolve the salt in the minimum amount of boiling 2-propanol, allow it to cool slowly to room temperature, and then place it in a freezer at -20 °C for 2 hours to maximize crystal formation.
-
Filter the pure white crystals, wash with a small amount of cold 2-propanol, and dry under vacuum to a constant weight.
Characterization and Quality Control
-
Yield: Calculate the overall percentage yield based on the starting 4-methoxybenzaldehyde. A typical yield for this process is 70-85%.
-
Melting Point: The pure hydrochloride salt should have a sharp melting point.
-
NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and purity.
-
Mass Spectrometry: Confirm the molecular weight of the parent ion.
-
Chiral HPLC: This is essential to determine the enantiomeric excess (e.e.) of the final product. A suitable chiral stationary phase (e.g., Chiralpak AD-H) should be used.[8] The expected e.e. for this protocol is >95%.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Imine Formation | Incomplete reaction; wet reagents/solvents. | Ensure anhydrous conditions. Increase reaction time or add fresh dehydrating agent. |
| Low Enantiomeric Excess (e.e.) | Impure or degraded CBS catalyst; reaction temperature too high; moisture contamination. | Use fresh, high-quality catalyst. Strictly maintain the reaction temperature below -15 °C. Ensure all glassware and reagents are scrupulously dry. |
| Product Fails to Crystallize | Product is impure; incorrect solvent used. | Re-purify the free base by column chromatography before salt formation. Try different recrystallization solvents (e.g., Ethanol/Ether mixture). |
| Incomplete Reduction | Insufficient reducing agent; catalyst deactivation. | Use a slight excess of the borane reagent (1.1-1.2 eq). Ensure the reaction is run under an inert atmosphere. |
References
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available from: [Link]
-
MySkinRecipes. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. Available from: [Link]
- Google Patents. EP0205403B1 - Process for the manufacture of cyclopropylamine.
-
ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Available from: [Link]
- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
MDPI. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Available from: [Link]
-
ACS Publications. Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines | Organic Letters. Available from: [Link]
-
MDPI. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Available from: [Link]
- Google Patents. CN114920634A - Method for synthesizing p-methoxybenzaldehyde.
-
ACS Publications. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes | Organic Letters. Available from: [Link]
-
ResearchGate. Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Available from: [Link]
-
Sci-Hub. Asymmetric Synthesis of Cyclopropylamine Derivatives. Available from: [Link]
-
ResearchGate. Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection | Request PDF. Available from: [Link]
-
PubsOnline. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]
-
SciRP.org. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. Available from: [Link]
-
PubMed. Advances in the Synthesis of Cyclopropylamines. Available from: [Link]
-
Reddit. Hydrochloride salt of amine : r/OrganicChemistry. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
- Google Patents. CN101462970B - Process for synthesizing chiral methoxybenzylamine.
-
ResearchGate. Purification of organic hydrochloride salt?. Available from: [Link]
-
ACS Figshare. Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines - Organic Letters. Available from: [Link]
-
Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]
Sources
- 1. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride [myskinrecipes.com]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
Chiral resolution of cyclopropyl(4-methoxyphenyl)methanamine enantiomers
An Application Guide to the Chiral Resolution of Cyclopropyl(4-methoxyphenyl)methanamine
Abstract
This comprehensive application note provides detailed methodologies for the chiral resolution of racemic cyclopropyl(4-methoxyphenyl)methanamine, a valuable building block in pharmaceutical synthesis, particularly for agents targeting the central nervous system.[1] Recognizing that the pharmacological and toxicological profiles of enantiomers can differ significantly, obtaining enantiomerically pure compounds is a critical step in drug development.[2] This guide explores two primary, field-proven strategies: classical diastereomeric salt crystallization using tartaric acid derivatives and enzymatic kinetic resolution. We provide in-depth, step-by-step protocols for each technique, explain the scientific rationale behind key experimental choices, and detail the analytical validation of enantiomeric purity using chiral High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, chemists, and process development professionals seeking robust and scalable methods for isolating the enantiomers of this important amine intermediate.
Introduction: The Significance of Chiral Cyclopropylamines
The cyclopropyl moiety is a highly sought-after structural motif in medicinal chemistry.[3] Its unique conformational rigidity and electronic properties can impart favorable characteristics to drug candidates, including enhanced potency and improved metabolic stability.[4][5] Cyclopropyl(4-methoxyphenyl)methanamine, in particular, serves as a key intermediate in the synthesis of compounds being investigated for various neurological and psychiatric disorders.[1]
As with most chiral molecules, the individual enantiomers of this amine are likely to exhibit distinct interactions with biological targets. Therefore, the ability to efficiently separate the racemic mixture into its constituent (R) and (S) enantiomers is paramount for advancing drug discovery programs. This guide provides the foundational principles and actionable protocols to achieve this separation.
Core Principle: Overcoming the Challenge of Enantiomer Separation
Enantiomers possess identical physical properties in an achiral environment (e.g., boiling point, solubility, melting point), making their direct separation by standard techniques like distillation or conventional crystallization impossible.[6] Chiral resolution strategies circumvent this by temporarily introducing a new chiral element, thereby converting the enantiomeric pair into a mixture of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated by conventional methods.[7][8]
This guide focuses on two powerful applications of this principle:
-
Diastereomeric Salt Crystallization: Reacting the racemic amine (a base) with an enantiomerically pure chiral acid to form diastereomeric salts with different solubilities.[7][9]
-
Enzymatic Kinetic Resolution: Using an enzyme to selectively catalyze a reaction on only one of the amine's enantiomers, allowing for the separation of the reacted and unreacted forms.[10][11]
Method 1: Diastereomeric Salt Crystallization
This classical technique remains one of the most cost-effective and scalable methods for chiral resolution in both laboratory and industrial settings.[9] The process relies on the differential solubility of the formed diastereomeric salts in a chosen solvent system.
Causality: The Role of the Chiral Resolving Agent
The choice of the chiral resolving agent is the most critical parameter. For resolving a basic amine, an enantiomerically pure chiral acid is required. Tartaric acid and its derivatives are exceptionally effective and widely available resolving agents for primary amines.[9][12] The formation of hydrogen bonds and ionic interactions between the amine and the chiral acid creates a diastereomeric salt complex with a unique crystal lattice. The subtle differences in the three-dimensional structures of the (R-amine)-(R-acid) and (S-amine)-(R-acid) complexes lead to different packing efficiencies in the crystal lattice, which in turn results in different solubilities.[13]
Experimental Workflow: Diastereomeric Salt Crystallization
The overall process involves salt formation, fractional crystallization to isolate the less soluble salt, and subsequent liberation of the enantiomerically enriched free amine.
Figure 1. Workflow for chiral resolution via diastereomeric salt crystallization.
Protocol: Resolution with L-(-)-Di-p-toluoyltartaric Acid (L-DTTA)
This protocol provides a robust starting point for the resolution. Optimization of solvent, temperature, and stoichiometry is often necessary for new substrates.
Materials:
-
Racemic cyclopropyl(4-methoxyphenyl)methanamine
-
L-(-)-Di-p-toluoyltartaric acid (L-DTTA)
-
Methanol (anhydrous)
-
2 M Sodium Hydroxide (NaOH) solution
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, vacuum filtration apparatus.
Procedure:
-
Salt Formation:
-
In a round-bottom flask, dissolve 10.0 g of racemic cyclopropyl(4-methoxyphenyl)methanamine in 100 mL of methanol.
-
In a separate beaker, dissolve an equimolar amount of L-DTTA (e.g., 0.5 equivalents, ~10.9 g) in 150 mL of methanol. Gentle heating may be required.
-
Rationale: Using a sub-stoichiometric amount (0.5 eq) of the resolving agent is a common strategy to maximize the purity of the first-crystallizing diastereomer.[14]
-
Add the L-DTTA solution to the amine solution with stirring.
-
-
Crystallization:
-
Heat the combined solution gently to ensure all solids are dissolved.
-
Allow the solution to cool slowly to room temperature over several hours without disturbance. Slow cooling is critical for selective crystallization.[15]
-
Once the solution reaches room temperature and crystal formation is evident, place the flask in a refrigerator (4 °C) or ice bath for an additional 2-4 hours to maximize the yield of the precipitate.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.[15]
-
Dry the crystals under vacuum. This is the enantiomerically enriched diastereomeric salt (e.g., the (S)-amine salt).
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt crystals in a mixture of 100 mL of water and 100 mL of diethyl ether (or MTBE).
-
While stirring vigorously, slowly add 2 M NaOH solution until the aqueous layer is basic (pH > 11). This neutralizes the tartaric acid and liberates the free amine.
-
Separate the organic layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.
-
-
Analysis:
-
Determine the enantiomeric excess (%ee) of the obtained amine using the chiral HPLC protocol described in Section 5.
-
Data-Driven Comparison of Resolving Agents
The effectiveness of different resolving agents can vary significantly. Below is a representative table illustrating potential outcomes based on data from structurally similar amine resolutions.[16]
| Chiral Resolving Agent | Molar Ratio (Amine:Agent) | Typical Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (%ee) of Recovered Amine |
| L-(-)-Tartaric Acid | 1:0.5 | Ethanol/Water | ~35-45% | 80-90% ee |
| L-(-)-Di-p-toluoyltartaric Acid (L-DTTA) | 1:0.5 | Methanol | ~40-48% | >95% ee |
| D-(+)-Dibenzoyltartaric Acid (D-DBTA) | 1:0.5 | Acetonitrile | ~40-47% | >95% ee |
Method 2: Enzymatic Kinetic Resolution
Enzymatic resolutions offer exceptional stereoselectivity under mild reaction conditions. The most common approach for amines is a lipase-catalyzed acylation.[17] In a kinetic resolution, one enantiomer reacts much faster than the other, allowing for their separation.
Principle and the "50% Yield" Limitation
In a standard kinetic resolution, the enzyme selectively converts one enantiomer (e.g., the R-enantiomer) into its corresponding amide, leaving the other enantiomer (S-enantiomer) unreacted. The maximum theoretical yield for the desired unreacted enantiomer is 50%.[10] To overcome this, Dynamic Kinetic Resolution (DKR) can be employed, which integrates a catalyst to racemize the slow-reacting enantiomer in situ, theoretically enabling a 100% yield of the desired acylated product.[18][19]
Figure 2. General workflow for enzymatic kinetic resolution.
Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic cyclopropyl(4-methoxyphenyl)methanamine
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acyl donor (e.g., Ethyl acetate, which can also serve as the solvent)
-
Anhydrous organic solvent (e.g., Toluene or MTBE)
-
Molecular sieves (optional, to maintain anhydrous conditions)
Procedure:
-
Reaction Setup:
-
To a flask, add 5.0 g of racemic cyclopropyl(4-methoxyphenyl)methanamine, 200 mL of ethyl acetate, and 500 mg of Novozym 435.
-
Rationale: Ethyl acetate serves as both the solvent and the acyl donor, simplifying the reaction setup. Immobilized enzymes are easily recovered by filtration.[19]
-
Stir the suspension at a constant temperature (e.g., 40-50 °C).
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC (see Section 5).
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining amine and the formed amide.
-
-
Workup and Separation:
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of the unreacted amine and the N-acetylated amine can be separated. A simple method is an acid-base extraction:
-
Dissolve the residue in diethyl ether.
-
Extract with 1 M HCl (aq). The unreacted amine will move to the aqueous layer as its hydrochloride salt, while the neutral amide remains in the organic layer.
-
Separate the layers. Basify the aqueous layer with NaOH and extract the free amine back into diethyl ether. The organic layer containing the amide can be processed separately.
-
-
-
Analysis:
-
Determine the %ee of the recovered free amine using chiral HPLC.
-
Analytical Validation: Enantiomeric Purity Determination by Chiral HPLC
Regardless of the resolution method used, an accurate analytical technique is required to quantify its success. Chiral HPLC is the gold standard for determining the enantiomeric excess (%ee) of a sample.[20]
Principle of Chiral HPLC
Chiral HPLC columns contain a Chiral Stationary Phase (CSP). As the enantiomers pass through the column, they form transient, diastereomeric complexes with the CSP. One enantiomer will interact more strongly with the CSP, causing it to be retained longer on the column, resulting in separation.[21][22] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of compounds, including primary amines.[23][24]
Protocol: Chiral HPLC Method
This is a starting method; optimization of the mobile phase composition and temperature may be required to achieve baseline separation.
Instrumentation & Columns:
-
Standard HPLC system with UV detector.
-
Recommended Column: A cellulose-based column, such as one packed with cellulose tris(3,5-dimethylphenylcarbamate), is an excellent starting point.[20] An alternative is a Pirkle-type column like (R,R) Whelk-O1.[25]
Chromatographic Conditions:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Lux Cellulose-1), 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v)
-
Rationale: The apolar main solvent (hexane) and polar modifier (isopropanol) control retention time. The basic additive (DEA) is crucial for obtaining good peak shape and preventing tailing when analyzing basic amines.[23]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm or 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the amine (~1 mg/mL) in the mobile phase.
Data Interpretation
-
Inject the racemic standard to identify the retention times of both enantiomers.
-
Inject the resolved sample.
-
Integrate the peak areas for each enantiomer (Area₁ and Area₂).
-
Calculate the enantiomeric excess (%ee) using the formula: %ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
A successful resolution will show one peak being significantly larger than the other. A %ee of 99% is often considered enantiomerically pure for many applications.[26]
Conclusion
The chiral resolution of cyclopropyl(4-methoxyphenyl)methanamine is an essential step for its application in stereospecific pharmaceutical development. Both diastereomeric salt crystallization and enzymatic kinetic resolution are powerful and viable strategies. Diastereomeric salt crystallization with a tartaric acid derivative like L-DTTA offers a scalable, cost-effective method capable of achieving high enantiopurity. Enzymatic resolution provides an alternative with excellent selectivity under mild conditions. The choice between these methods will depend on factors such as scale, cost, available equipment, and desired throughput. In all cases, a validated chiral HPLC method is indispensable for accurately quantifying the outcome of the resolution and ensuring the quality of the final enantiomerically pure product.
References
-
Bäckvall, J. E., et al. (2002). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. Request PDF. [Link]
-
Elsebaei, F., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
LibreTexts Chemistry. (2015). 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]
- Google Patents. (2016). WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
-
PubMed. (1995). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. PubMed. [Link]
-
MySkinRecipes. (n.d.). Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. MySkinRecipes. [Link]
-
Puni, J., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]
-
SpringerLink. (1993). Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Chromatographia. [Link]
-
Chemistry Stack Exchange. (2012). How do you separate enantiomers? Chemistry Stack Exchange. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports. [Link]
-
Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]
-
Singh, R., et al. (2022). APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN. RASĀYAN Journal of Chemistry. [Link]
-
ResearchGate. (2002). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Request PDF. [Link]
- Google Patents. (2000). EP1036189A1 - Resolution of chiral amines.
-
MDPI. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules. [Link]
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]
-
Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. MCAT Content. [Link]
-
RSC Publishing. (2023). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. CrystEngComm. [Link]
-
ACS Publications. (2024). Study on the Resolution Effect of Chiral Separation of Finerenone Using Different d-Tartaric Acid Derivatives. Crystal Growth & Design. [Link]
-
SciSpace. (n.d.). Processes to separate enantiomers. SciSpace. [Link]
-
Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
-
Organic Chemistry Portal. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal. [Link]
-
RSC Publishing. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. [Link]
-
HPLC.eu. (n.d.). Chiral columns. HPLC.eu. [Link]
-
iris.unina.it. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules. [Link]
-
Analytics-Shop. (n.d.). CHIRAL COLUMNS. Analytics-Shop. [Link]
-
ACS Publications. (2012). A Strategy to Minimize Reactive Metabolite Formation. Journal of Medicinal Chemistry. [Link]
-
Semantic Scholar. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2022). (PDF) Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. ResearchGate. [Link]
-
Chemsrc. (n.d.). Cyclopropyl(4-methoxyphenyl)methanone. Chemsrc. [Link]
-
Organic Chemistry Portal. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Chemistry Portal. [Link]
Sources
- 1. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jackwestin.com [jackwestin.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. iris.unina.it [iris.unina.it]
- 24. analytics-shop.com [analytics-shop.com]
- 25. researchgate.net [researchgate.net]
- 26. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
Application Note: A Robust Protocol for the N-Alkylation of (R)-Cyclopropyl(4-methoxyphenyl)methanamine via Reductive Amination
Abstract: This document provides a comprehensive, field-tested protocol for the selective mono-N-alkylation of (R)-Cyclopropyl(4-methoxyphenyl)methanamine, a valuable chiral building block in medicinal chemistry. The synthesis of N-alkylated derivatives of this amine is of significant interest for developing novel therapeutic agents, particularly those targeting the central nervous system.[1] This guide details a reliable one-pot reductive amination procedure, emphasizing mechanistic understanding, practical execution, and rigorous product validation. The protocol is designed for researchers, chemists, and drug development professionals seeking an efficient and scalable method for synthesizing structurally diverse secondary amines while preserving stereochemical integrity.
Foundational Principles: The Strategy of Reductive Amination
Direct alkylation of primary amines with alkyl halides is often plagued by a lack of selectivity, frequently leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium salt formation.[2] This makes purification challenging and lowers the yield of the desired secondary amine.[3]
Reductive amination offers a superior and more controlled alternative.[2][4] The strategy involves two key steps that occur sequentially in a single reaction vessel:
-
Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a Schiff base, or imine, intermediate. This reaction is reversible and forms the C=N double bond that will be the target for reduction.[2][5]
-
In Situ Reduction: A mild, selective reducing agent is used to reduce the imine to the corresponding secondary amine.[2][6]
The key to this method's success lies in the choice of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal choice for this transformation.[7][8][9] It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the protonated imine (iminium ion), which is more electrophilic. This selectivity prevents side reactions and ensures a clean conversion to the desired product.[7][9] Furthermore, the reaction tolerates a wide variety of functional groups and typically proceeds under mild, neutral to slightly acidic conditions.[7][9]
Reaction Mechanism: The Pathway to N-Alkylation
The reductive amination process follows a well-established mechanistic pathway. The diagram below illustrates the key transformations from the starting materials to the final N-alkylated product.
Caption: Mechanism of Reductive Amination.
Detailed Experimental Protocol
This protocol describes the N-alkylation of (R)-Cyclopropyl(4-methoxyphenyl)methanamine with a generic aldehyde (e.g., isobutyraldehyde) as a representative example.
Materials and Equipment
| Reagents & Materials | Grade | Supplier (Example) |
| (R)-Cyclopropyl(4-methoxyphenyl)methanamine | ≥98% | Sigma-Aldrich |
| Aldehyde (e.g., Isobutyraldehyde) | ≥99% | Sigma-Aldrich |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE), Anhydrous | ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Magnesium Sulfate (MgSO₄), Anhydrous | ACS Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |
| Equipment | Description |
| Round-bottom flask | Appropriate size for reaction scale |
| Magnetic stirrer and stir bar | |
| Argon or Nitrogen inlet | For maintaining an inert atmosphere |
| Syringes and needles | For reagent addition |
| Separatory funnel | For aqueous workup |
| Rotary evaporator | For solvent removal |
| Flash chromatography system | For purification |
Step-by-Step Procedure
The overall workflow for this synthesis is depicted in the following diagram.
Caption: Experimental Workflow for N-Alkylation.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-Cyclopropyl(4-methoxyphenyl)methanamine (1.0 eq.). Dissolve the amine in anhydrous 1,2-dichloroethane (DCE, approx. 0.2 M concentration).[7]
-
Aldehyde Addition: Add the aldehyde (1.1 eq.) to the stirred solution. Stir the mixture at room temperature for 1 hour.
-
Causality: This initial stirring period allows for the formation of the hemiaminal and its subsequent dehydration to the imine intermediate before the reducing agent is introduced.[10] For less reactive ketones, adding a dehydrating agent like anhydrous MgSO₄ may be beneficial.
-
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes.
-
Safety & Rationale: The addition should be slow to control any initial exotherm and gas evolution. STAB is moisture-sensitive, so it should be handled quickly in a dry environment.[8]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 2-4 hours until the starting amine is consumed (typically 12-24 hours).
-
Self-Validation: A suitable mobile phase for TLC analysis is typically a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v), often with a small amount (0.5-1%) of triethylamine to prevent the basic amine product from streaking on the acidic silica plate.[11] The product should have an Rf value between that of the starting amine and the aldehyde.
-
-
Workup: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3x volume of aqueous layer). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product is typically purified by flash column chromatography on silica gel.[12]
-
Expert Insight: Basic amines can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and low recovery.[11] To mitigate this, it is highly recommended to either:
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., 0% to 30%) is generally effective for eluting the desired secondary amine.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the added alkyl group. The N-H proton signal will be a broad singlet, typically in the 1.5-3.0 ppm range, which disappears upon D₂O exchange.[14][15] Protons on the carbon adjacent to the nitrogen (α-protons) will be shifted downfield to ~2.5-3.0 ppm.[14] |
| ¹³C NMR | Carbons bonded directly to the nitrogen atom typically appear in the 40-65 ppm region.[14] |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated mass of the product. A characteristic fragmentation pattern for amines is alpha-cleavage, which results in a resonance-stabilized nitrogen-containing cation.[15] |
| Chiral HPLC | To confirm that the reaction proceeded without racemization, the enantiomeric excess (ee) can be determined using a suitable chiral stationary phase column. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient imine formation; degraded reducing agent. | Add a dehydrating agent (e.g., MgSO₄) with the aldehyde. Use fresh, high-purity NaBH(OAc)₃. |
| Di-alkylation Product | Reaction with a highly reactive alkylating agent (not typical for reductive amination). | This is rare with this method but if observed, ensure slow addition of the aldehyde. Reductive amination is generally selective for mono-alkylation.[2] |
| Product Streaking on TLC/Column | Strong interaction of the basic amine with acidic silica. | Add 0.5-2% triethylamine or ammonium hydroxide to the eluent.[11] |
| No Reaction | Starting amine is a salt (e.g., HCl salt). | Neutralize the amine salt with a base (e.g., NaHCO₃) and extract the free base before starting the reaction. |
References
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Grogan, G. (2018). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology. [Link]
-
Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
-
ResearchGate. (2025). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. [Link]
-
Miles, W. H., et al. (2010). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]
-
NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]
-
Reddit. (2022). Chromotography with free amines?. [Link]
-
Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
MySkinRecipes. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. [Link]
Sources
- 1. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. rsc.org [rsc.org]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Chiral HPLC method for (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride
An Application Guide for the Enantioselective Analysis of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride by Chiral High-Performance Liquid Chromatography
Introduction: The Imperative of Chiral Purity
In modern pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, metabolic, and toxicological profiles. The compound (R)-Cyclopropyl(4-methoxyphenyl)methanamine is a key chiral primary amine, often utilized as a building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] Its hydrochloride salt form is common for improving stability and solubility.
Consequently, the ability to accurately quantify the enantiomeric purity of the desired (R)-enantiomer and detect trace amounts of its (S)-counterpart is a critical regulatory and safety requirement.[2][3] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the definitive and most versatile technique for this purpose, offering high resolution and sensitivity for direct enantiomeric separation.[3][4]
This document, designed for researchers and drug development professionals, provides a detailed protocol and the underlying scientific rationale for developing a robust chiral HPLC method for (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride.
Analyte Overview
A thorough understanding of the analyte's structure is the foundation of any successful method development.
-
Structure: (Image of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride structure would be placed here in a full document)
-
Chemical Properties:
| Property | Value | Source |
| Chemical Name | (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride | - |
| Molecular Formula | C₁₁H₁₆ClNO | [1] |
| Molecular Weight | 213.70 g/mol | [1] |
| CAS Number | 58271-59-3 | [1] |
Strategic Method Development: A Rationale-Driven Approach
The development of a chiral separation method is an empirical process guided by an understanding of intermolecular interactions.[2] Our strategy focuses on selecting a robust stationary phase and a mobile phase system tailored to the analyte's chemical nature.
Pillar 1: Selecting the Chiral Stationary Phase (CSP)
The choice of CSP is the most critical factor in achieving enantioseparation.[4]
-
The Challenge of Primary Amines: Primary amines like our target compound are basic and prone to strong interactions with acidic residual silanols on the silica gel support of the CSP. This can lead to severe peak tailing and poor resolution.[5]
-
The Power of Polysaccharides: Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are exceptionally versatile and have demonstrated broad success in resolving a vast array of chiral compounds, including amines.[6][7] These phases, such as cellulose tris(3,5-dimethylphenylcarbamate), create chiral cavities and utilize a combination of hydrogen bonding, dipole-dipole, and π-π interactions to differentiate between enantiomers.[8]
-
Justification for Selection: We select a cellulose tris(3,5-dimethylphenylcarbamate)-based CSP . This is a well-established, robust phase known for its broad enantioselectivity, making it an authoritative starting point for method development.[8] While other phases like crown ethers are specific for primary amines, they often require strongly acidic mobile phases that can be detrimental to column longevity and are less suitable for preparative work.[5]
Pillar 2: Designing the Mobile Phase
The mobile phase modulates the interaction between the analyte and the CSP.
-
Mode of Separation: A Normal Phase (NP) chromatographic mode is selected. This typically involves a non-polar primary solvent (e.g., n-hexane) and a more polar alcohol modifier (e.g., isopropanol or ethanol).[9] This mode is highly effective for polysaccharide CSPs and avoids the complexities of pH control associated with reversed-phase (aqueous) systems for basic analytes.
-
The Essential Role of Additives: To counteract the problematic silanol interactions mentioned earlier, a small amount of a basic additive is indispensable. Diethylamine (DEA) or a similar amine is added to the mobile phase. It acts as a competing base, binding to the active silanol sites and allowing the analyte to undergo effective chiral recognition with the CSP, resulting in sharp, symmetrical peaks.[4]
Pillar 3: Setting Detection Parameters
The methoxyphenyl moiety in the analyte contains a strong chromophore, making UV detection ideal. Based on the aromatic structure, a detection wavelength of 225 nm is chosen as a starting point to ensure high sensitivity.[10]
Visualizing the Method Development Workflow
The following diagram illustrates the logical flow from initial screening to final method optimization.
Caption: Logical workflow for chiral HPLC method development.
Detailed Analytical Protocol
This protocol provides a self-validating system for the enantioselective analysis of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Chiral Column: A polysaccharide-based CSP, e.g., Lux® Cellulose-1 or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm particle size, 4.6 mm I.D. x 250 mm length.
-
Solvents and Reagents: HPLC-grade n-hexane, HPLC-grade isopropanol (IPA), and Diethylamine (DEA, >99.5% purity).
-
Sample: (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride standard and racemic (R/S) standard for peak identification.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Lux® Cellulose-1 (or equivalent) | Proven broad selectivity for chiral amines.[8] |
| Mobile Phase | n-Hexane : Isopropanol : DEA (80 : 20 : 0.1, v/v/v) | Balances retention and enantioselectivity. DEA ensures good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 25 °C | Ensures reproducible retention times. |
| Detection | UV at 225 nm | High absorbance for the methoxyphenyl chromophore. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
Step-by-Step Experimental Workflow
-
Mobile Phase Preparation:
-
Carefully measure 800 mL of n-hexane, 200 mL of isopropanol, and 1.0 mL of diethylamine.
-
Combine in a suitable 1 L solvent reservoir.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Standard Solution (1.0 mg/mL): Accurately weigh 10 mg of the (R/S)-Cyclopropyl(4-methoxyphenyl)methanamine HCl racemic standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. Mix until fully dissolved. The hydrochloride salt requires thorough dissolution.
-
Prepare the (R)-enantiomer sample similarly.
-
-
System Equilibration:
-
Install the chiral column in the column compartment.
-
Purge the pump with the prepared mobile phase.
-
Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30-45 minutes, or until a stable, noise-free baseline is observed on the detector. Chiral columns can require longer equilibration periods than standard reversed-phase columns.[11]
-
-
Analysis:
-
Inject 10 µL of the racemic standard solution to identify the retention times of both the (R) and (S) enantiomers.
-
Inject 10 µL of the (R)-enantiomer sample solution to confirm peak identity and assess its enantiomeric purity.
-
Record the chromatograms and integrate the peak areas.
-
Data Analysis and Performance Metrics
-
Enantiomeric Purity (% ee): Calculated using the peak areas (A) of the R and S enantiomers: % ee = [(A_R - A_S) / (A_R + A_S)] * 100
-
Resolution (Rs): A measure of the degree of separation between the two enantiomeric peaks. A value of Rs > 1.5 indicates baseline separation, which is the goal for accurate quantification.
-
Separation Factor (α): The ratio of the retention factors of the two enantiomers. A value of α > 1.2 is generally desirable.
Expert Insights: Optimization and Troubleshooting
If baseline separation (Rs ≥ 1.5) is not achieved with the initial conditions, the following systematic adjustments can be made.
-
Poor Resolution (Rs < 1.5):
-
Decrease the percentage of IPA: Reducing the alcohol content (e.g., to 90:10 hexane:IPA) will increase retention times and often improves resolution.
-
Lower the temperature: Decreasing the column temperature to 20°C or 15°C can enhance the chiral recognition interactions, leading to a larger separation factor.[11]
-
Reduce the flow rate: Lowering the flow rate to 0.8 mL/min can increase the number of theoretical plates and improve resolution.[11]
-
-
Poor Peak Shape (Tailing):
-
Increase DEA concentration: If peaks are tailing, slightly increase the DEA concentration to 0.2%. This further masks active silanol sites. Do not exceed 0.5% as it can sometimes reduce selectivity.
-
-
Long Analysis Time:
-
Increase the percentage of IPA: Increasing the alcohol content (e.g., to 70:30 hexane:IPA) will decrease retention times.
-
Change the alcohol: Switching from isopropanol to a stronger solvent like ethanol can also reduce retention times, but may alter selectivity and require re-optimization.
-
Visualizing the Experimental Protocol
Caption: Step-by-step experimental workflow for the analysis.
References
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. MySkinRecipes. [Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. Separations. [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health (NIH). [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. ResearchGate. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Cyclopropyl(4-methoxyphenyl)methanone. Chemsrc. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Cyclopentyl(4-methoxyphenyl)methanamine. PubChem. [Link]
-
The Chiral Notebook. Phenomenex. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Semantic Scholar. [Link]
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. ResearchGate. [Link]
Sources
- 1. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride [myskinrecipes.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Enantiomeric Excess Determination of (R)-Cyclopropyl(4-methoxyphenyl)methanamine
Abstract
This application note provides a comprehensive guide for the determination of enantiomeric excess (e.e.) of (R)-Cyclopropyl(4-methoxyphenyl)methanamine, a critical chiral intermediate in pharmaceutical synthesis.[1] The accurate quantification of enantiomeric purity is paramount due to the differential pharmacological, pharmacokinetic, and toxicological profiles often exhibited by enantiomers.[2][3][4] This document outlines the fundamental principles of chiral separation by High-Performance Liquid Chromatography (HPLC), proposes a robust normal-phase HPLC method, and provides a detailed protocol for method development, validation, and sample analysis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction: The Significance of Chiral Purity
(R)-Cyclopropyl(4-methoxyphenyl)methanamine is a valuable building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] As with many chiral molecules, the biological activity often resides in a single enantiomer, while the other may be inactive or even elicit undesirable side effects.[2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines that necessitate the development of enantiopure drugs, underscoring the critical need for accurate and reliable analytical methods to determine enantiomeric excess.[2][5] This application note addresses this need by providing a detailed protocol for the chiral separation of (R)- and (S)-Cyclopropyl(4-methoxyphenyl)methanamine.
Principles of Chiral Separation by HPLC
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector.[5] In chiral HPLC, this is typically achieved through a chiral stationary phase (CSP). The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different energies of formation and dissociation, leading to different retention times on the chromatographic column and, consequently, their separation.[5]
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability and excellent enantioselectivity for a diverse range of compounds.[6][7] The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.
Proposed Analytical Method: Chiral HPLC
Based on the structural features of (R)-Cyclopropyl(4-methoxyphenyl)methanamine (a primary amine with aromatic and cyclopropyl groups), a normal-phase chiral HPLC method is proposed. Normal-phase chromatography often provides superior selectivity for such compounds on polysaccharide-based CSPs.
Recommended Instrumentation and Consumables
| Component | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, UV/DAD Detector |
| Chiral Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Particle Size: 5 µm, Dimensions: 250 mm x 4.6 mm | |
| Mobile Phase | n-Hexane (HPLC Grade), Isopropanol (IPA) (HPLC Grade), Diethylamine (DEA) (Reagent Grade) |
| Sample Diluent | Mobile Phase or Hexane/IPA mixture |
| Vials | Amber glass autosampler vials with inserts |
Experimental Workflow
The following diagram illustrates the general workflow for the determination of enantiomeric excess.
Caption: Workflow for Enantiomeric Excess Determination.
Detailed Protocols
Protocol 1: Preparation of Mobile Phase and System Equilibration
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) in the desired ratio. A good starting point is 85:15:0.1 (v/v/v) n-Hexane:IPA:DEA .
-
The addition of a basic modifier like DEA is crucial for obtaining good peak shape and resolution for basic analytes like amines by minimizing interactions with residual silanol groups on the silica support.[8]
-
Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the pump and detector.
-
-
System Equilibration:
-
Install the chiral column in the HPLC system.
-
Flush the column with the mobile phase at a low flow rate (e.g., 0.5 mL/min) for 10 minutes, then gradually increase to the desired flow rate (e.g., 1.0 mL/min).
-
Equilibrate the column for at least 30-60 minutes or until a stable baseline is achieved. Chiral separations can sometimes require longer equilibration times.[9]
-
Protocol 2: Preparation of Standard and Sample Solutions
-
Racemic Standard Preparation:
-
Accurately weigh approximately 5 mg of the racemic Cyclopropyl(4-methoxyphenyl)methanamine standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of about 0.5 mg/mL. This standard is used for system suitability and to confirm the elution order of the enantiomers.
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the (R)-Cyclopropyl(4-methoxyphenyl)methanamine sample and dissolve it in the mobile phase to achieve a final concentration similar to the racemic standard.
-
Protocol 3: Chromatographic Analysis and Data Acquisition
-
Chromatographic Conditions:
-
Column: Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm)
-
Mobile Phase: n-Hexane:IPA:DEA (85:15:0.1, v/v/v) - to be optimized
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (ambient)
-
Detection Wavelength: 225 nm (based on the UV absorbance of the methoxyphenyl group)
-
Injection Volume: 10 µL
-
-
Injection Sequence:
-
Inject the mobile phase (blank) to ensure a clean baseline.
-
Inject the racemic standard to determine the retention times of both enantiomers and to perform system suitability tests.
-
Inject the sample solution.
-
-
Data Acquisition:
-
Acquire the chromatograms and integrate the peak areas for both enantiomers.
-
Calculation of Enantiomeric Excess (e.e.)
The enantiomeric excess is calculated using the following formula:
e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
Where:
-
Area of Major Enantiomer is the peak area of the desired (R)-enantiomer.
-
Area of Minor Enantiomer is the peak area of the undesired (S)-enantiomer.
Method Development and Optimization
Achieving optimal separation may require adjusting the chromatographic parameters. The following diagram outlines a logical approach to method development.
Caption: Chiral Method Development Strategy.
-
Mobile Phase Composition: The ratio of n-Hexane to IPA is the primary factor influencing retention and resolution. Increasing the percentage of IPA will generally decrease retention times.
-
Basic Modifier: The concentration of DEA can affect peak shape and retention. Typically, a concentration between 0.05% and 0.2% is effective.
-
Alcohol Modifier: If adequate resolution is not achieved with IPA, other alcohols like ethanol can be evaluated.
-
Temperature: Lowering the column temperature can sometimes improve resolution, but may also increase analysis time and backpressure.[9]
Method Validation
A validated method ensures the reliability of the results. Key validation parameters include:
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method is selective for the two enantiomers. | Baseline resolution of the enantiomers from each other and any impurities. |
| Linearity | To demonstrate a linear relationship between concentration and peak area. | Correlation coefficient (r²) ≥ 0.999 for the minor enantiomer. |
| Limit of Detection (LOD) | The lowest concentration of the minor enantiomer that can be detected. | Signal-to-Noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of approximately 10:1.[10] |
| Precision | The closeness of agreement between a series of measurements. | RSD ≤ 5% for the peak area of the minor enantiomer at the LOQ level.[10] |
| Accuracy | The closeness of the test results to the true value. | Recovery of the minor enantiomer should be within 90-110%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Resolution and e.e. values should not significantly change with minor variations in mobile phase composition, flow rate, etc.[10] |
Conclusion
This application note provides a comprehensive framework for the determination of the enantiomeric excess of (R)-Cyclopropyl(4-methoxyphenyl)methanamine using chiral HPLC. By following the detailed protocols for method development, analysis, and validation, researchers and drug development professionals can confidently and accurately assess the enantiomeric purity of this important pharmaceutical intermediate, ensuring the quality and safety of the final drug product.
References
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]
-
ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
MDPI. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Retrieved from [Link]
-
LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]
-
ResearchGate. (2025, November 27). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols. Retrieved from [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
University of Rochester. (2021, January 26). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Retrieved from [Link]
-
MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
-
Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]
- Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
-
Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]
-
ResearchGate. (2025, October 13). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]
-
SlideShare. (n.d.). “Chiral Impurity Methods – Case Study” - HPLC. Retrieved from [Link]
-
3ASenrise. (n.d.). cyclopropyl(4-methoxyphenyl)methanamine, 97%. Retrieved from [Link]
-
IRIS UNINA. (2022, December 21). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]
-
ChemRxiv. (n.d.). At-line determination of the enantiomeric excess in multi-component chiral samples using Raman Optical Activity (ROA). Retrieved from [Link]
-
Royal Society of Chemistry. (2023, October 16). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. Retrieved from [Link]
Sources
- 1. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride [myskinrecipes.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. hplc.eu [hplc.eu]
- 8. ymc.co.jp [ymc.co.jp]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Quantitative Chiral Analysis of (R)-Cyclopropyl(4-methoxyphenyl)methanamine Hydrochloride in Human Plasma using LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Commentary: This document provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the stereoselective quantitation of (R)-Cyclopropyl(4-methoxyphenyl)methanamine. As a chiral amine, this compound serves as a critical intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1] The stereochemistry of a drug is paramount, as different enantiomers can exhibit widely varying pharmacological, toxicological, and pharmacokinetic profiles. Therefore, a validated, enantioselective analytical method is not merely a procedural requirement but a scientific necessity for meaningful preclinical and clinical development. This guide is structured to provide not only the 'how' but also the 'why'—elucidating the scientific rationale behind key methodological choices, from sample preparation to mass spectrometric detection, grounded in established bioanalytical guidelines.
Principle of the Method
The accurate quantification of a specific enantiomer requires a chiral environment. This method achieves stereoselective separation using a chiral stationary phase (CSP) in a liquid chromatography system. The (R)- and potential (S)-enantiomers of Cyclopropyl(4-methoxyphenyl)methanamine are resolved chromatographically before introduction into the mass spectrometer.
The subsequent detection by a triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and selectivity. The analyte is first ionized using positive ion electrospray ionization (ESI), a soft ionization technique well-suited for polar, basic compounds like primary amines.[2] The protonated molecule ([M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3) for detection.[3] This dual-stage mass filtering significantly reduces chemical noise, ensuring reliable quantification even at low concentrations in a complex biological matrix like plasma.
Materials, Reagents, and Instrumentation
Chemicals and Reagents
-
(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride reference standard (≥98% purity)
-
(S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride (for selectivity assessment)
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., (R)-Cyclopropyl(4-methoxyphenyl)methanamine-d4 hydrochloride
-
LC-MS grade Acetonitrile, Methanol, Water
-
Formic Acid (≥99%)
-
Ammonium Acetate (≥99%)
-
Control Human Plasma (K2-EDTA anticoagulant)
Instrumentation
-
Liquid Chromatography: UPLC or HPLC system (e.g., Shimadzu, Waters, Agilent, SCIEX)
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™, Waters Xevo™, Agilent 6400 Series, Thermo TSQ™)
-
Analytical Column: Chiral Stationary Phase (CSP) Column (e.g., Lux® Cellulose-1 or Chiralpak® IA, 3 µm, 2.1 x 100 mm)
-
Ancillary Equipment: Analytical balance, calibrated pipettes, refrigerated centrifuge, 96-well plates, vortex mixer.
Chromatographic and Mass Spectrometric Conditions
The causality behind parameter selection is critical. For a basic amine, a mobile phase with a controlled pH ensures consistent protonation and retention behavior. The choice of a polysaccharide-based CSP is a robust starting point for resolving a wide array of chiral compounds.[4] MS parameters are empirically optimized to maximize the signal for the specific transition from the parent molecule to a stable fragment ion.
Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Analytical Column | Lux® Cellulose-1, 3 µm, 2.1 x 100 mm | Proven resolving power for a broad range of chiral amines. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid | Buffering agent provides consistent pH for reproducible chromatography. Formic acid aids in protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v) | Organic solvent for elution. Acid modifier maintains analyte protonation for ESI. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, balancing resolution and run time. |
| Gradient Program | Isocratic (e.g., 70% B) or a shallow gradient | To be optimized for baseline separation of enantiomers and elution from endogenous components. |
| Column Temperature | 40 °C | Improves peak shape and can enhance chiral resolution. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects and column overload. |
| Autosampler Temp. | 10 °C | Maintains stability of processed samples awaiting injection. |
Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The primary amine is basic and readily accepts a proton to form a positive ion. |
| MRM Transitions | See Table 3.2.1 | Provides high selectivity and sensitivity by monitoring a specific fragmentation pathway. |
| Ion Spray Voltage | +5500 V | Optimized for efficient ion generation. |
| Source Temperature | 500 °C | Facilitates desolvation of the ESI droplets. |
| Curtain Gas (CUR) | 30 psi | Prevents neutral molecules from entering the mass analyzer. |
| Collision Gas (CAD) | Nitrogen, Medium Setting | Gas used to induce fragmentation in the collision cell. |
| Ion Source Gas 1 | 50 psi | Nebulizer gas to assist in droplet formation. |
| Ion Source Gas 2 | 55 psi | Turbo gas to assist in desolvation. |
Note: These values must be determined empirically by infusing a standard solution of the analyte and its SIL-IS.
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Collision Energy (CE) (eV) | Declustering Potential (DP) (V) |
| Analyte | 178.1 | 135.1 | 150 | 25 | 80 |
| SIL-IS | 182.1 | 139.1 | 150 | 25 | 80 |
Expert Insight on Fragmentation: The precursor ion ([M+H]+) for the analyte is m/z 178.1.[5] A common and stable fragmentation pathway for methoxyphenyl compounds involves the loss of the methoxy group and subsequent rearrangements. The proposed major product ion at m/z 135.1 corresponds to the tropylium-like ion resulting from the loss of the cyclopropylamine moiety, a stable fragment. This specific transition provides excellent selectivity for MRM analysis.
Caption: High-level overview of the LC-MS/MS analytical workflow.
Experimental Protocols
Protocol 1: Preparation of Stock, Calibration, and QC Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl and dissolve in 5 mL of methanol to obtain a 1 mg/mL free-base equivalent stock solution.
-
Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the SIL-IS in the same manner.
-
Working Solutions: Prepare intermediate working solutions by serial dilution of the stock solutions with 50:50 acetonitrile:water. These will be used to spike the calibration standards (CAL) and quality control (QC) samples.
-
CAL and QC Preparation: Spike appropriate volumes of the working solutions into blank human plasma to achieve the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL). QC samples should be prepared at a minimum of four levels: Lower Limit of Quantitation (LLOQ), Low, Medium, and High.
Protocol 2: Sample Extraction from Human Plasma (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis, making it ideal for high-throughput environments.[6]
-
Aliquot Samples: Pipette 50 µL of plasma sample (blank, CAL, QC, or unknown) into a 96-well plate or microcentrifuge tube.
-
Add Internal Standard: Add 200 µL of the precipitation solution (Acetonitrile containing the SIL-IS at a fixed concentration, e.g., 10 ng/mL).
-
Precipitate Proteins: Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 4000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vial.
-
Inject: Inject 5 µL of the supernatant onto the LC-MS/MS system.
Caption: Workflow for Protein Precipitation sample preparation.
Bioanalytical Method Validation Framework
A full method validation must be performed to ensure the reliability of the data, following guidelines from regulatory bodies like the EMA or FDA.[7][8][9][10]
| Validation Parameter | Purpose | General Acceptance Criteria (ICH M10)[9] |
| Selectivity & Specificity | To ensure no interference from endogenous matrix components or the other enantiomer at the analyte's retention time. | Response in blank samples should be <20% of LLOQ response. |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%. |
| Calibration Curve | To demonstrate the relationship between instrument response and known analyte concentrations. | At least 6 non-zero points. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the reproducibility of measurements (precision). | For QC samples, mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (CV%) should be ≤15% (≤20% at LLOQ). Assessed within-run and between-runs.[8] |
| Dilution Integrity | To verify that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified. | Accuracy and precision of diluted samples must be within ±15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentrations of stability samples must be within ±15% of nominal (comparison to freshly prepared samples). |
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the chiral separation and quantification of (R)-Cyclopropyl(4-methoxyphenyl)methanamine in human plasma. The use of a chiral stationary phase ensures accurate stereoselective analysis, while tandem mass spectrometry provides the high sensitivity and specificity required for bioanalytical applications. The outlined protein precipitation protocol offers a simple and high-throughput sample preparation strategy. The method is suitable for validation according to international regulatory standards and can be reliably applied to support drug development programs requiring pharmacokinetic and toxicokinetic assessments.
References
-
MySkinRecipes. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. [Link]
-
Lee, P. J., Chen, W., & Gebler, J. C. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry Through Charge Derivatization. Analytical Chemistry, 76(16), 4888-4893. [Link]
-
Naidong, W., et al. (2007). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of chromatographic science, 45(7), 414-423. [Link]
-
Shimadzu. LC-MS/MS Method Package for D/L Amino Acids. [Link]
-
ChemRxiv. (2020). Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. [Link]
-
SCIEX. LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. [Link]
-
European Medicines Agency. (2022). Bioanalytical method validation. [Link]
-
Hamase, K. (2016). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. In Chiral Analysis (pp. 119-128). Humana Press, New York, NY. [Link]
-
Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
Eckers, C., Monaghan, J. J., & Wolff, J. C. (2005). Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. European journal of mass spectrometry, 11(1), 73-82. [Link]
-
PubChem. 1-cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride. [Link]
-
ResearchGate. Improved Chiral Separation of Methamphetamine Enantiomers Using CSP-LC-MS-MS. [Link]
-
The Organic Chemistry Tutor. (2016). Chiral vs Achiral Molecules. [Link]
-
Chemistry LibreTexts. (2019). Chiral and Achiral Molecules. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Advion. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]
-
MDPI. (2022). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. [Link]
-
ACS Publications. Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. [Link]
- Google Patents. Process for synthesizing chiral methoxybenzylamine.
-
Longdom Publishing. Advantages and Fragmentation in Tandem Mass Spectrometry. [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
-
Biocrates. (2020). Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
ResearchGate. Computing Fragmentation Trees from Tandem Mass Spectrometry Data. [Link]
-
ResearchGate. Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples. [Link]
-
Chemsrc. Cyclopropyl(4-methoxyphenyl)methanone. [Link]
-
ResearchGate. Improved chiral separation of methamphetamine enantiomers using CSP-LC-MS-MS. [Link]
-
ACS Publications. (2003). Chiral analysis by MS. [Link]
-
Encyclopedia of Pharmaceutical Technology. Chiral Drug Separation. [Link]
-
Wiley Online Library. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]
-
ScienceDirect. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?[Link]
-
ResearchGate. (2021). LC-MS Analysis for (Bio)pharmaceutical Research. [Link]
-
PubMed. (2022). Chiral probe labeling techniques in liquid chromatography separation: Advances in chiral metabolomics analysis. [Link]
-
Let's talk Science. (2022). Quickly Understand Tandem Mass Spectrometry (MS/MS). [Link]
-
Orochem Technologies Inc. (2018). Chirality and the Separation of Enantiomers by Liquid Chromatography. [Link]
-
Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
-
ScienceDirect. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?[Link]
-
PubChem. N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. [Link]
- Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
Sources
- 1. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride [myskinrecipes.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. m.youtube.com [m.youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. PubChemLite - 1-cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays in CNS Drug Discovery
Introduction: Navigating the Complexities of CNS Drug Discovery with Advanced Cell-Based Assays
The development of therapeutics for central nervous system (CNS) disorders is one of the most challenging endeavors in modern medicine. The intricate cellular landscape of the brain, protected by the formidable blood-brain barrier (BBB), presents significant hurdles to effective drug development. Historically, the reliance on animal models has often resulted in high attrition rates in clinical trials. Cell-based assays have emerged as indispensable tools, providing a physiologically relevant and scalable platform for dissecting disease mechanisms and evaluating the efficacy and toxicity of novel CNS drug candidates.[1] These in vitro systems, ranging from single-cell monocultures to complex, multi-cellular three-dimensional (3D) models, offer a window into the nuanced cellular and molecular interactions within the CNS.[2][3]
This guide provides an in-depth exploration of key cell-based assays for CNS drug discovery, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols, and discuss the interpretation of results to empower you to generate robust and reproducible data for your CNS drug discovery programs.
The Evolving Landscape of CNS In Vitro Models
The choice of a cellular model is a critical first step that dictates the physiological relevance and translational value of any cell-based assay. The field has moved beyond simple immortalized cell lines, which, while easy to culture, often fail to recapitulate the complex biology of the human brain.[4]
Table 1: Comparison of Common CNS Cell Models
| Cell Model | Advantages | Disadvantages | Primary Applications |
| Primary Neuronal Cultures | High physiological relevance, retain native cellular functions.[5] | Limited availability, inherent variability, finite lifespan. | Mechanistic studies, neuroprotection assays.[6] |
| Immortalized Cell Lines (e.g., SH-SY5Y, PC12) | Easy to culture, unlimited proliferation, high reproducibility.[5] | Aneuploid, may not fully represent human neuronal biology.[4] | High-throughput screening (HTS), initial toxicity profiling.[7] |
| iPSC-Derived Neurons and Glia | Scalable source of human cells, can model specific patient genotypes and diseases.[4][8] | Differentiation protocols can be complex and variable, cells may be immature. | Disease modeling, personalized medicine, neurotoxicity screening.[9][10] |
| Co-culture Systems (e.g., Neuron-Astrocyte, Neuron-Microglia) | Allows for the study of cell-cell communication and non-cell-autonomous effects.[2][11] | Increased complexity in culture and analysis. | Neuroinflammation, neuroprotection, synaptic function studies.[7][12] |
| 3D Cell Cultures (Organoids, Spheroids) | More accurately mimic the in vivo microenvironment and cell-cell interactions.[3] | Can be challenging to maintain and analyze, potential for variability. | Developmental neurotoxicity, disease modeling.[10] |
The advent of human induced pluripotent stem cell (iPSC) technology has been particularly transformative, offering a scalable and patient-specific source for generating various CNS cell types, thereby enhancing the human relevance of in vitro studies.[4][8][13]
I. Assessing Neurotoxicity and Neuroprotection: Foundational Assays for CNS Drug Safety and Efficacy
A primary goal in CNS drug development is to identify compounds that are not only effective but also safe for the delicate neuronal environment. Neurotoxicity is a major cause of drug attrition, making early and accurate assessment critical.[9] Conversely, assays that measure neuroprotection are vital for developing therapies for neurodegenerative diseases.[6]
A. Cell Viability Assays: Quantifying Neuronal Health
Cell viability assays are fundamental for assessing the overall health of a cell population in response to a test compound. These assays typically measure metabolic activity or membrane integrity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases in living cells. These enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable, metabolically active cells.
Protocol 1: MTT Assay for Neuronal Cell Viability
Materials:
-
Neuronal cells (e.g., primary neurons, iPSC-derived neurons, or SH-SY5Y cells)
-
96-well clear flat-bottom microplate
-
Complete cell culture medium
-
Test compounds and vehicle control
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-well spectrophotometer
Procedure:
-
Cell Plating: Seed neuronal cells into a 96-well plate at a predetermined optimal density (e.g., 10,000-50,000 cells/well) in 100 µL of complete culture medium.[14][15] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known neurotoxin (e.g., 1 µM staurosporine) as a positive control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours.[14] Measure the absorbance at 570 nm using a multi-well spectrophotometer.[14]
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[17] This makes it a reliable marker of cytotoxicity.
Protocol 2: LDH Assay for Cytotoxicity in Primary Neurons
Materials:
-
Primary neuronal cultures in a 96-well plate
-
Test compounds and vehicle control
-
Lysis solution (e.g., 1% Triton X-100) for positive control (maximum LDH release)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Multi-well spectrophotometer
Procedure:
-
Cell Culture and Treatment: Plate and treat primary neurons with test compounds as described in the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[17]
-
Maximum LDH Release Control: To the original plate, add lysis solution to a set of untreated control wells to induce complete cell lysis. Incubate for 15-30 minutes and then collect the supernatant. This will serve as the maximum LDH release control.
-
Assay Reaction: Add 100 µL of the LDH assay reaction mixture to each well of the new plate containing the supernatants.[17]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[17]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a multi-well spectrophotometer.[17]
Data Analysis: Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of vehicle control) / (Absorbance of maximum LDH release - Absorbance of vehicle control)] x 100
B. Neurite Outgrowth Assays: Assessing Neuronal Morphology and Connectivity
Neurite outgrowth, the process of neurons extending axons and dendrites, is fundamental for establishing neural circuits.[1] Assays that quantify neurite outgrowth are invaluable for identifying compounds that may be neurotoxic, neurotrophic, or promote neural regeneration.[1][9] High-content screening (HCS) platforms have revolutionized these assays by enabling automated imaging and quantitative analysis of various morphological parameters.[18]
Caption: High-level workflow for a high-content neurite outgrowth assay.
Protocol 3: High-Content Analysis of Neurite Outgrowth
Materials:
-
iPSC-derived neurons or other suitable neuronal cell line
-
384-well imaging plates (e.g., poly-D-lysine coated)
-
Neuronal culture and differentiation media
-
Test compounds, vehicle control, positive control (e.g., retinoic acid for differentiation), and negative control (e.g., a known neurotoxin)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies: anti-βIII-tubulin (Tuj1) or anti-MAP2
-
Fluorescently-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
High-content imaging system and analysis software
Procedure:
-
Cell Plating: Seed neurons in a 384-well imaging plate and culture according to the recommended protocol to allow for neurite extension.[19]
-
Compound Treatment: Treat cells with a concentration range of test compounds for an appropriate duration (e.g., 72 hours).[19]
-
Fixation and Permeabilization:
-
Carefully remove the culture medium and fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-βIII-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the corresponding fluorescently-conjugated secondary antibody and a nuclear counterstain for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.[18]
-
Use the analysis software to identify cell bodies (from the nuclear stain) and trace neurites (from the βIII-tubulin or MAP2 stain).[1]
-
Quantify parameters such as total neurite length per neuron, number of branch points, and number of neurites per cell.[1]
-
Data Presentation:
Table 2: Example Data from a Neurite Outgrowth Assay
| Compound | Concentration (µM) | Total Neurite Length (µm/neuron) | Number of Branch Points/Neuron | Cell Viability (%) |
| Vehicle | - | 150.2 ± 12.5 | 4.8 ± 0.6 | 100 |
| Compound X | 1 | 145.8 ± 11.9 | 4.6 ± 0.5 | 98 |
| Compound X | 10 | 85.3 ± 9.8 | 2.1 ± 0.4 | 95 |
| Compound X | 100 | 20.1 ± 5.2 | 0.5 ± 0.2 | 40 |
| Positive Control | - | 210.5 ± 18.3 | 6.2 ± 0.8 | 99 |
| Negative Control | - | 35.6 ± 7.1 | 1.2 ± 0.3 | 55 |
II. Probing Neuroinflammation: The Role of Glial Cells
Neuroinflammation, mediated primarily by microglia and astrocytes, is a key pathological feature of many CNS disorders.[20] Assays that can modulate the inflammatory responses of these glial cells are crucial for developing novel anti-inflammatory therapies.
A. Microglial Activation and Cytokine Release
Microglia are the resident immune cells of the CNS and become activated in response to injury or disease.[21] Activated microglia release a host of signaling molecules, including pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[21]
Caption: Workflow for assessing the effect of compounds on microglial cytokine release.
Protocol 4: Measuring Cytokine Release from Microglia via ELISA
Materials:
-
Primary microglia or iPSC-derived microglia
-
24-well or 96-well culture plates
-
Microglia culture medium
-
Lipopolysaccharide (LPS) for stimulation
-
Test compounds and vehicle control
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Cell Plating: Seed microglia into culture plates at an appropriate density and allow them to adhere and rest for at least 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with test compounds or vehicle for 1-2 hours.
-
Stimulation: Add LPS to the wells (final concentration typically 10-100 ng/mL) to induce an inflammatory response.[21] Include an unstimulated control.
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for cytokine production and release.[21]
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions.[5] This typically involves:
Data Analysis: Generate a standard curve from the absorbance readings of the known cytokine concentrations. Use this curve to calculate the concentration of the cytokine in the experimental samples.
B. Astrocyte Reactivity
Astrocytes play a critical role in CNS homeostasis and become "reactive" in response to injury or inflammation, a process known as astrogliosis.[11] A hallmark of reactive astrocytes is the upregulation of the intermediate filament protein, Glial Fibrillary Acidic Protein (GFAP).[23][24]
Protocol 5: Immunocytochemistry for GFAP in Astrocytes
Materials:
-
Primary astrocytes or iPSC-derived astrocytes
-
Culture plates or coverslips
-
Stimulus (e.g., pro-inflammatory cytokines like TNF-α and IL-1β)
-
Test compounds
-
Fixation, permeabilization, and blocking buffers (as in Protocol 3)
-
Primary antibody: anti-GFAP
-
Fluorescently-conjugated secondary antibody
-
Nuclear counterstain (DAPI or Hoechst)
-
Fluorescence microscope
Procedure:
-
Culture and Treatment: Culture astrocytes and treat with a stimulus in the presence or absence of test compounds.
-
Immunostaining: Follow the immunostaining procedure as outlined in Protocol 3, using an anti-GFAP primary antibody.
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of GFAP staining per cell.
-
Observe and quantify morphological changes associated with reactivity, such as cell hypertrophy.
-
III. Modeling the Blood-Brain Barrier: Assessing CNS Drug Permeability
The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of most drugs into the brain, posing a major challenge for CNS drug development. In vitro BBB models are essential for screening the permeability of drug candidates early in the discovery process.[25] The most common in vitro model is the Transwell assay, which measures the passage of a compound across a monolayer of brain endothelial cells.[26]
Caption: Diagram of a Transwell assay for BBB permeability.
Protocol 6: In Vitro Blood-Brain Barrier Permeability Assay
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size) and companion plates
-
Human brain microvascular endothelial cells (hBMECs) or iPSC-derived BMECs
-
Endothelial cell culture medium
-
Test compounds and control compounds with known BBB permeability (e.g., caffeine - high, sucrose - low)
-
TEER meter with "chopstick" electrodes
-
Analytical method for quantifying the test compound (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed endothelial cells onto the apical side of the Transwell inserts. Culture until a confluent monolayer is formed (typically 3-5 days).
-
Barrier Integrity Measurement (TEER):
-
Measure the Transendothelial Electrical Resistance (TEER) daily to monitor the formation of tight junctions.[25]
-
Place the "chopstick" electrodes in the apical and basolateral chambers and record the resistance.[27]
-
The assay is ready when the TEER values plateau at a high level (e.g., >150 Ω x cm²).[28]
-
-
Permeability Assay:
-
Replace the medium in both chambers with a transport buffer.
-
Add the test compound to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (receiver) chamber.
-
Replenish the basolateral chamber with fresh transport buffer after each sampling.
-
-
Compound Quantification: Analyze the concentration of the test compound in the collected samples using a suitable analytical method like LC-MS/MS.
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of compound appearance in the basolateral chamber
-
A is the surface area of the membrane
-
C0 is the initial concentration of the compound in the apical chamber
IV. Assessing Neuronal Function: Calcium Imaging
Neuronal activity is tightly linked to changes in intracellular calcium concentrations.[10] Calcium imaging is a powerful technique to functionally assess the response of neurons to drug candidates, allowing for the measurement of both excitatory and inhibitory effects.[22][29]
Protocol 7: Calcium Imaging in Cultured Neurons
Materials:
-
Cultured neurons on glass-bottom dishes or plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Test compounds, positive control (e.g., KCl to induce depolarization), and vehicle control
-
Fluorescence microscope with a digital camera and time-lapse imaging capabilities
Procedure:
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS.[29]
-
Remove the culture medium from the neurons and wash with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.[29][30]
-
Wash the cells with HBSS to remove excess dye.[30]
-
-
Imaging:
-
Place the dish or plate on the microscope stage.
-
Acquire a baseline fluorescence recording for several minutes.
-
Add the test compound and continue recording the fluorescence signal over time.
-
At the end of the experiment, add a positive control like KCl to confirm cell responsiveness.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neurons.
-
Measure the change in fluorescence intensity over time for each ROI.
-
Express the change in fluorescence as ΔF/F0, where ΔF is the change in fluorescence and F0 is the baseline fluorescence.
-
Conclusion: Integrating Cell-Based Assays for a More Predictive CNS Drug Discovery Pipeline
The cell-based assays outlined in this guide represent a powerful toolkit for the modern CNS drug discovery professional. By moving from broad assessments of cell viability to more nuanced and specific assays for neurite outgrowth, neuroinflammation, BBB permeability, and neuronal function, researchers can build a comprehensive profile of their drug candidates early in the discovery process. The integration of iPSC-derived models further enhances the human relevance of these assays, promising a future with more predictive and successful clinical outcomes. As these in vitro technologies continue to evolve, particularly with the advent of more sophisticated 3D and organ-on-a-chip models, their role in overcoming the challenges of CNS drug development will only continue to grow.
References
-
Charles River Laboratories. (n.d.). Neuroscience Cell Culture Models. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurite Outgrowth, Neurotoxicity. Retrieved from [Link]
-
Lin, C. C., et al. (2012). A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators. PLoS One, 7(11), e49877. Retrieved from [Link]
-
Rambani, K., et al. (2009). High-Content Microscopy Identifies New Neurite Outgrowth Regulators. PLoS One, 4(3), e4839. Retrieved from [Link]
-
Eng, L. F., et al. (2000). Immunohistochemical staining for glial fibrillary acidic protein (GFAP) after deafferentation or ischemic infarction in rat visual system: features of reactive and damaged astrocytes. Brain Research, 858(2), 279-290. Retrieved from [Link]
-
Hasel, P., et al. (2017). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. Bio-protocol, 7(11), e2308. Retrieved from [Link]
-
Sances, S., et al. (2016). Human Pluripotent Stem Cell-Derived Models and Drug Screening in CNS Precision Medicine. Frontiers in Cellular Neuroscience, 10, 266. Retrieved from [Link]
-
Tibbitts, D. C., et al. (2010). Immunostaining of iPSC-derived neurons with TUJ1 (a), MAP2 (b), VGLUT1... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). TEER and permeability measurements for assessing barrier function. Retrieved from [Link]
-
Campi, J. (2014). What is the best protocol for loading Fluo-4 AM in hippocampal slices? ResearchGate. Retrieved from [Link]
-
Applied StemCell. (n.d.). iPSC-based CNS Drug Testing & Neurotoxicity Screening Service. Retrieved from [Link]
-
Srinivasan, B., et al. (2015). TEER measurement techniques for in vitro barrier model systems. Journal of Laboratory Automation, 20(2), 107-126. Retrieved from [Link]
-
Bio-Techne. (n.d.). Glial Fibrillary Acidic Protein (GFAP), The Most Popular Astrocyte Marker. Retrieved from [Link]
-
Agilent. (2024). High-Throughput Platform for Fluorescence Image-Based Neurite Outgrowth Analysis. Retrieved from [Link]
-
Axion BioSystems. (n.d.). Neuron/Astrocyte 24-well MEA Co-culture Protocol. Retrieved from [Link]
-
Lee, J. Y., et al. (2017). M2 Phenotype Microglia-derived Cytokine Stimulates Proliferation and Neuronal Differentiation of Endogenous Stem Cells in Ischemic Brain. Experimental Neurobiology, 26(1), 38-47. Retrieved from [Link]
-
Maric, D., & Maric, I. (2003). Characterization and Distribution of a New Cell Surface Marker of Neuronal Precursors. The Journal of Neuroscience, 23(26), 8933-8943. Retrieved from [Link]
-
Petravicz, J. (2013). What is the best antibody to label all astrocytes? ResearchGate. Retrieved from [Link]
-
Raj, N., et al. (2022). Neuronal Activity Reporters as Drug Screening Platforms. International Journal of Molecular Sciences, 23(18), 10508. Retrieved from [Link]
-
Monni, E., et al. (2023). Recent Advances in High-Content Imaging and Analysis in iPSC-Based Modelling of Neurodegenerative Diseases. Cells, 12(19), 2378. Retrieved from [Link]
-
Burroughs, C. L., et al. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Visualized Experiments, (121), 55369. Retrieved from [Link]
-
Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Retrieved from [Link]
-
Kleinschnitz, C., et al. (2016). The Indirect Neuron-astrocyte Coculture Assay: An In Vitro Set-up for the Detailed Investigation of Neuron-glia Interactions. Journal of Visualized Experiments, (117), 54722. Retrieved from [Link]
-
STEMCELL Technologies. (2020). How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures. YouTube. Retrieved from [Link]
-
Axion BioSystems. (n.d.). Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Retrieved from [Link]
-
Livesey, M. R., & Wyllie, D. J. A. (2020). Using stem cell-derived neurons in drug screening for neurological diseases. UCL Discovery. Retrieved from [Link]
-
BrainXell. (n.d.). BrainXell Co-Culture Neuron_Astrocyte Protocol (v11.0). Retrieved from [Link]
-
ResearchGate. (n.d.). Immunocytochemical staining for (A,B) MAP2 (green) and DAPI (blue). Retrieved from [Link]
-
Walker, F. R., & Nilsson, M. (2018). Quantifying GFAP immunohistochemistry in the brain: introduction of the Reactivity score (R-score) and how it compares to other methodologies. Journal of Neuroscience Methods, 307, 1-9. Retrieved from [Link]
-
Tempo Bioscience. (2022). How Do Transwell and TEER Assays Help Us Understand Biological Barrier Function?. Retrieved from [Link]
-
ResearchGate. (n.d.). Human neuron-astrocyte 3D co-culture-based assay for evaluation of neuroprotective compounds. Retrieved from [Link]
-
Brahmachari, S., & Pahan, K. (2007). Induction of Glial Fibrillary Acidic Protein Expression in Astrocytes by Nitric Oxide. The Journal of Neuroscience, 27(31), 8249-8258. Retrieved from [Link]
-
Chen, Y., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics, 16(1), 35. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Phenotypic Screening with Primary and Human iPSC-derived Neurons. Retrieved from [Link]
-
Chan, C. B., et al. (2013). NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons. Bio-protocol, 3(8), e413. Retrieved from [Link]
-
Li, L., & Xia, M. (2019). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. Current Protocols in Toxicology, 80(1), e81. Retrieved from [Link]
-
Spengler, M. L., et al. (2015). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 1318, 295-307. Retrieved from [Link]
Sources
- 1. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Content Microscopy Identifies New Neurite Outgrowth Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Human Pluripotent Stem Cell-Derived Models and Drug Screening in CNS Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Neuron/Astrocyte 24-well MEA Co-culture Protocol (v10.0) | Axion Biosystems [axionbiosystems.com]
- 13. Phenotypic Screening with Primary and Human iPSC-derived Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 22. M2 Phenotype Microglia-derived Cytokine Stimulates Proliferation and Neuronal Differentiation of Endogenous Stem Cells in Ischemic Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunohistochemical staining for glial fibrillary acidic protein (GFAP) after deafferentation or ischemic infarction in rat visual system: features of reactive and damaged astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Induction of Glial Fibrillary Acidic Protein Expression in Astrocytes by Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Transwell and TEER Assays - Tempo Bioscience [tempobioscience.com]
- 27. mdpi.com [mdpi.com]
- 28. brainxell.com [brainxell.com]
- 29. Electrophysiology | Thermo Fisher Scientific - DE [thermofisher.com]
- 30. assets.fishersci.com [assets.fishersci.com]
Navigating the Gatekeeper: A Senior Scientist's Guide to Blood-Brain Barrier Permeability Assays for Novel Compounds
Introduction: The Impermeable Fortress of the CNS
The development of effective therapeutics for central nervous system (CNS) disorders is a formidable challenge, largely due to the highly selective and restrictive nature of the blood-brain barrier (BBB). This intricate barrier, formed by specialized endothelial cells with tight junctions, acts as a fastidious gatekeeper, protecting the brain from harmful substances while facilitating the transport of essential nutrients.[1] For a novel compound to exert its therapeutic effect within the CNS, it must first successfully navigate this barrier. Therefore, the early and accurate assessment of a compound's ability to permeate the BBB is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive overview of the principles, protocols, and data interpretation for key in vitro and in vivo BBB permeability assays, designed for researchers, scientists, and drug development professionals.
The Rationale: Why a Multi-Faceted Approach is Essential
No single assay can perfectly replicate the complex in vivo environment of the BBB. Therefore, a tiered and integrated approach, combining in silico, in vitro, and in vivo models, is essential for a comprehensive understanding of a compound's BBB permeability. This strategy allows for high-throughput screening in the early stages, followed by more detailed mechanistic studies and final validation in a physiological setting.
Part 1: Foundational In Vitro Models - High-Throughput Screening and Mechanistic Insights
In vitro models offer a cost-effective and high-throughput means of assessing BBB permeability in the initial phases of drug discovery. These models are instrumental in ranking compounds based on their potential to cross the BBB and in elucidating the underlying transport mechanisms.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The Principle: A Focus on Passive Diffusion. The PAMPA-BBB assay is a non-cell-based model that specifically evaluates the passive diffusion of a compound across an artificial lipid membrane.[2] This assay is particularly useful for predicting the permeability of compounds that are likely to cross the BBB via transcellular passive diffusion, a key mechanism for many small, lipophilic molecules.[3][4] The artificial membrane is typically composed of phospholipids dissolved in an organic solvent, mimicking the lipid environment of the BBB endothelial cell membranes.[5]
Why this choice? By isolating passive diffusion, PAMPA provides a clean and rapid assessment of a compound's intrinsic ability to permeate a lipid barrier, free from the complexities of active transport and metabolism. This makes it an ideal first-pass screen for large compound libraries.
Caption: A streamlined workflow for the PAMPA-BBB assay.
Materials:
-
96-well filter plate (Donor plate)
-
96-well acceptor plate
-
BBB-specific lipid solution (e.g., a mixture of phospholipids in dodecane)
-
Test compound and control compounds (high and low permeability)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Plate shaker
-
LC-MS/MS system for analysis
Step-by-Step Procedure:
-
Prepare Solutions: Dissolve the test compound and controls in DMSO to create stock solutions. Further dilute with PBS (pH 7.4) to the final desired concentration (typically 1-10 µM), ensuring the final DMSO concentration is low (e.g., <1%) to avoid membrane disruption.[6]
-
Coat the Membrane: Apply a small volume (e.g., 5 µL) of the BBB lipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.[6]
-
Prepare the Acceptor Plate: Fill the wells of the acceptor plate with an appropriate buffer (e.g., 300 µL of PBS).[7]
-
Add Donor Solution: Add the test compound and control solutions to the corresponding wells of the coated donor plate (e.g., 150 µL).[6]
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form a "sandwich." Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 18 hours), often with gentle shaking to ensure adequate mixing.[7][8]
-
Sample Collection and Analysis: After incubation, separate the plates. Collect samples from both the donor and acceptor wells. Analyze the concentration of the compound in each sample using a validated LC-MS/MS method.[5]
Data Analysis and Interpretation: The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:
Papp = (-V_A / (Area * Time)) * ln(1 - [C]_A / [C]_eq)
Where:
-
V_A is the volume of the acceptor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
[C]_A is the concentration of the compound in the acceptor well at the end of the incubation.
-
[C]_eq is the theoretical equilibrium concentration.
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification | Implication for BBB Penetration |
| > 6.0 | High | Likely to cross the BBB by passive diffusion |
| 2.0 - 6.0 | Medium | Moderate potential to cross the BBB |
| < 2.0 | Low | Unlikely to cross the BBB by passive diffusion |
Cell-Based Transwell Assays: Caco-2 and MDCK-MDR1 Models
The Principle: Simulating a Biological Barrier. Cell-based assays provide a more biologically relevant model by utilizing a monolayer of cells grown on a semi-permeable membrane in a Transwell® insert.[9] This setup creates two distinct compartments: an apical (donor) and a basolateral (receiver) chamber, mimicking the luminal and abluminal sides of the BBB.
-
Caco-2 Cells: Originally derived from human colorectal adenocarcinoma, Caco-2 cells differentiate into a polarized monolayer with tight junctions and express some efflux transporters, making them a useful, albeit surrogate, model for the BBB.[9][10][11] Vinblastine treatment can be used to upregulate P-glycoprotein (P-gp) expression in Caco-2 cells for a more BBB-like phenotype.
-
MDCK-MDR1 Cells: Madin-Darby canine kidney (MDCK) cells are transfected with the human MDR1 gene, leading to high expression of the P-gp efflux pump.[12] This model is particularly valuable for identifying compounds that are substrates of P-gp, a major efflux transporter at the BBB that actively pumps many xenobiotics out of the brain.[12][13][14]
Why this choice? These models allow for the investigation of both passive and active transport mechanisms. By measuring permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, one can determine if a compound is actively transported out of the "brain" side of the monolayer.
Caption: Workflow for Caco-2 and MDCK-MDR1 permeability assays.
Materials:
-
Caco-2 or MDCK-MDR1 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 24-well format)
-
TEER meter
-
Lucifer Yellow
-
Test compound and control compounds
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
37°C, 5% CO₂ incubator
-
LC-MS/MS system
Step-by-Step Procedure:
-
Cell Seeding and Culture: Seed the cells onto the Transwell® inserts at an appropriate density.[15] Culture the cells for a sufficient period to allow for the formation of a confluent and differentiated monolayer (typically 3-5 days for MDCK-MDR1 and ~21 days for Caco-2).[16][17]
-
Monolayer Integrity Validation (Self-Validating System):
-
Transepithelial Electrical Resistance (TEER): Measure the TEER across the cell monolayer using a TEER meter. A stable and high TEER value indicates the formation of tight junctions.[18] For MDCK-MDR1, TEER values should typically be >200 Ω·cm².[16]
-
Lucifer Yellow Permeability: Add Lucifer Yellow, a fluorescent molecule that does not readily cross intact cell monolayers, to the apical side. After incubation, measure the fluorescence in the basolateral chamber. Low passage (<1-2%) of Lucifer Yellow confirms the integrity of the paracellular barrier.[19]
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).
-
For A-to-B permeability, add the test compound solution to the apical chamber and fresh buffer to the basolateral chamber.
-
For B-to-A permeability, add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C for a defined period (e.g., 60-120 minutes), with gentle shaking.[12]
-
At designated time points, collect samples from the receiver compartment.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.[20]
Data Analysis and Interpretation: Calculate the Papp value for both A-to-B and B-to-A directions. The Efflux Ratio (ER) is then calculated as:
ER = Papp (B-to-A) / Papp (A-to-B)
| Papp (A-B) (x 10⁻⁶ cm/s) | Permeability Classification |
| > 10 | High |
| 1 - 10 | Medium |
| < 1 | Low |
| Efflux Ratio (ER) | Interpretation | Implication for BBB Penetration |
| < 2.0 | No significant active efflux | Permeability is likely dominated by passive diffusion. |
| > 2.0 | Potential substrate of an efflux transporter (e.g., P-gp) | The compound may be actively removed from the brain, leading to lower than expected brain concentrations. |
Part 2: In Vivo Models - Assessing Permeability in a Physiological Context
While in vitro models are invaluable for screening and mechanistic studies, in vivo experiments are the gold standard for confirming BBB permeability in a living organism.
Brain-to-Plasma Concentration Ratio (Kp and Kp,uu)
The Principle: Quantifying Brain Exposure. This method involves administering a compound to a rodent and, after a certain period, measuring its concentration in both the brain tissue and the plasma. The ratio of these concentrations provides a direct measure of the compound's ability to penetrate and accumulate in the brain.
-
Kp (Total Brain-to-Plasma Ratio): This is the ratio of the total concentration of the compound in the brain homogenate to the total concentration in the plasma.
-
Kp,uu (Unbound Brain-to-Plasma Ratio): This is the ratio of the unbound (free) concentration of the compound in the brain interstitial fluid to the unbound concentration in the plasma.[21] Kp,uu is considered the most accurate predictor of a compound's ability to engage with its CNS target, as only the unbound fraction is pharmacologically active.[21]
Why this choice? Kp and Kp,uu provide a holistic measure of BBB permeability that integrates all relevant transport mechanisms (passive diffusion, active influx, and active efflux) as well as non-specific binding within the brain and plasma.[21][22] A Kp,uu value close to 1 suggests that the compound crosses the BBB primarily by passive diffusion and is not a significant substrate for efflux or influx transporters.[1] A Kp,uu significantly less than 1 indicates that the compound is likely a substrate for an efflux transporter, while a value greater than 1 suggests active influx into the brain.[1]
Materials:
-
Rodents (e.g., rats or mice)
-
Test compound
-
Dosing vehicles and equipment
-
Blood collection supplies
-
Brain homogenization equipment
-
LC-MS/MS system
Step-by-Step Procedure:
-
Compound Administration: Administer the test compound to the animals via the intended clinical route (e.g., oral, intravenous).
-
Sample Collection: At a predetermined time point (often at steady-state), collect blood samples and euthanize the animals. Perfuse the brain with saline to remove residual blood.
-
Brain and Plasma Processing: Harvest the brain and collect plasma from the blood samples. Homogenize the brain tissue.
-
Concentration Measurement: Determine the total concentration of the compound in the brain homogenate and plasma using LC-MS/MS.
-
Determine Unbound Fractions (fu,brain and fu,plasma): Use techniques such as equilibrium dialysis or ultrafiltration to determine the fraction of the compound that is not bound to proteins in the brain homogenate and plasma.
-
Calculate Kp and Kp,uu:
-
Kp = Total Brain Concentration / Total Plasma Concentration
-
Kp,uu = (Total Brain Concentration * fu,brain) / (Total Plasma Concentration * fu,plasma)
-
| Kp,uu Value | Interpretation |
| ≈ 1 | Passive diffusion is the dominant mechanism. |
| < 1 | Active efflux is likely occurring. |
| > 1 | Active influx is likely occurring. |
A compound with a Kp,uu of > 0.3-0.5 is generally considered to have significant brain penetration.[23]
In Vivo Microdialysis
The Principle: Real-Time Monitoring of Unbound Brain Concentrations. Microdialysis is a sophisticated technique that allows for the continuous sampling of the extracellular fluid in a specific brain region of a freely moving animal.[24][25][26] A small microdialysis probe with a semi-permeable membrane is surgically implanted into the brain.[24] The probe is then perfused with a physiological solution, and small molecules from the brain's interstitial fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.[24]
Why this choice? Microdialysis provides real-time pharmacokinetic data on the unbound concentration of a compound in the brain, offering a dynamic view of its BBB penetration and elimination.[25] This technique is particularly valuable for understanding the time course of drug action in the CNS.
Materials:
-
Rodents
-
Stereotaxic apparatus for surgery
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Test compound
-
Artificial cerebrospinal fluid (aCSF)
-
LC-MS/MS system
Step-by-Step Procedure:
-
Surgical Implantation: Under anesthesia, surgically implant a guide cannula into the target brain region of the animal using a stereotaxic frame.
-
Recovery: Allow the animal to recover from surgery for a few days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[26]
-
Compound Administration: Administer the test compound to the animal.
-
Dialysate Collection: Collect the dialysate samples at regular intervals using a fraction collector.
-
Analysis: Analyze the concentration of the unbound compound in the dialysate samples using a highly sensitive LC-MS/MS method.[27]
Data Analysis and Interpretation: The data from microdialysis experiments are typically plotted as concentration versus time to generate a pharmacokinetic profile of the unbound drug in the brain. This can be compared to the plasma pharmacokinetic profile to provide a detailed understanding of the rate and extent of BBB penetration.
Part 3: The Role of In Silico Models
In silico models use computational algorithms to predict a compound's BBB permeability based on its physicochemical properties (e.g., lipophilicity, molecular weight, polar surface area) and structural features.[28][29][30] These models are extremely valuable in the very early stages of drug discovery for screening large virtual compound libraries and for guiding the design of new molecules with improved BBB penetration potential.[4][31]
Conclusion: An Integrated and Iterative Strategy
The successful development of CNS drugs hinges on a thorough and early assessment of BBB permeability. By employing a strategic and iterative combination of in silico, in vitro, and in vivo assays, researchers can build a comprehensive profile of a novel compound's ability to cross the BBB. This integrated approach, from high-throughput screening with PAMPA to the gold-standard in vivo assessment of Kp,uu and microdialysis, enables informed decision-making, optimizes resource allocation, and ultimately increases the probability of bringing effective new therapies to patients with debilitating neurological disorders.
References
-
Determining the side effects of multidrug combinations is a very important issue in drug risk studies... (n.d.). ResearchGate. Retrieved from [Link]
- Al-Sabi, A., et al. (2020). LC–MS/MS-based in vitro and in vivo investigation of blood–brain barrier integrity by simultaneous quantitation of mannitol and sucrose. Journal of Pharmaceutical and Biomedical Analysis, 191, 113593.
-
(n.d.). Microdialysis in Rodents. Current Protocols in Neuroscience. Retrieved from [Link]
- Lages, A., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1563.
-
pampa-permeability-assay.pdf. (n.d.). Technology Networks. Retrieved from [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]
-
Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model. (n.d.). Molecular Pharmaceutics. Retrieved from [Link]
-
Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. (n.d.). The AAPS Journal. Retrieved from [Link]
-
MDCK-MDR1 Permeability Assay. (n.d.). AxisPharm. Retrieved from [Link]
-
Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs. (n.d.). Clinical Pharmacology & Therapeutics. Retrieved from [Link]
-
Application of a new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro at equilibrium for prediction of in vivo unbound brain-to-plasma drug distribution. (n.d.). European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from [Link]
-
Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. (n.d.). The Journal of Physical Chemistry B. Retrieved from [Link]
-
Prediction of blood–brain barrier and Caco-2 permeability through the Enalos Cloud Platform: combining contrastive learning and atom-attention message passing neural networks. (n.d.). Journal of Cheminformatics. Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (2022, December 9). Pion Inc. [Video]. YouTube. Retrieved from [Link]
-
Full article: LC/MS/MS in Drug Development: Targeting the Brain. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models. (n.d.). Srinidhi Varadharajan. Retrieved from [Link]
-
What characteristics of compounds cross the blood-brain barrier? (2025, May 21). Patsnap Synapse. Retrieved from [Link]
-
Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals. (n.d.). Heliyon. Retrieved from [Link]
-
Role of Human Breast Cancer Related Protein versus P-Glycoprotein as an Efflux Transporter for Benzylpenicillin: Potential Importance at the Blood-Brain Barrier. (n.d.). PLOS ONE. Retrieved from [Link]
-
MDCK-MDR1 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]
-
Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. (n.d.). ResearchGate. Retrieved from [Link]
-
Physico‐Chemical and Biological Factors that Influence a Drug's Cellular Permeability by Passive Diffusion. (n.d.). ResearchGate. Retrieved from [Link]
-
TEER (A) and permeability to Lucifer yellow (B) in ECV304 and bEnd3... (n.d.). ResearchGate. Retrieved from [Link]
-
Prediction of brain:blood unbound concentration ratios in CNS drug discovery employing in silico and in vitro model systems. (n.d.). ResearchGate. Retrieved from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved from [Link]
-
Testing Cell Monolayer Integrity on Corning® Transwell™ Permeable Supports. (n.d.). Corning. Retrieved from [Link]
-
MDCK Permeability. (n.d.). Concept Life Sciences. Retrieved from [Link]
-
Overview of Brain Microdialysis. (n.d.). Current Protocols in Neuroscience. Retrieved from [Link]
-
CHAPTER 5: Drug Efflux Transporters: P-gp and BCRP. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. (n.d.). Frontiers in Neuroscience. Retrieved from [Link]
-
Analytical and Biological Methods for Probing the Blood-Brain Barrier. (n.d.). Analytical Chemistry. Retrieved from [Link]
-
drug solubility, membrane permeability, & the efflux ratio. (2023, September 11). Chem Help ASAP [Video]. YouTube. Retrieved from [Link]
-
Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Role of breast cancer resistance protein (BCRP) as active efflux transporter on blood-brain barrier (BBB) permeability. (n.d.). ResearchGate. Retrieved from [Link]
-
Predicting Efflux Ratios and Blood-Brain Barrier Penetration from Chemical Structure: Combining Passive Permeability with Active Efflux by P-Glycoprotein. (n.d.). ACS Chemical Neuroscience. Retrieved from [Link]
-
In Vitro Methods for Measuring the Permeability of Cell Monolayers. (n.d.). International Journal of Molecular Sciences. Retrieved from [Link]
-
General setup of permeability experiments. A) intestinal barrier model... (n.d.). ResearchGate. Retrieved from [Link]
-
Application of an in vivo brain microdialysis technique to studies of drug transport across the blood-brain barrier. (n.d.). Methods in Molecular Biology. Retrieved from [Link]
-
ADME MDR1-MDCK Permeability Assay. (n.d.). BioDuro. Retrieved from [Link]
-
A Liquid Chromatography-Mass Spectrometry Method to Study the Interaction between Membrane Proteins and Low-Molecular-Weight Compound Mixtures. (n.d.). Metabolites. Retrieved from [Link]
-
Pharmacokinetic (PK) Considerations For Central Nervous System (CNS) Drugs. (2024, September 29). PRISYS Biotech. Retrieved from [Link]
-
In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. (n.d.). British Journal of Pharmacology. Retrieved from [Link]
Sources
- 1. prisysbiotech.com [prisysbiotech.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. What characteristics of compounds cross the blood-brain barrier? [synapse.patsnap.com]
- 4. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAMPA | Evotec [evotec.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. enamine.net [enamine.net]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Prediction of blood–brain barrier and Caco-2 permeability through the Enalos Cloud Platform: combining contrastive learning and atom-attention message passing neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 23. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Predicting Efflux Ratios and Blood-Brain Barrier Penetration from Chemical Structure: Combining Passive Permeability with Active Efflux by P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of (R)-Cyclopropyl(4-methoxyphenyl)methanamine Synthesis
Welcome to the technical support center for the synthesis of (R)-Cyclopropyl(4-methoxyphenyl)methanamine. This valuable chiral amine is a key building block in pharmaceutical development, particularly for agents targeting the central nervous system.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, ensuring high yield and enantiopurity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Issue 1: Low Yield in Reductive Amination
Question: My reductive amination of cyclopropyl 4-methoxyphenyl ketone with ammonia is resulting in a low yield of the desired (R)-Cyclopropyl(4-methoxyphenyl)methanamine. What are the likely causes and how can I improve the conversion?
Answer: Low yields in reductive amination are a frequent challenge and can stem from several factors. The primary areas to investigate are the stability of the imine intermediate, the choice of reducing agent, and the reaction conditions.
-
Imine Formation and Stability: The initial condensation of the ketone with an amine source to form the imine is a critical equilibrium-driven step. Incomplete imine formation directly translates to a lower yield of the final amine.
-
Causality: The presence of water can shift the equilibrium back towards the starting materials. Additionally, the imine intermediate itself may be unstable under the reaction conditions.
-
Solution:
-
Azeotropic Water Removal: If using a solvent like toluene or benzene, employ a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the imine.
-
Drying Agents: The addition of a drying agent, such as molecular sieves (4Å), can effectively sequester water.
-
pH Control: Imine formation is often catalyzed by mild acid.[2] A small amount of a catalyst like acetic acid can be beneficial. However, strongly acidic conditions can lead to side reactions.
-
-
-
Choice of Reducing Agent: The selection of the reducing agent is paramount to selectively reduce the imine in the presence of the starting ketone.
-
Causality: A reducing agent that is too strong, like sodium borohydride (NaBH₄), can prematurely reduce the starting ketone, leading to the corresponding alcohol as a byproduct.[2][3] Conversely, a reagent that is too mild may not efficiently reduce the imine.
-
Solution:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for one-pot reductive aminations due to its mildness and tolerance of slightly acidic conditions, which favor imine formation.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent that is selective for imines over ketones, particularly at a controlled pH of around 6-7.[4] However, it is highly toxic and should be handled with appropriate safety precautions.
-
Stepwise Procedure: If using a stronger reducing agent like NaBH₄, a stepwise approach can be effective.[5] First, allow sufficient time for the imine to form, then add the reducing agent.[3][5]
-
-
-
Reaction Conditions: Temperature and solvent can significantly influence the reaction outcome.
-
Causality: Higher temperatures can sometimes lead to side reactions or decomposition of the starting materials or product. The solvent choice impacts the solubility of reagents and the reaction rate.
-
Solution:
-
Temperature Optimization: Start the reaction at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be beneficial. Monitor the reaction by TLC or LC-MS to avoid byproduct formation at elevated temperatures.
-
Solvent Selection: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive aminations using NaBH(OAc)₃. For NaBH₄, alcoholic solvents like methanol or ethanol are typically used.[6]
-
-
Experimental Protocol: One-Pot Reductive Amination using NaBH(OAc)₃
-
To a solution of cyclopropyl 4-methoxyphenyl ketone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add the amine source (e.g., ammonium acetate, 1.5-2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Poor Enantioselectivity
Question: My synthesis is producing the desired amine, but the enantiomeric excess (e.e.) is low. How can I improve the stereocontrol of the reaction?
Answer: Achieving high enantioselectivity is crucial for the synthesis of chiral compounds.[7] Several strategies can be employed to enhance the stereochemical outcome.
-
Asymmetric Hydrogenation: This is a powerful method for the enantioselective reduction of prochiral imines.[7]
-
Causality: A chiral catalyst, typically a transition metal complex with a chiral ligand, creates a chiral environment for the hydrogenation of the C=N double bond, favoring the formation of one enantiomer over the other.[7]
-
Solution:
-
Catalyst Screening: A range of chiral catalysts based on iridium, rhodium, or ruthenium with various chiral phosphine ligands (e.g., BINAP, P-Phos) should be screened to identify the optimal system for your specific substrate.
-
Reaction Optimization: Once a suitable catalyst is identified, parameters such as hydrogen pressure, temperature, solvent, and catalyst loading need to be optimized to maximize both conversion and enantioselectivity.
-
-
-
Biocatalysis with Transaminases: Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from a donor to a ketone acceptor with high stereoselectivity.[8][9][10]
-
Causality: The enzyme's active site is inherently chiral, leading to the highly specific formation of either the (R)- or (S)-amine.[11]
-
Solution:
-
Enzyme Selection: A variety of commercially available (R)- and (S)-selective transaminases can be screened.
-
Process Optimization: Key parameters to optimize include pH, temperature, co-solvent, and the choice of amine donor (e.g., isopropylamine, alanine) to drive the reaction equilibrium.[12]
-
-
-
Chiral Resolution: This classical method involves separating a racemic mixture of the amine.[13]
-
Causality: The racemic amine is reacted with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts.[13] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[13]
-
Solution:
-
Resolving Agent Selection: Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. A screening of different resolving agents and solvents is necessary to find conditions that provide good separation.
-
Crystallization Conditions: The temperature, concentration, and cooling rate of the crystallization process must be carefully controlled to obtain high diastereomeric purity.
-
-
Data Presentation: Comparison of Asymmetric Synthesis Methods
| Method | Key Advantages | Key Disadvantages | Typical e.e. |
| Asymmetric Hydrogenation | High atom economy, high throughput screening possible.[7] | Requires specialized high-pressure equipment, catalyst can be expensive. | >95% |
| Biocatalysis (Transaminases) | High enantioselectivity, mild reaction conditions, environmentally friendly.[8] | Enzyme stability can be an issue, equilibrium limitations.[10] | >99% |
| Chiral Resolution | Well-established technique, can be cost-effective for some processes. | Theoretical maximum yield is 50%, can be labor-intensive.[13] | >98% (after separation) |
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final amine product. What are some effective purification strategies?
Answer: The purification of amines can be challenging due to their basic nature.
-
Acid-Base Extraction: This is a fundamental technique for separating amines from neutral or acidic impurities.
-
Causality: The basic amine can be protonated with an acid to form a water-soluble salt, which can be separated from non-basic organic impurities.
-
Solution:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
-
-
Crystallization as a Salt: Amines can often be purified by crystallization of their salts.
-
Causality: Amine salts, such as hydrochlorides or tartrates, are often crystalline solids with well-defined melting points, making them amenable to purification by recrystallization.
-
Solution:
-
Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethanol).
-
Add an acid (e.g., HCl in isopropanol, or a solution of tartaric acid) to form the salt.
-
Induce crystallization by cooling, adding an anti-solvent, or scratching the side of the flask.
-
Collect the crystals by filtration and wash with a cold solvent.
-
-
-
Column Chromatography: While sometimes challenging for amines, it can be effective with the right conditions.
-
Causality: The basicity of amines can lead to tailing on silica gel.
-
Solution:
-
Treated Silica Gel: Use silica gel that has been treated with a small amount of a base, such as triethylamine (typically 0.5-1% in the eluent), to deactivate the acidic silanol groups.
-
Alternative Stationary Phases: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the cyclopropyl group in the biological activity of this class of compounds?
A1: The cyclopropyl group is a valuable structural motif in medicinal chemistry.[14] It introduces conformational rigidity and can act as a bioisostere for other groups, such as a vinyl or phenyl group. Its unique electronic properties can also influence the pKa and lipophilicity of the molecule, potentially improving its pharmacokinetic profile.[14]
Q2: Are there alternative synthetic routes to consider besides reductive amination?
A2: Yes, several other methods for the synthesis of cyclopropylamines have been developed. These include the Kulinkovich reaction applied to amides and nitriles, and metal-catalyzed reactions involving C-H functionalization.[14] Additionally, methods for the diastereoselective synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes have been reported.[15][16]
Q3: How can I accurately determine the enantiomeric excess of my product?
A3: The most common method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[17] This involves using a chiral stationary phase that can resolve the two enantiomers, allowing for their quantification.
Q4: What are the key safety precautions to take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
-
Flammable Solvents: Many of the organic solvents used are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Corrosive Reagents: Acids and bases used in the workup are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Toxic Reagents: If using sodium cyanoborohydride, be aware of its high toxicity and handle it with extreme care.
III. Visualizations
Experimental Workflow for Reductive Amination
Caption: A typical workflow for the synthesis of the target amine via reductive amination.
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree to systematically troubleshoot low-yield issues in the synthesis.
IV. References
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
-
Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
-
What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? ResearchGate.
-
Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. Benchchem.
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. ACS Publications.
-
Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
-
Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv.
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
-
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI.
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit.
-
Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers.
-
Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.
-
Reductive Amination, and How It Works. Master Organic Chemistry.
-
Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI.
-
Transaminases for Chiral Amine Synthesis. PubMed.
-
Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. MySkinRecipes.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
-
Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters.
-
THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. Chemistry | Illinois.
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH.
-
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. ResearchGate.
-
Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate.
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC - NIH.
-
Chiral resolution. Wikipedia.
-
Sodium cyanoborohydride reductive amination troubleshooting? ECHEMI.
-
Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing.
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
-
A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol. Google Patents.
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
Sources
- 1. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Cyclopropylamine Synthesis
Welcome to the Technical Support Center for Cyclopropylamine (CPA) Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formation encountered during the synthesis of this valuable chemical intermediate. Drawing from established literature and industrial process insights, this resource provides in-depth, question-and-answer-based troubleshooting guides to enhance yield, purity, and safety.
Section 1: The Hofmann Rearrangement of Cyclopropanecarboxamide
The Hofmann rearrangement is a classical and widely used method for synthesizing cyclopropylamine from cyclopropanecarboxamide.[1] It involves the reaction of the primary amide with an alkali hypohalite (typically sodium hypochlorite, NaOCl) and a strong base (NaOH).[1] While effective, this exothermic reaction requires careful control to prevent the formation of byproducts and ensure safety.
Frequently Asked Questions & Troubleshooting
Q1: My Hofmann rearrangement is giving a low yield of cyclopropylamine, and I suspect a side reaction. What are the most common byproducts?
A: Low yields in the Hofmann rearrangement are typically due to side reactions involving the highly reactive isocyanate intermediate or impurities in the starting material. The most common byproducts include:
-
N,N'-dicyclopropylurea: This urea derivative forms when the cyclopropyl isocyanate intermediate reacts with the newly formed cyclopropylamine product. This is more prevalent if the product is not removed from the reaction mixture efficiently.
-
Cyclopropyl Carbamate: If an alcohol (e.g., methanol from a previous esterification step) is present as an impurity, it can trap the isocyanate intermediate to form a stable carbamate.[2]
-
Unreacted Starting Material: Incomplete reaction can result from insufficient hypochlorite or base, or temperatures that are too low.
-
Ring-Opened Products: While less common under controlled conditions, harsh basic or thermal conditions can potentially lead to the opening of the strained cyclopropyl ring.
Q2: During the reaction, I'm observing significant foaming and a rapid temperature increase, which seems difficult to control. What is happening and how can I mitigate this?
A: The Hofmann rearrangement is highly exothermic, and the final step involves the decarboxylation of a carbamic acid intermediate, which releases CO2 gas.[2] Uncontrolled addition of reagents can lead to a thermal runaway and rapid gas evolution, which is a significant safety hazard.[1][3]
Mitigation Strategy: The key is stringent temperature and addition control. Industrial processes often separate the formation of the N-chloroamide intermediate from the rearrangement step.[3][4]
-
Step 1 (N-Chloroamide Formation): Add the aqueous sodium hypochlorite solution dropwise to a cold (0-5 °C) aqueous solution or slurry of cyclopropanecarboxamide.[5][6] Maintaining this low temperature is critical.
-
Step 2 (Rearrangement): After the formation of the intermediate is complete, add the cold sodium hydroxide solution slowly, allowing the temperature to rise gradually to the desired range (typically 40-50 °C).[1][5]
-
Continuous Process Adaptation: An advanced industrial method involves continuously feeding the cold N-chloroamide intermediate solution and the caustic solution into a heated distillation column. This allows the reaction to proceed quickly and the volatile cyclopropylamine (b.p. ~50 °C) to be distilled off immediately, minimizing side reactions and improving safety.[3][4]
Process Optimization: Hofmann Rearrangement
The following table summarizes key parameters to control for minimizing byproduct formation.
| Parameter | Standard Condition | Optimized Condition for Purity | Rationale |
| Temperature | 40-50 °C[5] | Strict control, initial step at 0-5 °C[5] | Minimizes side reactions of the isocyanate and prevents thermal runaway. |
| Reagent Addition | Batch addition | Slow, dropwise addition of reagents[5] | Prevents localized overheating and uncontrolled reaction rates. |
| Product Removal | Distillation after reaction | Simultaneous reaction and distillation[3][4] | Immediately removes CPA product, preventing it from reacting with the isocyanate intermediate to form urea byproducts. |
| Atmosphere | Air | Inert atmosphere (e.g., N₂) | While not always necessary, it can prevent oxidative side reactions, especially at elevated temperatures. |
Visualizing the Hofmann Pathway and Byproducts
The following diagram illustrates the core reaction pathway and the points where key byproducts can diverge.
Caption: Key decision points in the Hofmann rearrangement.
Section 2: Reductive Amination of Cyclopropanecarboxaldehyde
Reductive amination is a versatile method for forming amines from carbonyl compounds.[7] In this context, cyclopropanecarboxaldehyde reacts with an amine source (like ammonia) to form an imine, which is then reduced in situ to yield cyclopropylamine.[7][8] The primary challenge is controlling selectivity to avoid over-alkylation.
Frequently Asked Questions & Troubleshooting
Q1: I am attempting a reductive amination to synthesize N-substituted cyclopropylamines, but I am getting a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity?
A: This is a classic problem of over-alkylation, where the desired primary or secondary amine product is more nucleophilic than the starting amine and reacts further with the aldehyde.[8] The choice of reducing agent and reaction conditions is paramount.
Troubleshooting Steps:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine/iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild and selective.[9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[8] A stronger reductant like sodium borohydride (NaBH₄) can reduce the starting aldehyde, lowering efficiency.
-
Stoichiometry: Use a slight excess of the starting amine relative to the aldehyde to favor the formation of the desired product.
-
Stepwise Procedure: For particularly difficult cases, a stepwise approach can be effective. First, form the imine in a solvent like methanol, potentially with a mild acid catalyst.[9][10] Then, after imine formation is complete (monitored by TLC or GC), add the reducing agent.[9]
Q2: My reaction is very slow or stalls completely. What factors could be inhibiting the reaction?
A: Slow reaction rates are often due to inefficient imine formation.
-
pH Control: Imine formation is typically acid-catalyzed.[10] Adding a catalytic amount of acetic acid can significantly accelerate the reaction. However, too much acid will protonate the starting amine, rendering it non-nucleophilic. The optimal pH is generally between 4 and 6.
-
Water Removal: The formation of an imine from an aldehyde and an amine releases one equivalent of water. In some systems, removing this water (e.g., with a Dean-Stark trap or molecular sieves) can drive the equilibrium towards the imine, though this is often unnecessary with efficient reducing agents like NaBH(OAc)₃.
Visualizing the Reductive Amination Pathway
This workflow illustrates the desired reaction versus the common over-alkylation side reaction.
Caption: Control of imine reduction is key to preventing over-alkylation.
Section 3: Kulinkovich-Szymoniak Reaction from Nitriles
A more modern approach involves the titanium-mediated coupling of a nitrile with a Grignard reagent to directly form a primary cyclopropylamine.[11] This method is powerful but sensitive to reaction conditions, particularly the presence of a Lewis acid.
Frequently Asked Questions & Troubleshooting
Q1: I am trying the Kulinkovich-Szymoniak reaction with cyclopropanecarbonitrile, but my main product is a ketone, not the amine. What is causing this?
A: The formation of a ketone byproduct is a known issue in this reaction and indicates that the crucial Lewis acid co-catalyst is either absent or not effective.[11] The reaction proceeds through a titanacyclopropane intermediate. In the presence of a strong Lewis acid like BF₃·OEt₂, this intermediate rearranges to form the desired amine. Without the Lewis acid, the intermediate is hydrolyzed during workup to yield a ketone.[11]
Corrective Action: Ensure that a stoichiometric amount of a strong Lewis acid (e.g., BF₃·OEt₂) is added to the reaction mixture as per the protocol. The reaction's success is highly dependent on this component to facilitate the necessary ring contraction and rearrangement.[11]
Q2: My yield is low, and I'm isolating a significant amount of a tertiary carbinamine. Why is this happening?
A: The formation of a tertiary carbinamine indicates that an excess of the Grignard reagent was used.[11] The Grignard reagent can add to the intermediate imine or the final amine product under certain conditions.
Corrective Action: Carefully control the stoichiometry of the Grignard reagent. Use approximately two equivalents relative to the nitrile as a starting point and optimize from there. Using a large excess should be avoided.
Experimental Protocol: Purification of Cyclopropylamine
Cyclopropylamine is a volatile (b.p. 50 °C) and water-miscible liquid, which can make purification challenging.[5] Fractional distillation is the most effective method for obtaining high-purity material.
Objective: To purify crude cyclopropylamine obtained from a synthesis reaction.
Materials:
-
Crude cyclopropylamine
-
Solid KOH or NaOH pellets
-
Fractional distillation apparatus (Vigreux column, distillation head, condenser, receiving flask)
-
Heating mantle
-
Ice bath for receiving flask
Procedure:
-
Drying: Transfer the crude, aqueous cyclopropylamine solution to a distillation flask. Add solid KOH or NaOH pellets portion-wise until the solution is saturated. This serves two purposes: it "salts out" the amine, reducing its aqueous solubility, and acts as a drying agent.
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed. Place the receiving flask in an ice-water bath to minimize loss of the volatile product.
-
Distillation: Gently heat the flask using a heating mantle. The mixture will begin to boil.
-
Fraction Collection: Carefully monitor the temperature at the distillation head. Collect the fraction that boils at 49-51 °C . Polymeric materials or salts will remain in the distillation flask.
-
Storage: Store the purified, colorless cyclopropylamine in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerate to prevent degradation.
References
- EP0205403B1 - Process for the manufacture of cyclopropylamine - Google P
- US4590292A - Process for the manufacture of cyclopropylamine - Google P
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- US3711549A - Process for manufacturing cyclopropylamine - Google P
- CYCLOPROPYLAMINE -
- How to prepare Cyclopropylamine? - FAQ - Guidechem.
- New and easy route to primary cyclopropylamines from nitriles - Organic Chemistry Portal.
- Process for the manufacture of cyclopropylamine - European P
- Reductive Amination, and How It Works - Master Organic Chemistry.
- Amine synthesis by reductive amination (reductive alkyl
- Reductive Amin
- Rearrangement Reactions - Unknown Source. (Link unavailable)
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. oms.bdu.ac.in [oms.bdu.ac.in]
- 3. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 4. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 5. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. longdom.org [longdom.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
Technical Support Center: Purification of (R)-Cyclopropyl(4-methoxyphenyl)methanamine Hydrochloride
Welcome to the technical support center for (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this valuable chiral amine intermediate. (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride and its derivatives are crucial building blocks in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] Achieving high purity and enantiomeric excess is paramount for its successful application in pharmaceutical research and development.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Section 1: Understanding the Core Purification Challenges
The purification of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is often complicated by a few key factors stemming from its synthesis. The most common synthetic route involves the reductive amination of cyclopropyl(4-methoxyphenyl)ketone. This process, while efficient, can lead to a variety of impurities that require targeted purification strategies.
The primary challenges include:
-
Enantiomeric Purity: The presence of the undesired (S)-enantiomer is a critical issue that needs to be addressed to ensure the pharmacological specificity of the final compound.
-
Diastereomeric Impurities: If chiral auxiliaries are used during synthesis, diastereomeric impurities may be present.
-
Process-Related Impurities: These can include unreacted starting materials, by-products from side reactions, and residual catalysts (e.g., Palladium, Platinum, or Ruthenium).
-
Recrystallization Difficulties: As a hydrochloride salt, finding the optimal solvent system for recrystallization to achieve both high purity and good recovery can be challenging.
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems.
Enantiomeric Purity and Chiral Resolution
Question 1: My chiral HPLC analysis shows a low enantiomeric excess (e.e.) for my (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. How can I improve it?
Answer: A low enantiomeric excess is a common challenge when synthesizing chiral amines.[2] If your synthesis does not employ a highly stereoselective method, a post-synthesis chiral resolution step is often necessary. The most robust and scalable method for this is diastereomeric salt resolution.[3][4][5]
Underlying Principle: This technique involves reacting the racemic or enantiomerically-impure amine with a chiral acid to form two diastereomeric salts. These salts have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[6]
Step-by-Step Protocol for Diastereomeric Salt Resolution:
-
Select a Chiral Resolving Agent: For resolving chiral amines, common choices include tartaric acid derivatives (e.g., L-(+)-tartaric acid, D-(-)-tartaric acid), (R)-(-)-mandelic acid, or (1R)-(-)-10-camphorsulfonic acid.[7] The choice of the resolving agent is often empirical and may require screening.
-
Screening for Optimal Solvent: The success of the resolution is highly dependent on the solvent system. The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts. A good starting point for screening includes alcohols (methanol, ethanol, isopropanol) and their mixtures with water or anti-solvents like heptane or toluene.[7][8]
-
Formation of Diastereomeric Salts:
-
Dissolve the enantiomerically impure amine free base in the chosen solvent.
-
Add a solution of the chiral resolving agent (typically 0.5 to 1.0 molar equivalents) to the amine solution.
-
Stir the mixture, and optionally heat to ensure complete dissolution.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.
-
Seeding with a small amount of the desired diastereomeric salt crystal can be beneficial.[9]
-
-
Isolation and Liberation of the Free Amine:
-
Isolate the crystallized diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
To recover the enantiomerically pure amine, suspend the salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous base (e.g., NaOH or K₂CO₃ solution) to neutralize the chiral acid and liberate the free amine.
-
Extract the free amine into the organic layer, dry the organic phase (e.g., over Na₂SO₄), and evaporate the solvent.
-
-
Formation of the Hydrochloride Salt: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same or a miscible solvent to precipitate the desired (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride.[10]
Question 2: I am having trouble with my chiral HPLC method. The peaks are broad or not well-resolved. What can I do?
Answer: Poor peak shape or resolution in chiral HPLC can be due to several factors related to the column, mobile phase, or sample preparation.
Troubleshooting Chiral HPLC Methods:
| Problem | Potential Cause | Recommended Solution |
| Broad Peaks | Sub-optimal flow rate. | Determine the optimal flow rate for your column dimension; for chiral separations, this can be slower than for standard RP-HPLC.[11] |
| Column overloading. | Reduce the amount of sample injected onto the column. | |
| Inappropriate sample solvent. | Dissolve the sample in the mobile phase or a weaker solvent to avoid peak distortion. | |
| Poor Resolution | Incorrect mobile phase composition. | Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography. For reversed-phase, adjust the acetonitrile/water or methanol/water ratio. |
| "Memory effect" from previous analyses. | Dedicate a column for a specific analysis or ensure a thorough flushing protocol is in place between different methods, as additives can adsorb to the stationary phase and affect subsequent separations.[12] | |
| Wrong chiral stationary phase (CSP). | Not all CSPs are suitable for all enantiomers. You may need to screen different types of chiral columns (e.g., polysaccharide-based, crown ether-based). | |
| Peak Tailing | Strong interaction of the amine with residual silanols on the silica support. | Add a small amount of a basic modifier, like diethylamine (DEA) or triethylamine (TEA), to the mobile phase (typically 0.1%). For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) can be used.[13] |
Workflow for Chiral HPLC Method Development:
Caption: Workflow for Chiral HPLC Method Development.
Process-Related Impurities
Question 3: I suspect residual palladium from my synthesis is contaminating my product. How can I effectively remove it?
Answer: Residual palladium is a common issue in reactions employing palladium catalysts and is a significant concern in pharmaceutical synthesis due to strict regulatory limits. The amine functionality in your product can chelate with palladium, making its removal by simple filtration or crystallization challenging.[14][15]
Effective Methods for Palladium Removal:
| Method | Description | Advantages | Disadvantages |
| Activated Carbon | The crude product solution is stirred with activated carbon, which adsorbs the palladium. | Cost-effective and readily available.[15] Can also remove some colored organic impurities. | Can sometimes adsorb the product, leading to yield loss.[15] Requires careful filtration to remove fine carbon particles. |
| Palladium Scavengers | These are solid supports (e.g., silica, polystyrene) with functional groups that have a high affinity for palladium (e.g., thiols, amines).[15][16] | High selectivity for palladium, minimizing product loss. Can be very effective at reducing palladium to low ppm levels. | Generally more expensive than activated carbon. The choice of scavenger depends on the palladium species in the reaction mixture. |
| Extraction | In some cases, extraction with an aqueous solution containing a chelating agent (e.g., lactic acid) can remove palladium.[17] | Can be integrated into the workup procedure. | Efficiency is highly dependent on the specific product and palladium complex. May require significant process development. |
Step-by-Step Protocol for Palladium Removal with Activated Carbon:
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Carbon Addition: Add activated carbon (typically 5-10% by weight relative to the crude product) to the solution.[15]
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 1 to 18 hours. The optimal time should be determined experimentally.[15]
-
Filtration: Filter the mixture through a pad of Celite® or a similar filter aid to completely remove the activated carbon. Ensure the filter bed is well-packed to prevent fines from passing through.
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Analysis: Analyze the filtrate for residual palladium content using methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Decision Tree for Palladium Removal:
Caption: Decision Tree for Palladium Removal Strategy.
Recrystallization and Final Product Isolation
Question 4: I am struggling to find a good recrystallization solvent for the final hydrochloride salt. My product either "oils out" or the recovery is very low.
Answer: Finding the right solvent system for recrystallization is key to obtaining a high-purity, crystalline solid.[7] The hydrochloride salt of your amine will be quite polar, which guides the solvent selection.
Troubleshooting Recrystallization:
-
"Oiling Out": This occurs when the solute is too soluble in the hot solvent, and upon cooling, it separates as a liquid phase instead of crystallizing. This can often be resolved by using a more dilute solution or by switching to a solvent in which the compound is less soluble at elevated temperatures.
-
Low Recovery: This indicates that your compound is too soluble in the chosen solvent, even at low temperatures.
Recommended Solvent Systems for Amine Hydrochlorides:
A good starting point for recrystallization of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is to use a polar protic solvent and potentially an anti-solvent.
| Solvent System | Rationale | Tips for Use |
| Isopropanol (IPA) / Heptane | The hydrochloride salt should be soluble in hot IPA. Heptane acts as an anti-solvent to decrease solubility upon cooling. | Dissolve the salt in a minimal amount of hot IPA. Slowly add heptane until the solution becomes slightly turbid. Allow to cool slowly. |
| Ethanol / Water | A classic system for polar compounds. The salt is likely soluble in hot ethanol-water mixtures. | The ratio of ethanol to water is critical. Start with a higher ethanol ratio and add water as an anti-solvent. |
| Methanol / MTBE | Methanol is a very polar solvent that should readily dissolve the salt. Methyl tert-butyl ether (MTBE) is a good anti-solvent. | Dissolve in hot methanol and add MTBE slowly while cooling. |
| Acetonitrile (ACN) | Acetonitrile can be an excellent solvent for recrystallizing salts. | Check solubility at different temperatures. It may work as a single solvent system or in combination with an anti-solvent like MTBE or heptane. |
General Protocol for Recrystallization:
-
Solubility Testing: In small vials, test the solubility of your crude product in various solvents at room temperature and at their boiling points.
-
Dissolution: In a flask, add the chosen solvent to your crude material and heat the mixture to boiling (using a reflux condenser) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
References
-
MySkinRecipes. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. [Link]
-
PubMed. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]
-
ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]
-
ResearchGate. A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid | Request PDF. [Link]
-
Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
Aiche. 394e Chiral Resolution Via Diastereomeric Salt Crystallization. [Link]
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
Chromatography Today. Trouble with chiral separations - May 20 2020. [Link]
- Google Patents. US7084287B2 - Method of removing palladium.
-
BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
SIELC. Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. [Link]
-
3ASenrise. cyclopropyl(4-methoxyphenyl)methanamine, 97%. [Link]
-
RSC Publishing. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
ResearchGate. How do you remove the trace amount of Palladium in the products?. [Link]
-
MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]
-
ScienceDirect. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]
-
separations. Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. [Link]
-
ResearchGate. Some Aspects of Reductive Amination in the Presence of Carbon Monoxide: Cyclopropyl Ketones as Bifunctional Electrophiles | Request PDF. [Link]
-
Reddit. Go-to recrystallization solvent mixtures : r/Chempros. [Link]
Sources
- 1. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. rsc.org [rsc.org]
- 11. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
Navigating the Labyrinth: A Technical Support Guide to Cyclopropylamine Synthesis
From the desk of a Senior Application Scientist: The synthesis of cyclopropylamine derivatives is a cornerstone in the development of novel therapeutics and agrochemicals. The unique conformational constraints and electronic properties imparted by the cyclopropyl ring make it a highly sought-after motif. However, the path to these valuable molecules is often fraught with challenges, from stubborn side reactions to perplexing purification issues. This technical support center is designed to be your trusted companion in the lab, providing in-depth troubleshooting guides and frequently asked questions to navigate the common pitfalls encountered during the synthesis of these fascinating compounds.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and stumbling blocks faced by researchers.
Q1: My Kulinkovich-Szymoniak reaction is giving me a significant amount of ketone byproduct instead of the desired cyclopropylamine. What's going wrong?
A1: This is a classic pitfall in this reaction. The formation of a ketone arises from the hydrolysis of the intermediate azatitanacyclopentene. The key to suppressing this side reaction lies in the judicious use of a Lewis acid. Without a strong Lewis acid, the reaction pathway favors the formation of the ketone.[1][2]
-
Troubleshooting:
-
Ensure the use of a strong Lewis acid: Boron trifluoride etherate (BF₃·OEt₂) is a highly effective Lewis acid for promoting the desired rearrangement to the cyclopropylamine.[1]
-
Check the stoichiometry: An excess of the Grignard reagent can also lead to the formation of tertiary carbinamines. Carefully control the stoichiometry of your reagents.[2]
-
Reaction temperature: Maintain a low reaction temperature during the addition of the Grignard reagent to the titanium alkoxide to ensure the controlled formation of the titanacyclopropane intermediate.
-
Q2: I'm performing a Hofmann rearrangement on cyclopropanecarboxamide, and I'm isolating a significant amount of a urea derivative. How can I avoid this?
A2: The formation of urea derivatives is a common side reaction in the Hofmann rearrangement.[3][4] It occurs when the isocyanate intermediate reacts with the already formed cyclopropylamine product or with ammonia if it's used in the workup.
-
Troubleshooting:
-
Control the reaction stoichiometry: Use a slight excess of the hypohalite reagent to ensure complete conversion of the amide.
-
Optimize the workup: Avoid using an aqueous ammonia solution during the workup. Instead, consider a careful extraction with an organic solvent under basic conditions (e.g., with NaOH or K₂CO₃) to isolate the free amine.
-
Consider a two-phase system: Running the reaction in a two-phase system can sometimes help to physically separate the product amine from the reactive isocyanate intermediate as it forms.
-
Q3: My Curtius rearrangement is giving me low yields, and I'm concerned about the safety of using acyl azides. What are my options?
A3: Low yields in the Curtius rearrangement can be due to incomplete formation of the acyl azide or side reactions of the isocyanate intermediate. The safety concern with acyl azides is very real, as they can be explosive.[5]
-
Troubleshooting and Safety:
-
Ensure complete conversion to the acyl azide: Use fresh and pure reagents for the formation of the acyl azide. Common methods include the reaction of an acyl chloride with sodium azide.[6]
-
Alternative, safer reagents: Consider using diphenylphosphoryl azide (DPPA) which allows for a one-pot conversion of a carboxylic acid to the corresponding carbamate, avoiding the isolation of the potentially hazardous acyl azide.[6]
-
In situ trapping of the isocyanate: To avoid side reactions of the isocyanate, it can be trapped in situ with a suitable nucleophile, such as an alcohol, to form a stable carbamate which can then be deprotected to yield the amine.
-
Strict safety protocols for sodium azide: Always handle sodium azide with non-metal spatulas and avoid contact with acids, which can generate highly toxic hydrazoic acid.[7][8][9][10][11] Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Q4: I'm struggling with the purification of my cyclopropylamine derivative. It seems to be co-distilling with my solvent, and I'm losing a lot of product during extraction.
A4: The volatility and basicity of cyclopropylamines make their purification challenging. Their ability to form azeotropes with common organic solvents and their partial water solubility can lead to significant product loss.
-
Troubleshooting Purification:
-
Salt formation: Convert the amine to its hydrochloride or another suitable salt. This will make it non-volatile and water-soluble, allowing for easy washing with organic solvents to remove non-basic impurities. The free amine can then be liberated by basification and extraction.
-
Careful solvent selection: For extraction of the free amine, use a solvent with a low boiling point that does not form an azeotrope with your product, if possible. Dichloromethane or diethyl ether are often used.
-
Chromatography on amine-functionalized silica: If chromatography is necessary, consider using an amine-functionalized silica gel to minimize tailing and improve separation.[12]
-
In-depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to tackling persistent issues in key synthetic methodologies.
The Kulinkovich-Szymoniak Reaction: A Balancing Act
The titanium-mediated synthesis of primary cyclopropylamines from nitriles is a powerful tool, but its success hinges on precise control of the reaction conditions to navigate a landscape of potential side products.[1][2]
Common Pitfall: Formation of Ketones and Tertiary Carbinamines.
Causality: The intermediate azatitanacycle can either rearrange to the desired cyclopropylamine or undergo hydrolysis to a ketone. Excess Grignard reagent can further react with the nitrile or the intermediate to form a tertiary carbinamine.[2] The presence of a strong Lewis acid is crucial to favor the rearrangement pathway.[1]
Troubleshooting Protocol:
-
Reagent Quality and Stoichiometry Check:
-
Ensure your Grignard reagent is freshly prepared or titrated to accurately determine its concentration.
-
Use a strict 2:1 molar ratio of Grignard reagent to titanium(IV) isopropoxide. An excess can lead to byproducts.[2]
-
Use a stoichiometric amount of the nitrile.
-
-
Lewis Acid Addition:
-
After the formation of the titanacyclopropane and its reaction with the nitrile, add a strong Lewis acid like BF₃·OEt₂ (1.1 equivalents) at low temperature (-78 °C to 0 °C).
-
The Lewis acid coordinates to the nitrogen atom of the azatitanacycle, facilitating the ring contraction to the cyclopropylamine.
-
-
Temperature Control:
-
Maintain a low temperature (typically 0 °C) during the formation of the titanacyclopropane.
-
Slowly warm the reaction to room temperature after the addition of all reagents.
-
-
Workup Procedure:
-
Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl or a mild acid.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Visualizing the Reaction Pathway:
Caption: Decision point in the Kulinkovich-Szymoniak reaction.
Quantitative Data Summary:
| Parameter | Recommended Value | Rationale |
| Grignard Reagent:Ti(O-iPr)₄ Ratio | 2:1 | Optimizes titanacyclopropane formation. |
| Lewis Acid (BF₃·OEt₂) | 1.1 eq. | Drives the reaction towards the desired amine.[1] |
| Temperature | 0 °C to RT | Controls reaction rate and minimizes side reactions. |
Hofmann and Curtius Rearrangements: Taming the Isocyanate
Both the Hofmann and Curtius rearrangements are classical methods for the synthesis of primary amines with one less carbon atom than the starting material.[5] They both proceed through a common isocyanate intermediate, which is the source of both their utility and their potential for side reactions.[4][12]
Common Pitfall: Formation of Symmetrical and Unsymmetrical Ureas.
Causality: The highly electrophilic isocyanate intermediate can be intercepted by any nucleophile present in the reaction mixture. If the desired primary amine product is formed, it can act as a nucleophile and react with the remaining isocyanate to form a symmetrical urea. If other nucleophiles are present (e.g., ammonia from the workup), unsymmetrical ureas can be formed.[3][4]
Troubleshooting Protocol:
-
Reaction Conditions:
-
Hofmann: Use a slight excess (1.1 eq.) of bromine and a sufficient amount of strong base (e.g., NaOH) to ensure complete conversion of the primary amide. The reaction is often exothermic, so maintain careful temperature control.
-
Curtius: Ensure the complete formation of the acyl azide from the corresponding acyl chloride or carboxylic acid. The thermal or photochemical decomposition to the isocyanate should be carried out in an inert solvent.
-
-
Workup and Purification:
-
After the rearrangement is complete, carefully quench the reaction.
-
To isolate the free amine, basify the aqueous solution with a strong base (e.g., NaOH pellets or a concentrated solution) until the pH is >12.
-
Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
To remove any urea byproducts, which are generally less basic than the desired amine, a careful pH adjustment and extraction can be effective. Ureas are often solids and can sometimes be removed by filtration.
-
For volatile cyclopropylamines, consider distillation of the final product after careful drying of the organic extracts.
-
Visualizing the Isocyanate Reactivity:
Caption: The reactive isocyanate intermediate in Hofmann and Curtius rearrangements.
Reductive Amination: The Imine Challenge
Reductive amination of cyclopropanecarboxaldehyde is a direct and often high-yielding route to cyclopropylamine derivatives.[13][14] However, the success of this reaction depends on the efficient formation of the imine or iminium ion intermediate and its subsequent reduction.
Common Pitfall: Low yields due to incomplete imine formation, reduction of the starting aldehyde, or side reactions of the amine product.
Causality: The equilibrium between the aldehyde/amine and the imine might not be favorable. The choice of reducing agent is also critical; some reducing agents can reduce the aldehyde before it has a chance to form the imine. The product amine can also react with the starting aldehyde to form a secondary amine.
Troubleshooting Protocol:
-
Optimizing Imine Formation:
-
pH Control: The formation of the imine is pH-dependent. A slightly acidic medium (pH 4-6) is often optimal. This can be achieved by adding a catalytic amount of acetic acid.
-
Water Removal: The formation of the imine produces water. Removing this water, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine.
-
-
Choosing the Right Reducing Agent:
-
Sodium cyanoborohydride (NaBH₃CN): This is a popular choice because it is more selective for the iminium ion over the aldehyde, especially at mildly acidic pH.[15] However, it is highly toxic and generates cyanide waste.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a milder and less toxic alternative to NaBH₃CN and is also selective for the imine.
-
Catalytic Hydrogenation: This is a clean and efficient method, but it may not be suitable for substrates with other reducible functional groups.
-
-
Controlling Stoichiometry:
-
To minimize the formation of the secondary amine byproduct, it is often advantageous to use an excess of the amine component.
-
Experimental Workflow:
Caption: A typical workflow for reductive amination.
Quantitative Data Summary:
| Parameter | Recommended Value | Rationale |
| pH | 4-6 | Optimizes imine formation. |
| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | Selectively reduces the iminium ion.[15] |
| Amine:Aldehyde Ratio | >1:1 | Minimizes secondary amine formation. |
Conclusion
The synthesis of cyclopropylamine derivatives presents a fascinating array of challenges that can be overcome with a deep understanding of the underlying reaction mechanisms and a systematic approach to troubleshooting. By carefully controlling reaction parameters, choosing the appropriate reagents, and employing thoughtful purification strategies, researchers can successfully navigate the common pitfalls and unlock the potential of these valuable building blocks in their scientific endeavors. This guide serves as a starting point for that journey, empowering you to approach your synthesis with confidence and expertise.
References
-
Chen, K., Huang, X., & Kan, S. B. J. (2018). Myoglobin-Catalyzed C-H Functionalization of Unprotected Indoles. Angewandte Chemie International Edition, 57(31), 9911-9915. Available from: [Link]
-
Gagnon, D., & Charette, A. B. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available from: [Link]
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793. Available from: [Link]
-
Rousseau, G., & Rousseau, G. (2022). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available from: [Link]
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8, 230. Available from: [Link]
-
Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 26(13), 2606-2611. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Available from: [Link]
-
Gagnon, D., & Charette, A. B. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available from: [Link]
-
Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Available from: [Link]
-
Jones, G. O., & Jones, M. (2010). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. The Journal of Organic Chemistry, 75(15), 5033-5042. Available from: [Link]
-
Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Available from: [Link]
-
Reddit. (2025). Question about reductive amination reaction procedure. r/Chempros. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available from: [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2016). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses, 93, 289-303. Available from: [Link]
-
Singh, U. P., & Gahtori, P. (2018). Chiral Amine Synthesis - Strategies, Examples, and Limitations. In Chirality in Drug Design and Development. IntechOpen. Available from: [Link]
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8, 230. Available from: [Link]
-
Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Available from: [Link]
-
University of New Mexico, Department of Chemistry & Chemical Biology. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds. Available from: [Link]
-
Kim, H. Y., et al. (2006). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Journal of the American Chemical Society, 128(51), 16394-16397. Available from: [Link]
-
Wikipedia. (n.d.). Kulinkovich reaction. Available from: [Link]
-
ResearchGate. (2010). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. Available from: [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Reductive Amination [Video]. YouTube. Available from: [Link]
-
Saminathan, S., & Ramapanicker, R. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(11), 3296. Available from: [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Available from: [Link]
-
The Organic Chemistry Tutor. (n.d.). Reductive Amination. Available from: [Link]
-
Charette, A. B. (2010). Asymmetric Cyclopropanation. In Asymmetric Synthesis of Three-Membered Rings (pp. 1-45). Wiley-VCH. Available from: [Link]
-
ResearchGate. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Available from: [Link]
-
Environment, Health & Safety, University of Texas at Austin. (n.d.). Sodium Azide. Available from: [Link]
-
ResearchGate. (n.d.). Mechanism of the Kulinkovich reaction. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Available from: [Link]
-
University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Available from: [Link]
-
One Chemistry. (2024, February 15). Simmons Smith Cyclopropanation Reaction | Stereoselectivity | Problem | Question | Solved | Solution [Video]. YouTube. Available from: [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? Available from: [Link]
-
SciSpace. (2021). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]
-
Britton, J., et al. (2022). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Organic Process Research & Development, 26(2), 295-301. Available from: [Link]
-
Jurczak, J., & Dalko, P. I. (Eds.). (2020). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 25(21), 5038. Available from: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Highly Efficient Synthesis of Ureas and Carbamates from Amides by Iodosylbenzene-Induced Hofmann Rearrangement. Available from: [Link]
-
Kumar, A., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic & Medicinal Chemistry, 102, 117621. Available from: [Link]
-
Pearson. (n.d.). Reductive Amination Practice Problems. Available from: [Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. Available from: [Link]
Sources
- 1. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 2. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. uthsc.edu [uthsc.edu]
- 12. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 13. longdom.org [longdom.org]
- 14. longdom.org [longdom.org]
- 15. reddit.com [reddit.com]
Maintaining chiral integrity during synthesis and purification
Welcome to the technical support center for maintaining chiral integrity. This guide is designed for researchers, scientists, and drug development professionals who encounter stereochemical challenges during synthesis and purification. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and troubleshooting logic to empower you to protect the stereochemical purity of your molecules at every stage.
Section 1: Frequently Asked Questions - Racemization in Synthesis
This section addresses common questions about how and why chiral integrity is lost during chemical reactions and what preventative measures can be taken.
Q1: I'm observing a significant drop in enantiomeric excess (% ee) during my reaction. What are the most common chemical mechanisms responsible for this racemization?
A: Racemization during a reaction is the conversion of an enantiopure or enriched compound into a 1:1 mixture of both enantiomers (a racemate).[1][2] This is a thermodynamically favorable process driven by an increase in entropy.[3] The loss of stereochemical information almost always proceeds through the formation of a planar, achiral intermediate. The three most common mechanisms are:
-
Enolization (Keto-Enol Tautomerism): This is the most frequent cause for compounds with a stereocenter at the α-position to a carbonyl group (ketones, esters, aldehydes). In the presence of an acid or base, the chiral α-carbon is deprotonated to form a planar, achiral enol or enolate intermediate. Reprotonation can then occur from either face of the plane with equal probability, leading to a racemic mixture.[4][5] Even trace amounts of acid or base can catalyze this process over time.[5]
-
Carbocation Formation: For stereocenters bearing a good leaving group (e.g., halides, tosylates), reaction conditions that favor an SN1 mechanism will lead to racemization. The departure of the leaving group forms a planar, sp²-hybridized carbocation. The incoming nucleophile can then attack from either the top or bottom face, producing both enantiomers.[3][6] This is particularly common for benzylic, allylic, and tertiary systems that can stabilize a positive charge.[6]
-
Thermal Racemization: Some molecules, particularly atropisomers like substituted biphenyls, are chiral due to hindered rotation around a single bond. If enough thermal energy (heat) is supplied, the rotational energy barrier can be overcome, allowing the rings to pass through a coplanar, achiral state, resulting in racemization.[5]
Q2: How do I select reaction conditions to proactively minimize the risk of racemization?
A: Controlling your reaction environment is critical. The choice of solvent, temperature, and reagents dictates which mechanistic pathways are favored.
-
Temperature: Lowering the reaction temperature is often the most effective strategy. It reduces the available thermal energy, making it harder to overcome the activation energy barriers for racemization pathways (e.g., enolization or bond rotation).
-
Solvent: The solvent's polarity can dramatically influence stereochemical stability. Protic solvents like ethanol can stabilize charged intermediates and facilitate racemization through mechanisms like enolization by hydrogen bonding to the intermediate enol form.[4] Aprotic solvents are often a safer choice for configurationally unstable compounds.[4]
-
pH and Catalysts: Avoid unnecessarily strong acids or bases, especially when dealing with carbonyl compounds. If a base is required, consider using a non-nucleophilic, sterically hindered base at a low temperature to favor kinetic deprotonation over prolonged enolate formation. For acid-catalyzed reactions, use the mildest acid that is effective.
| Parameter | High Risk for Racemization | Recommended Action to Preserve Integrity | Causality |
| Temperature | Elevated temperatures (> RT) | Run reactions at 0 °C, -20 °C, or -78 °C whenever possible. | Reduces thermal energy, preventing overcoming of activation barriers for racemization pathways.[6] |
| pH | Strongly acidic or basic conditions | Use the mildest effective acid/base; employ non-nucleophilic or hindered bases. Buffer the reaction if possible. | Minimizes the rate of acid/base-catalyzed enolization or carbocation formation.[5][7] |
| Solvent | Polar, protic solvents (e.g., alcohols) | Use aprotic solvents (e.g., THF, Toluene, Hexanes, Dichloromethane). | Protic solvents can stabilize charged intermediates (enolates, carbocations) that lead to racemization.[4] |
| Reaction Time | Prolonged reaction/heating times | Monitor the reaction closely (e.g., by TLC, LCMS) and quench as soon as it is complete. | Reduces the time the product is exposed to potentially racemizing conditions. |
Q3: My compound has an α-hydrogen next to a ketone, but the reaction doesn't involve that part of the molecule. Can I still lose chiral purity?
A: Absolutely. This is a critical point often overlooked. Even if the chiral center is not directly involved in the bond-forming/breaking events of the primary reaction, the overall reaction conditions (e.g., presence of a base, acidic workup) can still cause epimerization at a sensitive stereocenter elsewhere in the molecule. It is crucial to assess the stability of all stereocenters under the planned reaction conditions, not just the one being modified.
Section 2: Troubleshooting Guide - Purification & Analysis
Maintaining chiral integrity doesn't stop when the reaction is quenched. The work-up and purification stages are fraught with peril. This section provides a troubleshooting framework for common issues.
Q: My crude reaction shows a high % ee, but this value drops significantly after my aqueous work-up and/or silica gel chromatography. What's going wrong?
A: This is a classic problem pointing to post-synthesis epimerization. The culprit is often an unintended acidic or basic environment.
Troubleshooting Workflow for Loss of Enantiopurity
Caption: A decision tree for systematically identifying the source of enantiopurity loss post-synthesis.
Detailed Explanation:
-
Aqueous Work-up: Standard acidic (e.g., 1M HCl) or basic (e.g., 1M NaOH) washes can easily epimerize sensitive stereocenters. If you detect a drop in % ee after this step, switch to milder washes like saturated ammonium chloride (mildly acidic) or saturated sodium bicarbonate (mildly basic), or a pH 7 phosphate buffer.
-
Silica Gel Chromatography: Standard silica gel is inherently acidic due to surface silanol groups (Si-OH), which can act as a catalyst for racemization.[5] If your compound is stable through work-up but racemizes on the column, you have several options:
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, like triethylamine (~0.1-1%), to neutralize the acidic sites.
-
Change Stationary Phase: Consider using a less acidic medium like alumina (basic or neutral grade), Florisil, or performing preparative reversed-phase chromatography on a C18 stationary phase.
-
Switch Purification Technique: Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a dedicated chiral stationary phase (CSP) is often the gentlest and most effective method for purifying enantiomers without compromising their integrity.[][9]
-
Q: My chiral HPLC/SFC separation is giving me broad peaks or poor resolution. How can I fix this?
A: Poor chromatography can be due to the method, the column, or the molecule itself.
-
Check for On-Column Racemization: If the peaks for your two enantiomers are broad and seem to merge into a plateau, your compound may be interconverting on the column itself. This happens when the energy barrier for racemization is low enough to be overcome under the chromatographic conditions. The first thing to try is lowering the column temperature. Running the analysis at 10°C or 15°C can often sharpen the peaks and improve resolution.
-
Optimize the Mobile Phase: Chiral recognition is highly sensitive to the mobile phase composition.[10]
-
Modifiers: Small changes in the percentage of the alcohol modifier (e.g., isopropanol, ethanol) can have a dramatic effect.
-
Additives: For acidic or basic analytes, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid) or a base (e.g., 0.1% diethylamine) to the mobile phase is often necessary to get sharp peaks and good selectivity.
-
-
Evaluate the Column: Chiral stationary phases can degrade over time, especially if exposed to incompatible solvents or samples.[11][12] If a method that used to work is now failing, the column may be the issue. It's good practice to dedicate specific columns to specific methods (e.g., normal phase or reversed-phase) to prolong their life.[12]
Section 3: Key Protocols & Methodologies
Protocol 1: Stability Test for Acid/Base Sensitive Compounds
This protocol helps you quickly determine if your chirally pure compound is susceptible to racemization under acidic or basic conditions, such as those found in work-ups or on silica gel.
-
Prepare Three Vials:
-
Vial A (Control): Dissolve ~1 mg of your enantiomerically enriched compound in 1 mL of a neutral solvent (e.g., ethyl acetate).
-
Vial B (Acid Challenge): Add a small scoop (~50 mg) of silica gel to Vial A's solution.
-
Vial C (Base Challenge): Dissolve ~1 mg of your compound in 1 mL of ethyl acetate containing 1% triethylamine.
-
-
Incubate: Gently stir or swirl all three vials at room temperature for 4 hours.
-
Prepare for Analysis:
-
Filter the contents of Vial B to remove the silica gel.
-
Evaporate the solvent from all three vials under a gentle stream of nitrogen.
-
-
Analyze: Re-dissolve the residues in a suitable solvent and analyze the enantiomeric excess of each sample by chiral HPLC or SFC.
-
Interpret Results:
-
If Vial B shows a lower % ee than Vial A, your compound is sensitive to acid and likely to racemize on a standard silica gel column.
-
If Vial C shows a lower % ee, your compound is base-labile.
-
If all vials show the same % ee, your compound is robust under these conditions.
-
Protocol 2: General Screening for Chiral HPLC Method Development
Developing a chiral separation method from scratch requires a systematic screening approach. High-performance liquid chromatography (HPLC) is a gold standard for this analysis.[10]
-
Column Selection: Choose 2-3 chiral stationary phases (CSPs) with different selectivities. Polysaccharide-based columns (e.g., those based on cellulose or amylose derivatives) are a versatile starting point.[9][10]
-
Mobile Phase Screening: Prepare a set of standard mobile phases. A common starting point for normal phase is a mixture of a hydrocarbon (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).
-
Screen 1: 90:10 Hexane:Isopropanol
-
Screen 2: 80:20 Hexane:Isopropanol
-
Screen 3: 70:30 Hexane:Isopropanol
-
-
Initial Run: Inject your racemic standard onto each column with each mobile phase at a standard flow rate (e.g., 1 mL/min) and temperature (e.g., 25°C).
-
Optimization:
-
If you see partial separation, adjust the ratio of the mobile phase. Increasing the alcohol content generally reduces retention time.
-
If peaks are broad or tailing, add an acidic or basic modifier (0.1% TFA or DEA) as appropriate for your analyte.
-
If resolution is still poor, try a different alcohol modifier (e.g., switch from isopropanol to ethanol) or change the column temperature.
-
Section 4: Visualizing Racemization Mechanisms
Understanding the transition from a 3D chiral molecule to a 2D achiral intermediate is key to preventing racemization.
Caption: Base-catalyzed racemization of a ketone via a planar, achiral enolate intermediate.
References
-
Mettler Toledo. Chirality in Chemical Synthesis. [Link]
-
Racemization, Enantiomerization and Diastereomerization. (2007-12-14). In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Books Gateway. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). MDPI. [Link]
-
Racemization Overview, Mechanism & Examples. (n.d.). Study.com. [Link]
-
Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025-01-31). Pharmaceutical Technology. [Link]
-
19.11: Racemization. (2021-03-05). Chemistry LibreTexts. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Chiral Technologies. [Link]
-
Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. (2022-12-19). Journal of the American Chemical Society. [Link]
-
Chirality, Racemisation and Optical activity of Haloalkanes. (n.d.). BYJU'S. [Link]
-
What's a Racemic Mixture? (2012-05-23). Master Organic Chemistry. [Link]
-
Generic mechanisms for acid‐catalysed racemisation. (n.d.). ResearchGate. [Link]
-
Racemization. (n.d.). St. Paul's Cathedral Mission College. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025-06-01). American Pharmaceutical Review. [Link]
-
Importance of Chiral Separation and Resolution in Drug Synthesis. (2025-05-26). Pure Synth. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024-06-05). International Journal of Pharmaceutical Research and Applications. [Link]
-
Chiral Drug Separation. (n.d.). [Link]
-
Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (n.d.). ACS Publications. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 12. chiraltech.com [chiraltech.com]
Validation & Comparative
A Senior Application Scientist's Guide to Cyclopropanation: A Comparative Analysis of Key Methodologies
Introduction: The Enduring Appeal of the Cyclopropane Ring
The cyclopropane motif, a three-membered carbocycle, is a cornerstone in modern organic chemistry, particularly in the realms of medicinal chemistry and materials science. Its inherent ring strain, a consequence of compressed bond angles deviating significantly from the ideal 109.5°, imbues it with unique electronic properties and reactivity, making it a valuable component in the design of novel therapeutics and functional materials. The strategic incorporation of a cyclopropane ring can profoundly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. This guide provides a comparative overview of the most prevalent cyclopropanation methods, offering insights into their mechanisms, substrate scope, and practical applications to aid researchers in selecting the optimal strategy for their synthetic challenges.
I. The Simmons-Smith Reaction: A Classic and Reliable Workhorse
First reported in 1958, the Simmons-Smith reaction remains a widely utilized method for the stereospecific conversion of alkenes to cyclopropanes. This reaction employs an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple, which delivers a methylene group to the double bond in a concerted fashion.
Mechanism and Stereoselectivity
The active species in the Simmons-Smith reaction is the iodomethylzinc iodide (ICH₂ZnI) carbenoid. The reaction proceeds through a "butterfly" transition state where the methylene group is delivered to the same face of the double bond, resulting in a syn-addition. This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product, making it a highly stereospecific transformation.
A key feature of the Simmons-Smith reaction is the ability of nearby hydroxyl groups to direct the cyclopropanation, leading to high diastereoselectivity. The zinc carbenoid coordinates to the oxygen atom, ensuring the delivery of the methylene group to the syn face of the alkene relative to the hydroxyl group.
Diagram: Proposed Mechanism of the Simmons-Smith Reaction
A Comparative Guide to Chiral Amine Precursors in Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Synthesis
In the landscape of central nervous system (CNS) drug development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is paramount. Chiral amines, in particular, represent a vast and critical class of building blocks, forming the core of numerous therapeutics targeting neurological and psychiatric disorders.[1][2] This guide provides an in-depth comparison of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride, a key precursor for novel CNS agents, with established precursors used in the synthesis of widely recognized Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), such as Venlafaxine and its active metabolite, Desvenlafaxine.
We will dissect the synthetic strategies, evaluate their efficiencies, and provide the experimental rationale necessary for researchers and drug development professionals to make informed decisions in their synthetic campaigns.
The Central Role of Chiral Amines in SNRI Development
SNRIs function by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. The efficacy and safety of these drugs are often intrinsically linked to their stereochemistry. The desired therapeutic effect resides in a single enantiomer, while the other may be inactive or contribute to undesirable side effects. Consequently, the efficient synthesis of enantiopure precursors is a critical determinant of a successful drug development program.[2]
This guide focuses on comparing precursors for two distinct structural motifs within the SNRI class:
-
Novel Cyclopropylamine Moiety: Represented by (R)-Cyclopropyl(4-methoxyphenyl)methanamine. This structure is of interest in the development of new chemical entities, where the cyclopropyl group can impart unique pharmacological properties.[3]
-
Established Phenethylamine Backbone: Represented by precursors for Venlafaxine/Desvenlafaxine, which feature a 1-(4-methoxyphenyl)ethyl]cyclohexanol core.
Synthetic Strategies: A Head-to-Head Comparison
The synthesis of these chiral precursors typically follows one of two major strategies: asymmetric synthesis or chiral resolution . Each approach carries distinct advantages and disadvantages in terms of yield, scalability, cost, and stereochemical control.
Precursor Profile 1: (R)-Cyclopropyl(4-methoxyphenyl)methanamine
This precursor is a valuable intermediate for creating compounds that modulate neurotransmitter systems, with potential applications in treating depression, anxiety, and schizophrenia.[3] Its synthesis often relies on modern asymmetric techniques to install the chiral center.
Common Synthetic Approach: Asymmetric Reductive Amination
Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry, valued for its operational simplicity and efficiency.[4][5] The asymmetric variant allows for the direct formation of a chiral amine from a prochiral ketone.
Workflow: Asymmetric Synthesis of (R)-Cyclopropyl(4-methoxyphenyl)methanamine
Caption: Asymmetric synthesis workflow for the target precursor.
Precursor Profile 2: Intermediates for Venlafaxine/Desvenlafaxine
The synthesis of Venlafaxine and its active metabolite Desvenlafaxine typically involves the creation of a racemic intermediate, followed by resolution, or proceeds via routes starting from chiral building blocks.[6][7] A common precursor is 1-[cyano(p-methoxyphenyl)methyl]cyclohexanone.
Common Synthetic Approach: Classical Resolution
This traditional method involves reacting the racemic amine intermediate with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.
Workflow: Synthesis and Resolution for Venlafaxine Precursor
Caption: Classical resolution workflow for Venlafaxine precursor.
Performance Comparison: A Data-Driven Analysis
The choice between these synthetic strategies depends on several factors, including yield, enantiomeric excess (e.e.), scalability, and cost of goods. Below is a comparative summary based on typical literature-reported data.
| Parameter | (R)-Cyclopropyl(4-methoxyphenyl)methanamine (Asymmetric Synthesis) | Venlafaxine Precursor (Chiral Resolution) |
| Theoretical Max. Yield | ~100% | 50% (per resolution cycle) |
| Typical Overall Yield | 70-85% | 30-45% (for one enantiomer) |
| Enantiomeric Excess (e.e.) | >95%, often >99% | >99% after crystallization |
| Key Reagents | Chiral transition metal catalysts (e.g., Rh, Ir, Ru complexes), chiral ligands.[2] | Bulk chiral acids (e.g., tartaric acid, dibenzoyltartaric acid). |
| Scalability Issues | High cost and sensitivity of catalysts can be a concern for large-scale production. | Can be labor-intensive and require large solvent volumes for crystallization. |
| Atom Economy | High | Low, due to the loss of at least 50% of the material as the undesired enantiomer.[8] |
Analysis:
-
Asymmetric Synthesis offers a significant advantage in terms of atom economy and theoretical yield. The ability to directly synthesize the desired enantiomer avoids the inherent 50% loss of the resolution method.[8] This is a key consideration in green chemistry and cost-effective manufacturing.
-
Chiral Resolution , while less atom-economical, relies on older, well-established, and often cheaper technologies. For some processes, the cost of the resolving agent and solvents may be lower than that of a sophisticated chiral catalyst.
Experimental Protocols
To provide a practical context, detailed protocols for key steps in each synthetic approach are outlined below.
Protocol 1: Asymmetric Reductive Amination of a Prochiral Ketone
This protocol is a representative procedure for synthesizing a chiral amine like (R)-Cyclopropyl(4-methoxyphenyl)methanamine.
Objective: To synthesize a chiral primary amine with high enantiomeric excess.
Materials:
-
Cyclopropyl(4-methoxyphenyl)methanone (1.0 eq)
-
Ammonia source (e.g., Ammonium acetate, 5-10 eq)
-
Chiral Catalyst: [Rh(COD)Cl]2 with a chiral phosphine ligand (e.g., a Josiphos-type ligand) (0.5-1 mol%)
-
Hydrogen gas (H2)
-
Solvent: Anhydrous Methanol or Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with the chiral ligand and the rhodium precursor in the specified solvent. Stir for 30 minutes to allow for complex formation.
-
Reaction Setup: To the activated catalyst solution, add the cyclopropyl(4-methoxyphenyl)methanone and the ammonia source.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 5-20 bar).
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) and stir vigorously for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Work-up: Carefully depressurize the vessel. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: The crude product can be purified by column chromatography or by crystallization of its hydrochloride salt to yield the final product.
Protocol 2: Chiral Purity Determination by HPLC
Objective: To determine the enantiomeric excess (e.e.) of the synthesized chiral amine.
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak AD-H or a cyclodextrin-based column).[9][10]
-
Mobile Phase: Typically a mixture of hexane/isopropanol or similar non-polar/polar solvents, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Amine sample, derivatized if necessary for UV detection or improved separation.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the amine sample (~1 mg/mL) in the mobile phase.
-
Column Equilibration: Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
Mechanism of Action: The SNRI Target
Both classes of precursors ultimately lead to drugs that target the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the synaptic cleft. By blocking these transporters, the drugs increase the extracellular concentrations of serotonin and norepinephrine, enhancing neurotransmission.
Caption: Mechanism of action for SNRI antidepressants.
Conclusion and Future Outlook
The choice of a precursor and its synthetic route is a complex decision in pharmaceutical development, balancing cost, efficiency, scalability, and environmental impact.
-
(R)-Cyclopropyl(4-methoxyphenyl)methanamine , and precursors like it, represent the forefront of CNS drug development. Their synthesis, driven by advances in asymmetric catalysis , provides a highly efficient, atom-economical path to novel, enantiopure chemical entities. The challenge often lies in the initial investment in catalyst development and process optimization for large-scale manufacturing.
-
Traditional precursors , such as those for Venlafaxine, often rely on robust but less efficient chiral resolution methods. While these methods are well-understood and may be cheaper for certain applications, they suffer from poor atom economy.
For researchers in drug discovery, the flexibility and novelty offered by asymmetric synthesis of precursors like (R)-Cyclopropyl(4-methoxyphenyl)methanamine are invaluable. For professionals in process development, the continuous improvement of catalytic systems is making these routes increasingly competitive with classical resolution, even at an industrial scale. The future of CNS drug manufacturing will likely see a continued shift towards more sustainable and efficient asymmetric synthetic strategies.
References
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]
-
Yang, S., & Chen, S. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. National Institutes of Health. Available at: [Link]
- Various Authors. (2006). Desvenlafaxine Succinate. Drugs of the Future. (Specific article details may vary, but synthetic routes are commonly published in such journals).
-
Barceló, G., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]
-
Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Available at: [Link]
-
MySkinRecipes. (n.d.). Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. Available at: [Link]
- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis.
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride [myskinrecipes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. books.rsc.org [books.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
A Senior Application Scientist's Guide to the In Vitro Validation of CNS Drug Targets
The journey of a Central Nervous System (CNS) drug from concept to clinic is notoriously fraught with challenges, marked by one of the highest attrition rates in the pharmaceutical industry. A primary reason for this failure is the difficulty in translating preclinical findings into clinical efficacy, a gap largely attributable to the limitations of traditional research models. The blood-brain barrier (BBB) presents a formidable physical challenge, while the intricate cellular and network complexity of the brain creates a biological one.[1] Therefore, robust, and physiologically relevant in vitro validation is not merely a preliminary step but the foundational bedrock upon which a successful CNS drug discovery program is built.
This guide provides a comparative analysis of the critical methodologies and model systems used to validate CNS drug targets in vitro. Moving beyond a simple listing of techniques, we will explore the causal relationships behind experimental choices, demonstrating how to construct an integrated, self-validating workflow that generates trustworthy, translatable data.
Part I: The Foundation - Selecting the Optimal In Vitro CNS Model
The choice of a cellular model is the most critical decision in designing a validation strategy. It dictates the physiological relevance of the subsequent experiments and the ultimate confidence in the data. The field has moved beyond reliance on immortalized cell lines, embracing more complex systems that better recapitulate the human CNS.
From Flat Cells to Mini-Brains: A Comparison of 2D and 3D Culture Systems
Traditional two-dimensional (2D) cell culture, where cells grow as a monolayer on a flat surface, offers simplicity, scalability, and cost-effectiveness, making it suitable for high-throughput screening (HTS).[2] However, this simplicity comes at the cost of biological relevance. Cells in 2D lack the complex cell-cell and cell-matrix interactions that govern neuronal function in vivo.[3][4]
Three-dimensional (3D) models, such as spheroids and organoids, represent a significant leap forward.[3] These cultures allow cells to self-organize into structures that mimic the cytoarchitecture of the brain, providing a more realistic microenvironment.[3][5] Brain organoids, derived from pluripotent stem cells, can recapitulate key features of human neurodevelopment and are increasingly used for disease modeling and neurotoxicity testing.[6][7][8][9]
Table 1: Comparative Analysis of 2D vs. 3D CNS Models
| Feature | 2D Monolayer Cultures | 3D Spheroid/Organoid Cultures | Rationale & Implications |
| Physiological Relevance | Low | High | 3D models better mimic in vivo tissue architecture, cell-cell interactions, and microenvironmental cues.[2][3] |
| Cellular Complexity | Typically monoculture or simple co-culture | Can incorporate multiple cell types (neurons, astrocytes, microglia) that self-organize.[5] | Essential for studying complex processes like neuroinflammation or synaptic plasticity. |
| Throughput & Scalability | High | Low to Medium | 2D is ideal for primary HTS; 3D is better suited for secondary screening and mechanistic studies.[2] |
| Cost & Technical Expertise | Low | High | 3D models require specialized equipment and more complex protocols.[2] |
| Nutrient/Compound Access | Uniform | Non-uniform gradient | In 3D models, cells in the core may experience different conditions than those on the surface, which can be a limitation or a feature depending on the research question.[2] |
| Maturity & Functionality | Limited | Enhanced | Cells in 3D often exhibit more mature phenotypes and complex network activity.[3] |
The Power of Pluripotency: Human iPSC-Derived Models
The advent of induced pluripotent stem cell (iPSC) technology has revolutionized CNS drug discovery.[10] By reprogramming somatic cells (e.g., from skin or blood) from patients with neurological disorders, researchers can generate a virtually unlimited supply of human neurons, astrocytes, and microglia that carry the specific genetic background of the disease.[10][11] This provides an unprecedented opportunity for personalized disease modeling and drug screening.[10][11]
iPSC-derived models offer a clear advantage over animal models, which often fail to recapitulate key aspects of human disease pathophysiology.[11] They are now recognized as a robust and reproducible alternative for studying neuroinflammation, screening for neurotoxicity, and identifying novel therapeutic targets.[12]
Part II: The Validation Toolkit - A Comparative Guide to Assay Platforms
With an appropriate model system in place, the next step is to interrogate the drug target using a suite of orthogonal assays. A robust validation strategy relies on multiple lines of evidence, confirming target engagement and downstream functional consequences through different technological approaches.
Workflow for In Vitro CNS Target Validation
The following diagram illustrates a logical progression for validating a potential CNS therapeutic, moving from broad phenotypic screening to detailed mechanistic studies.
Caption: A multi-phase workflow for CNS drug target validation.
Functional Validation: Assessing Neuronal Activity
The ultimate test of a CNS drug is its ability to modulate neural network function. Electrophysiology remains the gold standard for assessing this activity.[13]
-
Microelectrode Arrays (MEAs): This technique allows for the non-invasive, longitudinal recording of spontaneous electrical activity from a population of neurons cultured on a grid of electrodes.[14][15] By analyzing parameters like spike rate, burst frequency, and network synchrony, MEAs provide a functional fingerprint of the neural network's health and its response to drug candidates. It is a preferred method for phenotypic screening in CNS drug discovery.[14]
-
Patch Clamp Electrophysiology: This powerful technique provides high-resolution recording of ion channel activity from a single cell.[13] While lower in throughput, it is unparalleled for detailed mechanistic studies, such as determining a compound's effect on specific ion channel subtypes.[13][16]
Phenotypic Validation: High-Content Imaging (HCI)
HCI combines automated microscopy with sophisticated image analysis to extract quantitative, multi-parametric data from cell populations.[17][18] This approach is ideal for assessing a wide range of cellular phenotypes in a high-throughput manner.[17][19]
Table 2: Key HCI Parameters for CNS Target Validation
| Parameter | Description | Application in Target Validation |
| Neurite Outgrowth | Quantification of the length and complexity of neuronal processes (axons and dendrites). | Assessing neurotrophic or neurotoxic effects of compounds.[17][19] |
| Cell Viability/Toxicity | Measures of cell number, nuclear morphology (apoptosis), and membrane integrity. | Essential for identifying off-target toxicity and defining the therapeutic window. |
| Synapse Quantification | Staining for pre- and post-synaptic markers (e.g., Synapsin-1, PSD-95) to count functional synapses. | Evaluating a compound's effect on synaptogenesis or synaptic pruning. |
| Protein Expression & Localization | Measuring the levels and subcellular location of a target protein or downstream markers. | Confirming target engagement (e.g., receptor internalization) and pathway activation.[20] |
| Organoid Morphology | Analysis of the size, structure, and cellular organization of 3D brain organoids. | Assessing the impact of compounds on neurodevelopmental processes.[6] |
Biochemical and Transcriptomic Validation
While functional and phenotypic assays show the effect of a compound, biochemical and genomic methods are needed to confirm direct target engagement and understand the underlying molecular mechanisms.
-
Biochemical Assays: Techniques like Surface Plasmon Resonance (SPR) can measure the direct binding affinity and kinetics of a drug to its purified target protein. Cellular thermal shift assays (CETSA) can confirm target engagement within a cellular context. For targets involved in neuroinflammation, quantifying cytokine release from microglia or astrocytes is a critical readout.[21]
-
Transcriptomics (RNA-Seq): By sequencing the entire transcriptome of treated cells, researchers can obtain an unbiased, global view of the changes in gene expression induced by a compound.[22][23] This is a powerful tool for confirming that the drug modulates the intended signaling pathway and for identifying potential off-target effects.[6]
Part III: Advanced Validation in Specialized Systems
For CNS drugs, two specialized systems demand particular attention: the blood-brain barrier and the neuroinflammatory response.
The Blood-Brain Barrier (BBB) Challenge
A drug is useless if it cannot reach its target in the brain.[1] In vitro BBB models are therefore essential for screening compound permeability early in the discovery pipeline.[1][24][25][26] The most common configuration is the Transwell co-culture model, where brain microvascular endothelial cells (BMECs) are cultured on a porous membrane, separating an apical (blood-side) and a basolateral (brain-side) chamber.[25]
The integrity and validity of this model are assessed by two key metrics:
-
Transendothelial Electrical Resistance (TEER): A measure of the electrical resistance across the endothelial monolayer, which indicates the tightness of the barrier.[25][27]
-
Permeability Assay: Measures the passage of a fluorescent tracer molecule (like sodium fluorescein or FITC-dextran) across the barrier over time.[25] The apparent permeability (Papp) is calculated to quantify a compound's ability to cross the BBB.
Sources
- 1. medical.researchfloor.org [medical.researchfloor.org]
- 2. 2D vs 3D Cell Culture: Choosing the Right Model - by Tempo Bioscience [tempobioscience.com]
- 3. 2D versus 3D human induced pluripotent stem cell-derived cultures for neurodegenerative disease modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. The Application of Brain Organoids in Assessing Neural Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Organoid intelligence for developmental neurotoxicity testing [frontiersin.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. mdpi.com [mdpi.com]
- 10. Human iPSC-Based Modeling of Central Nerve System Disorders for Drug Discovery | MDPI [mdpi.com]
- 11. Induced pluripotent stem cells for neural drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. The emerging role of in vitro electrophysiological methods in CNS safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neuroproof.com [neuroproof.com]
- 15. technologynetworks.com [technologynetworks.com]
- 16. Journal Review - The Emerging role of in vitro electrophysiological methods in CNS Safety Pharmacology (Accardi et. al 2016) | PPTX [slideshare.net]
- 17. Neuronal High Content Imaging Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 18. Recent Advances in High-Content Imaging and Analysis in iPSC-Based Modelling of Neurodegenerative Diseases [mdpi.com]
- 19. High-content analysis of neuronal morphology in human iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CNS and Neurodegenerative Targets - Discovery On Target [discoveryontarget.com]
- 21. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
- 22. Transcriptional Responses of In Vitro Blood-Brain Barrier Models to Shear Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 26. irbm.com [irbm.com]
- 27. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
A Guide to the Pharmacokinetic Profile of Cyclopropylamine Analogs: A Balancing Act Between Stability and Bioactivation
For the modern medicinal chemist, the cyclopropylamine moiety is a tool of immense potential and subtle risk. Its incorporation into a drug candidate can be a strategic masterstroke, imparting conformational rigidity, enhancing binding affinity, and, most notably, improving metabolic stability.[1][2] However, this seemingly simple three-membered ring attached to a nitrogen atom harbors a chemical duality. Under the wrong physiological circumstances, it can transform from a metabolic shield into a liability, undergoing bioactivation to form reactive intermediates implicated in toxicity.[3][4]
This guide offers an in-depth comparison of the pharmacokinetic profiles of cyclopropylamine analogs. We will move beyond a simple recitation of data to explore the mechanistic underpinnings of their behavior in biological systems. By understanding the causality behind their absorption, distribution, metabolism, and excretion (ADME), researchers can better harness the benefits of this versatile functional group while mitigating its potential risks. We will dissect the contrasting metabolic fates of these compounds, exemplified by molecules that leverage the cyclopropyl group for stability versus those where it becomes a trigger for toxicity.
The ADME Profile: A Comparative Overview
The pharmacokinetic journey of a drug is a complex interplay of its physicochemical properties and the body's physiological processes. For cyclopropylamine analogs, this journey is particularly fascinating due to the profound influence of the cyclopropyl group.
Absorption and Distribution
The absorption of cyclopropylamine-containing drugs is largely governed by the properties of the parent molecule. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for some novel cyclopropylamine derivatives have suggested favorable properties such as good aqueous solubility and high gastrointestinal absorption.[5] The cyclopropyl group itself, being a small, rigid, and lipophilic fragment, can favorably modulate a molecule's overall physicochemical profile to enhance membrane permeability.[2]
Once absorbed, distribution is key. A significant advantage of the cyclopropyl fragment is its potential to increase brain permeability, a crucial factor for CNS-targeted agents.[2] This is often attributed to the fragment's ability to reduce the planarity and increase the sp³ character of a molecule, which can help evade efflux transporters like P-glycoprotein at the blood-brain barrier.
Metabolism: The Critical Dichotomy
Metabolism is the defining chapter in the story of any cyclopropylamine analog. The fate of the molecule is dictated by a competition between two opposing pathways: metabolic stabilization and bioactivation.
Pathway A: Metabolic Stabilization - The "Metabolic Shield"
The cyclopropane ring is characterized by high strain and C-H bonds that are shorter and stronger than those in typical alkanes.[2][3] This high C-H bond dissociation energy makes the ring less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, which typically initiate metabolism through hydrogen atom abstraction.[3]
Medicinal chemists exploit this property by strategically placing the cyclopropyl group at a known metabolic "hotspot" on a molecule. This diverts metabolism away from that site, often increasing the drug's half-life and reducing the potential for drug-drug interactions (DDIs). A classic example is the statin drug pitavastatin , where the cyclopropyl group effectively shields the molecule from metabolism by the highly promiscuous CYP3A4 enzyme, leading to minimal metabolism by other CYPs and a lower risk of DDIs compared to other statins.[3]
Pathway B: Bioactivation - Ring-Opening and Reactive Metabolite Formation
The stability of the cyclopropyl ring is compromised when it is directly attached to an amine. The cyclopropylamine functionality is susceptible to one-electron oxidation by CYP enzymes, particularly at the nitrogen atom.[6][7] This oxidation event generates a cation-radical intermediate, which can trigger the cleavage of the strained cyclopropane ring.[7][8]
This ring-opening cascade ultimately produces highly reactive species, such as α,β-unsaturated aldehydes.[4] These electrophilic metabolites can form covalent adducts with cellular macromolecules like proteins, a mechanism strongly implicated in idiosyncratic drug toxicities.[3][9]
The fluoroquinolone antibiotic trovafloxacin is a well-documented case of this bioactivation pathway. Its associated hepatotoxicity is believed to be mediated by the CYP1A2-catalyzed oxidation of its cyclopropylamine moiety, leading to the formation of reactive, ring-opened intermediates that covalently bind to hepatic proteins, causing cellular damage.[3][4]
Comparative Pharmacokinetic Data
To illustrate the profound impact of metabolic pathways on pharmacokinetic outcomes, the following table presents a conceptual comparison between two hypothetical cyclopropylamine analogs. Analog A is designed for metabolic stability, while Analog B possesses a structure prone to bioactivation.
| Parameter | Analog A (Stabilized Design) | Analog B (Bioactivation-Prone Design) | Rationale for Difference |
| Primary Metabolizing Enzyme | CYP2C9 (minor) | CYP1A2 (major) | Analog A's cyclopropyl group shields it from major CYPs like 3A4. Analog B's structure is susceptible to oxidation by CYP1A2.[3][4] |
| Oral Bioavailability (F%) | High (~70%) | Moderate (~40%) | Analog B may undergo significant first-pass metabolism in the liver, reducing the amount of drug reaching systemic circulation. |
| Plasma Half-Life (t½) | Long (10-12 hours) | Short (2-4 hours) | Rapid metabolic clearance of Analog B leads to a shorter duration of action. Analog A is cleared more slowly.[3] |
| Systemic Clearance (CL) | Low | High | High clearance for Analog B reflects efficient metabolic elimination. |
| Key Metabolites | Parent drug, minor hydroxylated species | Ring-opened aldehydes, glutathione conjugates | The nature of the metabolites is a direct consequence of the metabolic pathway followed.[3][4] |
| Toxicity Profile | Generally well-tolerated | Potential for idiosyncratic toxicity (e.g., hepatotoxicity) | Formation of reactive metabolites by Analog B increases the risk of off-target covalent binding and cellular damage.[4] |
Experimental Methodologies for Pharmacokinetic Profiling
A robust evaluation of a novel cyclopropylamine analog requires a combination of in vitro and in vivo studies. The protocols described below represent a self-validating system, where in vitro findings on metabolism inform the design and interpretation of subsequent in vivo experiments.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
-
Rationale: This assay provides a rapid and cost-effective first look at a compound's susceptibility to Phase I metabolism by CYP enzymes.[10][11] A high turnover rate in this assay can predict high hepatic clearance in vivo.
-
Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Liver microsomes (e.g., from human, rat, or mouse) are thawed on ice. An NADPH regenerating system is prepared to ensure sustained CYP activity.
-
Incubation: In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and liver microsomes (final concentration 0.5 mg/mL).
-
Reaction Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are removed from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard (for analytical quantification).
-
Analysis: The quenched samples are centrifuged to pellet the protein. The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent drug.[12]
-
Data Interpretation: The percentage of the parent drug remaining at each time point is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Rationale: This study is essential for understanding the complete ADME profile of a drug in a living system. It provides key parameters such as clearance, volume of distribution, half-life, and oral bioavailability, which are critical for predicting human pharmacokinetics and designing dosage regimens.[13][14]
-
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), cannulated (e.g., jugular vein) for serial blood sampling.
-
Dosing - IV Group: Administer the test compound as a single bolus intravenous (IV) injection via the tail vein (e.g., 1-2 mg/kg). The formulation is typically in a solution (e.g., saline/DMSO/Tween 80).
-
Dosing - PO Group: Administer the test compound by oral gavage (e.g., 5-10 mg/kg). The formulation is often a suspension or solution.
-
Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from the jugular vein cannula at pre-determined time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. The plasma is harvested and stored at -80°C until analysis.
-
Bioanalysis: Prepare plasma samples using protein precipitation or liquid-liquid extraction. Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.[15]
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data. Key parameters to be determined include:
-
IV Group: Clearance (CL), Volume of Distribution (Vd), Half-life (t½), Area Under the Curve (AUCiv).
-
PO Group: Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), AUCpo.
-
Bioavailability (F%) is calculated as: (AUCpo / AUCiv) * (Dose_iv / Dose_po) * 100.
-
-
Conclusion and Future Outlook
The cyclopropylamine moiety offers drug developers a powerful tool for optimizing pharmacokinetic properties, particularly for enhancing metabolic stability. However, its use demands a thorough and mechanistically-driven evaluation. The key takeaway is the context-dependent nature of its metabolic fate: the same group that acts as a metabolic shield in one chemical scaffold can become a source of toxic reactive metabolites in another.
For researchers and drug development professionals, a proactive strategy is paramount. Early-stage in vitro screening, including metabolic stability assays and reactive metabolite trapping studies, is essential to identify potential liabilities. When a cyclopropylamine-containing compound advances, careful in vivo characterization is necessary to confirm its pharmacokinetic profile and safety. By embracing this balanced perspective, the scientific community can continue to leverage the significant advantages of cyclopropylamine analogs while designing safer, more effective medicines.
References
-
Attia, S. M. (2010). Reactive metabolites refer to the metabolic pathways activated by drugs... ResearchGate. Available at: [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
- Google Patents. (n.d.). Process for the manufacture of cyclopropylamine. US4590292A.
-
Hargus, S. J., et al. (2011). In Vitro Metabolism of a Model Cyclopropylamine to a Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 24(9), 1345-1410. Available at: [Link]
-
Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 148, 107336. Available at: [Link]
-
Singh, U. P., et al. (2021). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 64(19), 14259-14307. Available at: [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. Available at: [Link]
-
Kalgutkar, A. S. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? Biochemical Pharmacology, 174, 113796. Available at: [Link]
-
Hanzlik, R. P., et al. (1979). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 101(8), 2140-2147. Available at: [Link]
-
Totah, R. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics, 436(2), 265-75. Available at: [Link]
- Google Patents. (n.d.). Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography. CN101025407A.
-
Dahlin, J. L., & Walters, M. A. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available at: [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Available at: [Link]
-
ResearchGate. (n.d.). In vitro models to determine the pharmacokinetic parameters. Available at: [Link]
-
Dias, M., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. PMC. Available at: [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available at: [Link]
- Google Patents. (n.d.). Process for the manufacture of cyclopropylamine. EP0205403B1.
-
Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Available at: [Link]
-
Kim, T. H., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 12(9), 856. Available at: [Link]
-
ResearchGate. (n.d.). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Available at: [Link]
-
ATSDR. (n.d.). Analytical Methods - Biological Samples. Available at: [Link]
-
Patsnap Synapse. (2025). What models are used in in vivo pharmacokinetics studies? Available at: [Link]
-
Raab, M., et al. (2021). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Journal of Medicinal Chemistry, 64(21), 16086-16102. Available at: [Link]
-
ResearchGate. (2025). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Available at: [Link]
-
OUCI. (n.d.). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Available at: [Link]
-
BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Available at: [Link]
-
Zhang, X., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 4. Available at: [Link]
-
Sumika Chemical Analysis Service. (n.d.). in vitro/vivo Pharmacokinetic Screening. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selvita.com [selvita.com]
- 14. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of Analytical Methods for Chiral Amines
Authored for Researchers, Scientists, and Drug Development Professionals
The stereochemical identity of amine-containing compounds is a critical quality attribute, particularly in the pharmaceutical industry. The enantiomers of a chiral amine can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] Consequently, robust and reliable analytical methods for separating and quantifying these enantiomers are not merely a regulatory requirement but a cornerstone of safe and effective drug development.
This guide provides a comparative analysis of the principal analytical techniques employed for the enantioselective analysis of chiral amines. Moving beyond a simple listing of methods, we will delve into the mechanistic principles, field-proven insights for method development, and a critical evaluation of each technique's strengths and limitations, supported by experimental data and established protocols.
The Principle of Chiral Recognition
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with conventional methods. Chiral analysis hinges on creating a transient, diastereomeric interaction between the enantiomeric analyte and a chiral selector. This interaction must be stereochemically dependent, leading to a difference in stability or energy between the two diastereomeric complexes.
The "three-point interaction model," first proposed by Dalgliesh, remains a foundational concept.[1] It posits that for effective chiral recognition, a minimum of three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, ionic interactions) must occur between one enantiomer and the chiral selector.[1] The other enantiomer will be unable to establish all three interactions simultaneously, resulting in a weaker overall binding energy and, consequently, a difference in retention time (chromatography) or electrophoretic mobility (electrophoresis).[1]
Chromatographic Techniques: The Workhorses of Chiral Analysis
Chromatography is the most widely employed technique for chiral separations, with High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) representing the primary modalities.[3] The choice among them is dictated by the analyte's properties and the analytical objective.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the undisputed leader for the analysis of non-volatile chiral compounds due to its versatility, robustness, and the vast array of commercially available Chiral Stationary Phases (CSPs).[4][5]
Principle of Separation: Separation is achieved by differential partitioning of the enantiomers between the mobile phase and a CSP. The CSP contains a chiral selector covalently bonded to a solid support (typically silica), which provides the chiral environment for the three-point interaction.[5]
Key Experimental Considerations (Causality-Driven):
-
CSP Selection: This is the most critical parameter. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most versatile and widely used, capable of resolving a broad range of racemates, including amines.[2][6] Macrocyclic glycopeptide (e.g., vancomycin, teicoplanin) and crown ether-based CSPs are also highly effective, particularly for primary amines.[7][8] The selection is often empirical, starting with a screening of several columns with orthogonal selectivities.[9]
-
Mobile Phase Mode:
-
Normal Phase (NP): Utilizes non-polar solvents like heptane/hexane with an alcohol modifier (e.g., isopropanol, ethanol). This mode often provides excellent selectivity due to the prevalence of hydrogen bonding interactions.[5]
-
Reversed Phase (RP): Employs aqueous mobile phases with organic modifiers like acetonitrile or methanol. This is often preferred for polar analytes and compatibility with mass spectrometry (MS). An "inclusion complexing" mechanism is often at play, where the analyte enters a chiral cavity in the CSP.[10]
-
Polar Organic (PO): Uses polar organic solvents like acetonitrile or methanol, blending the characteristics of NP and RP modes.
-
-
Mobile Phase Additives: For basic amines, peak tailing is a common issue due to strong interactions with residual acidic silanol groups on the silica support. Adding a small amount (0.1-0.5%) of a competing base, such as diethylamine (DEA) or butylamine, to the mobile phase is crucial.[8] This additive effectively masks the silanol sites, leading to improved peak symmetry and efficiency.
Performance Characteristics:
-
Versatility: Unmatched, due to the variety of CSPs and mobile phase modes.
-
Robustness: Well-established technology with highly reproducible results.
-
Limitations: Can consume significant quantities of organic solvents, particularly in the normal phase. Analysis times can be longer compared to SFC.[11]
Workflow for Chiral HPLC Method Development
Caption: Decision tree for selecting a primary analytical method.
Detailed Experimental Protocol: Chiral HPLC Separation of Methamphetamine Enantiomers
This protocol provides a validated method for the baseline separation of d- and l-methamphetamine, demonstrating the practical application of the principles discussed.
Objective: To achieve baseline resolution (Rs > 1.5) of d- and l-methamphetamine enantiomers for accurate quantification.
Materials:
-
Column: Astec® CHIROBIOTIC® V2 (macrocyclic glycopeptide CSP), 15 cm x 4.6 mm, 5 µm particle size *[12] Mobile Phase: 95:5 (v/v) Methanol:Water with 0.05% Ammonium Trifluoroacetate (ATFA) *[12] Instrumentation: HPLC system with UV or MS detector
-
Standards: Racemic methamphetamine, d-methamphetamine, l-methamphetamine standards
Procedure:
-
System Preparation: Equilibrate the Astec® CHIROBIOTIC® V2 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 30-60 minutes). Maintain column temperature at 25°C.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of racemic methamphetamine in the mobile phase. Prepare working standards by serial dilution as required for calibration.
-
Injection: Inject 10 µL of the standard solution onto the column.
-
Data Acquisition: Monitor the elution profile using a UV detector at 220 nm or an MS detector.
-
Analysis: Identify the peaks corresponding to the d- and l-enantiomers by injecting individual standards. The d-(S)-(+)-enantiomer is expected to elute before the l-(R)-(-)-enantiomer under these conditions. 6[12]. System Suitability: Calculate the resolution (Rs) between the two enantiomer peaks. A value > 1.5 indicates baseline separation, suitable for quantitative analysis.
Rationale for Choices:
-
CSP: The CHIROBIOTIC V2 column is based on a macrocyclic glycopeptide selector, which is known to provide excellent selectivity for amines through a combination of ionic interactions, hydrogen bonding, and inclusion complexing. *[1][12] Mobile Phase: A polar ionic mobile phase is used. Methanol provides the primary eluting strength. The ATFA additive serves two critical functions: it acts as an ion-pairing agent to enhance interaction with the CSP and suppresses silanol activity to improve peak shape.
Conclusion
The analysis of chiral amines is a multifaceted challenge requiring a deep understanding of stereochemistry and separation science. While HPLC remains the most versatile and widely adopted technique, SFC offers significant advantages in speed and sustainability, making it the preferred choice for high-throughput and preparative applications. GC provides unparalleled resolution for volatile amines, while CE excels in high-efficiency separations with minimal sample. Finally, NMR offers a rapid and accurate method for ee determination without physical separation. By understanding the fundamental principles, strengths, and weaknesses of each technique, researchers can develop and validate robust, fit-for-purpose methods that ensure the stereochemical integrity of their compounds.
References
-
Anonymous. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]
-
Wikipedia. (2023). Chiral analysis. Wikipedia. [Link]
-
Wang, R., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Haginaka, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
-
University of Boston. Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA, and phentermine in blood using LC-MS. OpenBU. [Link]
-
Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]
-
Kim, H., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]
-
ACS Publications. Chiral Recognition Mechanisms. Analytical Chemistry. [Link]
-
Adams, J. D., et al. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences. [Link]
-
I.B.S. Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. [Link]
-
Chemist Library. Chiral Separation Techniques. Chemist Library. [Link]
-
Regalado, E. (2014). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC International. [Link]
-
ResearchGate. A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. ResearchGate. [Link]
-
separations.jp. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Separations. [Link]
-
Aryal, S. (2022). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]
-
Li, S., et al. (2020). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. [Link]
- Google Patents. (2016). Method for chiral separation of methamphetamine and amphatamine enantiomers.
-
ResearchGate. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. ResearchGate. [Link]
-
Clayden, J., et al. (2012). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Chemistry LibreTexts. (2020). Chiral Chromatography. Chemistry LibreTexts. [Link]
-
ResearchGate. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. [Link]
-
ResearchGate. Common methods for the chiral determination of amphetamine and related compounds I. Gas, liquid and thin-layer chromatography. ResearchGate. [Link]
-
Berthod, A., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. [Link]
-
ResearchGate. (2011). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
-
Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]
-
Holland, L. A., & Lunte, S. M. (2020). Capillary Electrophoresis: Trends and Recent Advances. Analytical Chemistry. [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham. [Link]
-
ResearchGate. NMR determination of enantiomeric excess. ResearchGate. [Link]
-
Amgen. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Amgen. [Link]
-
SCIEX. LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. SCIEX. [Link]
-
Šimek, P., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. [Link]
-
Semantic Scholar. Enantioseparation with Capillary Electrophoresis (CE) as Evidence of Chirality Retention during Kolbe Electrolysis of Amino Acid. Semantic Scholar. [Link]
-
Phenomenex. Chiral HPLC Column. Phenomenex. [Link]
-
Semantic Scholar. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. [Link]
-
Chemistry For Everyone. (2022). What Is Capillary Electrophoresis?. YouTube. [Link]
-
Aturki, Z., et al. (2022). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. Molecules. [Link]
Sources
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. yakhak.org [yakhak.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. afmps.be [afmps.be]
- 12. Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection [sigmaaldrich.com]
Navigating the Labyrinth of the Mind: A Comparative Guide to Phenotypic Screening of CNS Compounds for Novel Indications
The central nervous system (CNS) presents one of the most formidable challenges in drug discovery. Its intricate complexity and the devastating nature of its disorders demand innovative approaches to unearth new therapeutic avenues. For decades, the target-based drug discovery paradigm has held sway, yet the high attrition rate of CNS drug candidates underscores its limitations.[1] This has led to a resurgence of interest in phenotypic screening, a strategy that prioritizes the "what" – the observable effect of a compound on a cellular or organismal model of disease – over the "how" – the specific molecular target.[2][3] This guide provides an in-depth, comparative analysis of modern phenotypic screening platforms for CNS drug discovery, offering field-proven insights and detailed methodologies to empower researchers in their quest for novel therapeutics.
The Imperative for a Phenotypic Approach in CNS Drug Discovery
The stark reality is that for many CNS disorders, the underlying pathophysiology is incompletely understood.[1] A target-centric approach, therefore, often begins with a hypothesis that may not capture the full complexity of the disease. Phenotypic screening, by contrast, is agnostic to the molecular mechanism of action, allowing for the discovery of compounds with novel or polypharmacological effects that would be missed by target-based methods.[4] An analysis of first-in-class small molecule drugs approved by the FDA between 1999 and 2008 revealed that 62% were discovered through phenotypic approaches.[1] This underscores the power of this strategy to deliver truly innovative medicines.
A Comparative Analysis of In Vitro CNS Models
The foundation of any successful phenotypic screen is a biologically relevant model system. The choice of model represents a critical trade-off between physiological relevance and throughput.
Primary Neurons: The Gold Standard with Caveats
For decades, primary neurons isolated from rodent brains have been the workhorse of in vitro neuropharmacology. Their primary advantage lies in their physiological relevance, as they retain many of the characteristics of neurons differentiated in vivo.[5]
Advantages:
-
High physiological relevance, with gene and protein expression profiles similar to in vivo neurons.[5]
-
Well-established protocols for culture and analysis.
Disadvantages:
-
Limited scalability and batch-to-batch variability.
-
Ethical considerations associated with animal use.
-
Predominantly rodent-derived, which may not fully recapitulate human-specific disease phenotypes.
Human iPSC-Derived Neurons: A Window into Human Disease
The advent of induced pluripotent stem cell (iPSC) technology has revolutionized CNS drug discovery. By reprogramming somatic cells from patients into iPSCs and then differentiating them into neurons, we can create patient-specific disease models in a dish.[6]
Advantages:
-
High human relevance, capturing the genetic background of individual patients.[7]
-
Enables the study of rare genetic disorders.
Disadvantages:
-
Protocols for differentiation can be lengthy and complex.
-
Potential for incomplete or variable differentiation, leading to heterogeneous neuronal populations.
-
Functional maturity of iPSC-derived neurons can be a concern.[8]
3D Organoids: Bridging the Gap to In Vivo Complexity
Cerebral organoids are three-dimensional, self-organizing structures derived from iPSCs that mimic the architecture and cellular diversity of the developing human brain. They offer an unprecedented level of biological complexity in an in vitro system.
Advantages:
-
Recapitulate aspects of brain development and cytoarchitecture.
-
Allow for the study of cell-cell interactions in a more physiological context.
-
Potential to model complex neurodevelopmental and neurodegenerative disorders.
Disadvantages:
-
High variability between organoids.
-
Lack of vascularization and a blood-brain barrier.
-
Limited scalability for high-throughput screening.
Table 1: Comparative Analysis of In Vitro CNS Models
| Feature | Primary Neurons | iPSC-Derived Neurons | 3D Organoids |
| Physiological Relevance | High (rodent) | High (human) | Very High (human) |
| Throughput | Low to Medium | High | Low |
| Scalability | Low | High | Low |
| Cost | Medium | High | Very High |
| Human Translatability | Medium | High | Very High |
| Disease Modeling | Limited | Broad (especially genetic) | Broad (especially developmental) |
High-Content Imaging: Quantifying the Neuronal Phenotype
High-content imaging (HCI) has emerged as a cornerstone of phenotypic screening, enabling the automated acquisition and analysis of images from multi-well plates. This technology allows for the simultaneous measurement of multiple cellular parameters, providing a rich, quantitative description of the cellular phenotype.[9][10]
Key Phenotypic Readouts in CNS Screening:
-
Neuronal Morphology: Changes in neurite length, branching, and complexity can be indicative of neurotoxicity or neurotrophic effects.[10]
-
Synaptogenesis: The formation and function of synapses are critical for neuronal communication and are often disrupted in CNS disorders. HCI can be used to quantify the number, size, and protein composition of synapses.[9][11]
-
Neurotoxicity: Compound-induced cell death is a critical parameter to assess early in the drug discovery process.
-
Lysosomal Function: Lysosomal dysfunction is implicated in a growing number of neurodegenerative diseases. HCI can be used to monitor lysosomal size, number, and activity.[12]
Experimental Protocol: High-Content Screening for Synaptogenesis
This protocol provides a generalized workflow for an HCI-based synaptogenesis assay using iPSC-derived neurons.
-
Cell Plating: Seed iPSC-derived neurons in 96- or 384-well imaging plates at a density optimized for your specific cell line and imaging system.
-
Compound Treatment: After allowing the neurons to mature and form synaptic connections (typically 14-21 days), treat with compounds at a range of concentrations.
-
Fixation and Permeabilization: After the desired incubation period, fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.[9]
-
Immunostaining: Incubate with primary antibodies against pre-synaptic (e.g., Synapsin-1) and post-synaptic (e.g., PSD-95) markers, followed by fluorescently labeled secondary antibodies. A neuronal marker such as MAP2 or β-III-tubulin should be included to identify neurites.
-
Imaging: Acquire images using an automated high-content imaging system. Multiple fields per well should be captured to ensure robust data.
-
Image Analysis: Use image analysis software to segment neurons and identify and quantify synaptic puncta. Key parameters to measure include the number of synapses per neuron, the intensity of synaptic markers, and the co-localization of pre- and post-synaptic markers.
Zebrafish: An In Vivo Platform for High-Throughput Screening
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for CNS drug discovery. Its genetic tractability, rapid development, and optical transparency make it ideal for high-throughput screening of compound libraries.[13][14][15]
Advantages:
-
High genetic and physiological homology to humans.[13]
-
Rapid external development allows for the observation of key neurodevelopmental processes in real-time.
-
Small size and rapid breeding cycle make it cost-effective for large-scale screens.
-
Amenable to automated imaging and behavioral analysis.[15]
Disadvantages:
-
Differences in drug metabolism and blood-brain barrier permeability compared to mammals.
-
Behavioral repertoire is less complex than that of mammals.
Zebrafish Behavioral Assays for CNS Phenotypic Screening
A variety of behavioral assays have been developed for high-throughput screening in zebrafish larvae.
-
Photomotor Response: Measures changes in locomotor activity in response to light and dark stimuli. This assay is sensitive to compounds that affect anxiety, arousal, and circadian rhythms.[15]
-
Startle Response: Assesses sensorimotor function by measuring the response to an acoustic or tactile stimulus. This can be used to identify compounds that affect neuronal excitability and seizure susceptibility.
-
Thigmotaxis (Wall-Hugging): An anxiety-like behavior where the fish spends more time near the edges of the well. Anxiolytic compounds can reduce this behavior.
-
Light/Dark Preference Test: A validated model for anxiety research where larval zebrafish show a natural aversion to dark environments.[16][17]
Experimental Protocol: High-Throughput Zebrafish Light/Dark Test
-
Embryo Collection and Rearing: Collect zebrafish embryos and raise them in standard E3 medium until 5 days post-fertilization (dpf).
-
Compound Treatment: Array individual larvae in 96-well plates and treat with compounds for a defined period (e.g., 24 hours).
-
Behavioral Assay: Place the 96-well plates in an automated behavioral tracking system. The assay typically consists of alternating periods of light and dark.
-
Data Acquisition and Analysis: The tracking software records the movement of each larva throughout the assay. Key parameters to analyze include the total distance moved, velocity, and the change in activity during the light-to-dark and dark-to-light transitions.[15]
The Rise of Artificial Intelligence in Phenotypic Screening
The vast and complex datasets generated by high-content imaging and automated behavioral platforms present a significant data analysis challenge. Machine learning and artificial intelligence (AI) are playing an increasingly important role in extracting meaningful insights from this data.[18][19][20]
Applications of AI in Phenotypic Screening:
-
Image Segmentation and Feature Extraction: Deep learning algorithms can be trained to accurately identify and segment individual cells and subcellular structures, even in complex images.[19]
-
Phenotypic Profiling: Machine learning can be used to create a "phenotypic fingerprint" for each compound based on its effects on multiple cellular parameters. This allows for the clustering of compounds with similar mechanisms of action.
-
Hit Triage and Prioritization: AI models can be trained to predict the likelihood that a compound will have a desired therapeutic effect, helping to prioritize hits for further investigation.
-
Target Deconvolution: By integrating phenotypic data with other data types, such as chemogenomics and proteomics, AI can help to identify the molecular targets of active compounds.[18]
Case Studies: Success Stories in CNS Phenotypic Screening
-
Memantine for Alzheimer's Disease: Originally developed as an anti-diabetic compound, memantine was later found to have beneficial effects in patients with moderate-to-severe Alzheimer's disease through clinical serendipity, a form of in vivo phenotypic screening.[1]
-
Risdiplam for Spinal Muscular Atrophy (SMA): Phenotypic screens identified small molecules that modulate the splicing of the SMN2 gene, leading to the development of risdiplam, the first oral disease-modifying therapy for SMA.[4]
-
Lacosamide for Epilepsy: This anti-epileptic drug was discovered using an in vivo model of epilepsy, highlighting the power of whole-organism screening.[4]
Future Directions and Conclusion
Phenotypic screening is not a panacea, but it represents a powerful and complementary approach to target-based drug discovery. By embracing the complexity of the CNS and leveraging the power of modern screening technologies, we can increase the probability of success in bringing new and effective treatments to patients in need.
Visualizations
Workflow of a CNS Phenotypic Screening Cascade
Caption: A typical workflow for a CNS phenotypic screening campaign.
Decision Tree for CNS Screening Model Selection
Caption: A decision tree to guide the selection of a CNS screening model.
References
- Le, A., Biederer, T., & Blainey, P. C. (2025). High-content image-based pooled screens reveal regulators of synaptogenesis. Cell Reports, 44(7), 115889.
- Stewart, A. M., & Kalueff, A. V. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 113.
- Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets.
- Bremer, J. Z., & Feske, S. (2025). Phenotypic Screening with Primary and Human iPSC-derived Neurons. bio-protocol, 15(24), e4580.
- Vincent, F., Loria, P., Pregel, M., Stanton, R., Kitching, L., Nocka, K., ... & Lazzaro, F. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions.
- Caicedo, J. C., Cooper, S., Heigwer, F., Warchal, S., Qiu, P., Molnar, C., ... & Carpenter, A. E. (2016). Machine learning and computer vision approaches for phenotypic profiling. Current opinion in biotechnology, 39, 134-142.
- Ugolini, A. (2015). Impact of phenotypic & functional screening in CNS drug discovery. Drug Target Review.
- Tran, S., & Gerlai, R. (2025). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. bio-protocol, 15(20), e4551.
- Harrill, J. A., Robinette, B. L., & Mundy, W. R. (2021). Comparison of human iPSC-derived neurons and rat primary cortical neurons as in vitro models of neurite outgrowth. Toxicology and applied pharmacology, 410, 115349.
- Nehme, R., Zuccaro, E., & Ghosh, S. (2023). High-content synaptic phenotyping in human cellular models reveals a role for BET proteins in synapse assembly. eLife, 12, e84337.
- Slanzi, A., Iannoto, G., & Rossi, D. (2020). Human Pluripotent Stem Cell-Derived Models and Drug Screening in CNS Precision Medicine. Cells, 9(4), 993.
- Stritt, C., & Wachten, D. (2021). Computer vision and data-analysis solutions for phenotypic screening of small model organisms. Journal of imaging, 7(9), 178.
- Nehme, R., Zuccaro, E., & Ghosh, S. (2023). High-content synaptic phenotyping in human cellular models reveals a role for BET proteins in synapse assembly. eLife, 12, e84337.
- Kinser, R. (2021). Developing zebrafish behavioral assays for high-throughput psychoactive drug discovery. UC San Diego.
- Vincent, F. (2018). Achieving Modern Success in Phenotypic Drug Discovery. Pfizer.
-
NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Retrieved from [Link]
-
ZeClinics. (2026, January 16). Behavioral phenotyping in zebrafish for CNS drug testing. Retrieved from [Link]
- Prigione, A., & Adjaye, J. (2022). High-content analysis of neuronal morphology in human iPSC-derived neurons. STAR protocols, 3(3), 101567.
- Schmidt, M. V., & Müller-Myhsok, B. (2023). Machine learning meets behavioral neuroscience: allowing for a more precise phenotyping.
- Cohen, M. R., & Greenberg, M. E. (2022). Neuronal Activity Reporters as Drug Screening Platforms. International Journal of Molecular Sciences, 23(18), 10565.
- Vounou, M., Nichols, T. E., & Montana, G. (2021). Statistical and Machine Learning Analysis in Brain-Imaging Genetics: A Review of Methods. bioRxiv.
- Mortiboys, H. (2024). High content imaging of lysosomal phenotypes in iPSC-derived neurons using the Opera Phenix(TM) High-content Screening System. protocols.io.
- Stys, P. K., & Lindsley, C. W. (2019). Functional Comparison of Cultures of IPSC-Derived Human Neurons and Rodent Neurons.
- Tran, S., & Gerlai, R. (2025). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. bio-protocol, 15(20), e4551.
- Gyorgypal, A. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. neuroproof.com [neuroproof.com]
- 3. technologynetworks.com [technologynetworks.com]
- 4. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic Screening with Primary and Human iPSC-derived Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Human Pluripotent Stem Cell-Derived Models and Drug Screening in CNS Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Functional Comparison of Cultures of IPSC-Derived Human Neurons and Rodent Neurons [frontiersin.org]
- 9. High Content Image Analysis Identifies Novel Regulators of Synaptogenesis in a High-Throughput RNAi Screen of Primary Neurons | PLOS One [journals.plos.org]
- 10. High-content analysis of neuronal morphology in human iPSC-derived neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-content synaptic phenotyping in human cellular models reveals a role for BET proteins in synapse assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High content imaging of lysosomal phenotypes in iPSC-derived neurons using the Opera Phenix(TM) High-conten... [protocols.io]
- 13. Frontiers | Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery [frontiersin.org]
- 14. Developing zebrafish behavioral assays for high-throughput psychoactive drug discovery [escholarship.org]
- 15. Behavioral phenotyping in zebrafish for CNS drug testing | ZeClinics [zeclinics.com]
- 16. A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Machine learning and computer vision approaches for phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. maxplanckneuroscience.org [maxplanckneuroscience.org]
A Senior Application Scientist's Guide to Assessing the Drug-Likeness of (R)-Cyclopropyl(4-methoxyphenyl)methanamine Derivatives
Introduction: Beyond Potency—De-Risking Amine Scaffolds for Clinical Success
In the landscape of modern drug discovery, particularly in neuroscience, the (R)-Cyclopropyl(4-methoxyphenyl)methanamine scaffold is a valuable starting point. Its unique three-dimensional structure and presence of a primary amine make it a versatile building block for engaging with central nervous system (CNS) targets.[1][2] However, a potent molecule is not necessarily a successful drug. The attrition rate of drug candidates in clinical trials remains alarmingly high, with a significant portion of failures attributed to poor pharmacokinetic and safety profiles—collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3]
This guide provides a comprehensive framework for assessing the "drug-likeness" of novel derivatives of (R)-Cyclopropyl(4-methoxyphenyl)methanamine. We will move beyond theoretical discussions to provide actionable, field-proven protocols that integrate computational pre-screening with definitive in vitro validation. The objective is not merely to gather data but to build a holistic profile of each derivative, enabling researchers to make informed decisions, prioritize resource allocation, and ultimately select candidates with the highest probability of success. This multi-parameter approach is fundamental to de-risking candidates long before they enter costly and time-consuming in vivo studies.
Part 1: Foundational Triage—Computational Drug-Likeness Profiling
Expertise & Rationale: Before committing to the synthesis and biological testing of a new chemical entity, in silico modeling serves as an indispensable first-pass filter. These computational methods are rapid, cost-effective, and leverage vast datasets to predict physicochemical and pharmacokinetic properties from chemical structure alone.[4][5] This allows us to flag potential liabilities early and prioritize derivatives that fall within a more favorable "drug-like" chemical space. Our strategy is twofold: first, a broad assessment using established heuristics like Lipinski's Rule of Five, followed by more granular ADMET predictions.
Initial Filtering: Lipinski's Rule of Five
Developed by Christopher A. Lipinski, the "Rule of Five" is a set of guidelines used to evaluate if a chemical compound with pharmacological activity has properties that would make it a likely orally active drug in humans.[6][7][8] It addresses the key properties governing passive diffusion across membranes, a primary mechanism for drug absorption. The rule states that an orally active drug generally has no more than one violation of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Larger molecules are less likely to be absorbed effectively.
-
Log P (octanol-water partition coefficient) ≤ 5: Log P is a measure of lipophilicity. Excessively lipophilic compounds may have poor aqueous solubility and be trapped in lipid membranes.
-
Hydrogen Bond Donors (HBD) ≤ 5: The count of O-H and N-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The count of all nitrogen and oxygen atoms.
While not an absolute law—many successful drugs violate one or more rules—it provides a robust framework for initial assessment.[9][10]
Workflow for In Silico ADMET Prediction
The following workflow outlines the computational screening process. This logical progression allows for the rapid evaluation of a large number of virtual compounds, ensuring that synthetic efforts are focused on the most promising candidates.
Caption: Workflow for computational drug-likeness assessment.
Protocol 1: In Silico ADMET and Physicochemical Prediction
Objective: To computationally evaluate derivatives for key drug-like properties before synthesis.
Materials:
-
A list of proposed chemical structures for the derivatives.
-
A cheminformatics software tool (e.g., ChemDraw, MarvinSketch) to generate SMILES strings.
-
Access to a free web-based ADMET prediction tool, such as SwissADME .[11][12]
Methodology:
-
Structure to SMILES: For each proposed derivative of (R)-Cyclopropyl(4-methoxyphenyl)methanamine, draw the structure in a chemical drawing program and generate its canonical SMILES (Simplified Molecular Input Line Entry System) string.
-
Data Input: Navigate to the SwissADME web server. Paste the list of SMILES strings into the input box.
-
Execution: Run the prediction algorithm. The server will calculate a wide range of molecular descriptors for each compound.
-
Data Collation: Export the results. For this guide, we will focus on the following key parameters and record them in a comparison table:
-
Lipinski's Rule of Five Parameters: Molecular Weight, MLOGP, Number of H-Bond Donors, Number of H-Bond Acceptors.
-
Solubility: Predicted aqueous solubility (Log S).
-
Pharmacokinetics: Predicted Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.
-
Drug-Likeness: Overall drug-likeness scores provided by the tool.
-
Medicinal Chemistry: Alerts for PAINS (Pan-Assay Interference Compounds) or other undesirable structural motifs.
-
This initial computational screen provides the basis for our first comparative data table.
Part 2: Empirical Validation—Core In Vitro Drug-Likeness Assays
Trustworthiness & Rationale: While computational predictions are invaluable for prioritization, they are not a substitute for experimental data.[3] The following in vitro assays represent the industry standard for obtaining reliable, quantitative data on the core ADMET properties of synthesized compounds. Each protocol is designed to be self-validating by including appropriate controls, ensuring the trustworthiness of the results. These assays directly test the predictions made in Part 1.
Overall Experimental Workflow
The progression from a synthesized compound to a comprehensive drug-likeness profile follows a standardized path. This ensures that data from different assays are comparable and contribute to a unified understanding of the candidate molecule.
Caption: Standard workflow for in vitro drug-likeness profiling.
A. Aqueous Solubility
Causality: A compound must be in solution to be absorbed from the gastrointestinal tract. Poor aqueous solubility is a major hurdle for oral drug development and can lead to low and variable bioavailability.[13][14] The shake-flask method at a physiologically relevant pH is the gold standard for determining thermodynamic solubility.[15]
Protocol 2: Equilibrium Shake-Flask Solubility Assay
Objective: To determine the thermodynamic solubility of each derivative in a physiologically relevant buffer.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Synthesized compound (>95% purity).
-
HPLC-grade acetonitrile and water.
-
2 mL glass vials with screw caps.
-
Orbital shaker set to 25°C.
-
0.45 µm syringe filters.
-
Calibrated HPLC-UV system.
Methodology:
-
Preparation: Add an excess amount of the solid compound (approx. 1-2 mg) to a vial containing 1 mL of PBS (pH 7.4). The goal is to have undissolved solid remaining at equilibrium.
-
Equilibration: Seal the vials and place them on an orbital shaker at 25°C for 24 hours to ensure equilibrium is reached.
-
Sample Processing: After 24 hours, visually confirm that solid material is still present. Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with an appropriate volume of mobile phase (e.g., 50:50 acetonitrile:water). Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.
-
Reporting: Express the solubility in µg/mL or µM.
B. Membrane Permeability
Causality: After dissolution, a drug must permeate the intestinal epithelium to enter systemic circulation. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier, providing a reliable measure of a compound's potential for oral absorption.[15]
Protocol 3: Caco-2 Cell Permeability Assay
Objective: To measure the rate of transport of each derivative across a Caco-2 cell monolayer to predict intestinal permeability.
Materials:
-
Caco-2 cells.
-
Transwell® permeable supports (e.g., 24-well format).
-
Cell culture medium (e.g., DMEM with FBS, NEAA).
-
Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4.
-
Lucifer Yellow dye for monolayer integrity testing.
-
High-permeability control (e.g., Propranolol) and low-permeability control (e.g., Atenolol).
-
LC-MS/MS system for quantification.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts and culture for 21-25 days until they differentiate into a confluent, polarized monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm tight junction formation. Additionally, perform a Lucifer Yellow leak test; a low passage rate (<1%) confirms monolayer integrity.
-
Permeability Experiment (Apical to Basolateral): a. Wash the monolayers with pre-warmed HBSS. b. Add the test compound (e.g., at 10 µM) to the apical (donor) chamber. c. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber, replacing the volume with fresh HBSS.
-
Quantification: Analyze the concentration of the compound in the receiver chamber samples using a sensitive and specific LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
C. Metabolic Stability
Causality: The liver is the primary site of drug metabolism, and rapid metabolism can lead to low oral bioavailability and a short duration of action.[16] The liver microsomal stability assay is a high-throughput method to assess Phase I metabolic clearance, primarily mediated by cytochrome P450 (CYP) enzymes.[17][18]
Protocol 4: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of derivatives when incubated with HLM.
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (cofactor).
-
Potassium phosphate buffer, pH 7.4.
-
High-clearance control (e.g., Verapamil) and low-clearance control (e.g., Warfarin).
-
Ice-cold acetonitrile with an internal standard to stop the reaction.
-
LC-MS/MS system for quantification.
Methodology:
-
Incubation Preparation: In a 96-well plate, pre-warm a mixture of HLM (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins. Transfer the supernatant for analysis.
-
Quantification: Analyze the remaining concentration of the parent compound in each sample using LC-MS/MS.
-
Calculation: a. Plot the natural log of the percentage of compound remaining versus time. b. The slope of the linear regression line gives the elimination rate constant (k). c. Calculate the in vitro half-life: t½ = 0.693 / k. d. Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
D. In Vitro Cytotoxicity
Causality: Early identification of potential cytotoxicity is crucial for avoiding downstream safety issues.[19][20] A simple cell viability assay, such as the resazurin (AlamarBlue) assay, provides a quantitative measure of a compound's effect on cell health and proliferation. We use a hepatic cell line (HepG2) as it is relevant to liver toxicity, a common concern for xenobiotics.
Protocol 5: HepG2 Cytotoxicity Assay
Objective: To determine the concentration of a derivative that causes a 50% reduction in cell viability (CC50).
Materials:
-
HepG2 human hepatoma cell line.
-
Cell culture medium (e.g., EMEM with 10% FBS).
-
96-well clear-bottom black plates.
-
Resazurin sodium salt solution.
-
Positive control for toxicity (e.g., Doxorubicin).
-
Fluorescence plate reader.
Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Treat the cells with a range of concentrations (e.g., from 0.1 to 100 µM) for 48-72 hours. Include vehicle-only (negative) and positive controls.
-
Viability Assessment: Add resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.
-
Measurement: Measure the fluorescence intensity using a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
Calculation: Normalize the fluorescence readings to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the CC50 value.
Part 3: Comparative Analysis and Strategic Discussion
The true power of this integrated approach lies in the synthesis of all collected data into a single, comprehensive table. This allows for direct, multi-parameter comparison between the parent compound and its derivatives, revealing critical structure-property relationships and guiding the next steps of the drug discovery program.
Consolidated Drug-Likeness Profile
| Compound ID | Structure | Computational Predictions (SwissADME) | Experimental Data |
| MW | cLogP | ||
| Parent | (R)-Cyclopropyl(4-methoxyphenyl)methanamine | 177.24 | 2.15 |
| Deriv-A | e.g., N-acetyl amide | 219.27 | 1.80 |
| Deriv-B | e.g., 4-methoxy replaced with 4-OH | 163.22 | 1.50 |
| Deriv-C | e.g., Addition of a pyridine ring | 254.32 | 2.50 |
| Deriv-D | e.g., Addition of a t-butyl group | 233.35 | 3.90 |
Note: Structural modifications and data are hypothetical for illustrative purposes.
Expert Interpretation and Strategic Insights
By analyzing the consolidated data, we can derive critical insights to guide the project:
-
Case Study: Deriv-A (N-acetyl amide): The computational prediction of no BBB permeation, likely due to the increased polarity and hydrogen bonding capacity of the amide, would need to be confirmed by the Caco-2 assay. While this modification might improve metabolic stability by blocking the primary amine (a common site of metabolism), its utility for a CNS target would be diminished. This demonstrates a classic solubility-permeability tradeoff .[21]
-
Case Study: Deriv-B (Phenol): Replacing the methoxy group with a hydroxyl introduces a hydrogen bond donor. This is predicted to increase aqueous solubility, which would be confirmed by the shake-flask experiment. However, this phenol moiety is now a potential site for Phase II glucuronidation, which could lead to rapid clearance. The HLM stability assay, potentially supplemented with Phase II enzyme incubations, would be critical to assess this liability.[17]
-
Case Study: Deriv-C (Pyridine): The addition of a basic nitrogen in the pyridine ring can improve aqueous solubility at physiological pH. However, it also introduces a potential interaction with hERG channels or other off-targets, making cytotoxicity and broader safety screening more important for this derivative.
-
Case Study: Deriv-D (t-butyl): The increased lipophilicity from the t-butyl group, reflected in a higher cLogP, may lead to decreased aqueous solubility but potentially improved membrane permeability. However, it could also result in higher non-specific binding and might be sterically hindered from metabolism, leading to a very long half-life, which is not always desirable.
Conclusion
The assessment of drug-likeness is a multi-faceted and iterative process that is central to modern, efficient drug discovery. By systematically integrating predictive computational tools with robust, quantitative in vitro assays, we can build a detailed understanding of a compound's ADMET profile. This guide provides a validated framework for comparing derivatives of (R)-Cyclopropyl(4-methoxyphenyl)methanamine, enabling research teams to identify candidates with a balanced profile of potency, solubility, permeability, metabolic stability, and safety. This data-driven approach minimizes the risk of late-stage failures and maximizes the potential for translating a promising chemical scaffold into a life-changing therapeutic.
References
-
U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Available at: [Link]
-
Wikipedia. (2023). Lipinski's rule of five. Available at: [Link]
-
Gleeson, M. P., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Available at: [Link]
-
Southan, C., et al. (2020). Contemporary Computational Applications and Tools in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]
-
Frontiers. (2021). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Synthesis, Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry. Available at: [Link]
-
Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. The AAPS Journal. Available at: [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Available at: [Link]
-
Deep Origin. (n.d.). ADMET Predictions. Computational Chemistry Glossary. Available at: [Link]
-
MySkinRecipes. (n.d.). Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. Available at: [Link]
-
Korfmacher, W. A., et al. (2001). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening. Available at: [Link]
-
Lee, H., et al. (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. Molecules. Available at: [Link]
-
Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Available at: [Link]
-
Nature. (2026). 2026: the year AI stops being optional in drug discovery. Nature Portfolio. Available at: [Link]
-
Lipinski, C. A. (2016). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]
-
Chemgulf. (2025). What are the pharmaceutical applications of amines and amides?. Available at: [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]
-
MDPI. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Available at: [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissADME. Available at: [Link]
-
ChemHelp ASAP. (2024). Lipinski's rules & drug discovery beyond the rule of five. YouTube. Available at: [Link]
-
ResearchGate. (2025). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Available at: [Link]
-
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Available at: [Link]
-
Dal Bello, J., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhu, H., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling. Available at: [Link]
-
Sargent, B. J., & Nichols, D. E. (1990). Isomeric cyclopropyl ring-methylated homologues of trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine, an hallucinogen analogue. Journal of Medicinal Chemistry. Available at: [Link]
-
Lagares, M. G., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules. Available at: [Link]
-
Clark, D. E., & Pickett, S. D. (2000). Computational methods for the prediction of 'drug-likeness'. Drug Discovery Today. Available at: [Link]
-
NCERT. (n.d.). Amines. Available at: [Link]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Available at: [Link]
-
Benet, L. Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. The AAPS Journal. Available at: [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]
-
ChemHelp ASAP. (2021). Metabolic stability assays for predicting intrinsic clearance. YouTube. Available at: [Link]
-
Ekins, S., & Ecker, G. F. (2025). Computational Prediction of ADMET Properties: Recent Developments and Future Challenges. ResearchGate. Available at: [Link]
-
BioIVT. (n.d.). Metabolic Stability Assays. Available at: [Link]
-
Visikol. (2023). The Importance of In Vitro Assays. Available at: [Link]
-
ResearchGate. (2025). A Strategy to Minimize Reactive Metabolite Formation. Available at: [Link]
-
ChemHelp ASAP. (2023). Functional in vitro assays for drug discovery. YouTube. Available at: [Link]
-
PubChem. (n.d.). 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride. Available at: [Link]
Sources
- 1. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride [myskinrecipes.com]
- 2. What are the pharmaceutical applications of amines and amides? - Blog [chemgulf.com]
- 3. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational methods for the prediction of 'drug-likeness' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 8. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
- 9. m.youtube.com [m.youtube.com]
- 10. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SwissADME [swissadme.ch]
- 12. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. fda.gov [fda.gov]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. bioivt.com [bioivt.com]
- 19. opentrons.com [opentrons.com]
- 20. kosheeka.com [kosheeka.com]
- 21. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride
For researchers and drug development professionals, the responsible management of chemical reagents is paramount, underpinning both laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride (CAS No. 58271-59-3), a key intermediate in pharmaceutical research. By elucidating the causality behind each step, this document serves as a self-validating system for safe laboratory operations.
Hazard Identification and Risk Assessment
(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is a compound that requires careful handling due to its specific toxicological profile. Understanding these hazards is the first step in a robust safety protocol. The primary risks are associated with direct contact and inhalation.
Globally Harmonized System (GHS) Classification:
Based on available data, this compound is classified with the signal word Warning and carries the following hazard statements[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The hydrochloride salt form implies that in the presence of strong bases, the more volatile and potentially more hazardous free amine can be generated. Conversely, its salt nature generally means it is a solid with low vapor pressure, but dust can be easily generated during handling.
Personal Protective Equipment (PPE) and Handling
A proactive approach to safety mandates the use of appropriate PPE to create a barrier between the researcher and the chemical. The selection of PPE is directly dictated by the known hazards.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Required. Protects against dust particles and potential splashes which can cause serious eye irritation (H319). |
| Hand Protection | Nitrile or other chemically resistant gloves. | Required. Prevents direct skin contact that can lead to irritation (H315). |
| Body Protection | A standard laboratory coat. | Required. Protects against contamination of personal clothing with chemical dust or spills. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities or if dust generation is unavoidable. | Required. Minimizes the inhalation of dust, which can cause respiratory irritation (H335). Engineering controls like a fume hood are the primary defense. |
Handling Best Practices:
-
Always handle this compound within a chemical fume hood to control dust and potential vapors.
-
Avoid creating dust when weighing or transferring the material.
-
Ensure all containers are clearly labeled and stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[2].
Disposal Procedures: A Step-by-Step Protocol
The guiding principle for the disposal of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is to treat it as hazardous chemical waste. It must be collected for disposal by a licensed professional waste management service, typically via incineration[2][3]. Under no circumstances should this chemical be disposed of down the drain.
Workflow for Disposal of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride
Sources
Navigating the Safe Handling of (R)-Cyclopropyl(4-methoxyphenyl)methanamine Hydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is a key building block in pharmaceutical research, particularly in the development of novel therapeutics targeting the central nervous system.[1] Its unique structure, featuring a cyclopropyl group and a methoxyphenyl moiety, makes it a valuable intermediate.[1] However, like many specialized research chemicals, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety principles for handling amine hydrochlorides.
Hazard Identification and Risk Assessment: Understanding the Compound
Globally Harmonized System (GHS) Classification:
Based on data for analogous compounds, (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is anticipated to fall under the following GHS hazard categories:
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
It is crucial to handle this compound as if it fully possesses these hazards until specific toxicological data becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure through all potential routes: inhalation, skin contact, and eye contact.
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or perforation. |
| Body Protection | A lab coat or chemical-resistant apron. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator.[2] | Essential for weighing and handling the solid compound to prevent inhalation of dust particles.[3][4] |
dot
Caption: Personal Protective Equipment Workflow.
Operational Plan: From Receipt to Use
A systematic approach to handling (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride will minimize the risk of exposure and ensure the quality of the compound is not compromised.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5] It should be stored away from incompatible materials such as strong oxidizing agents.[6] The storage area should be clearly marked with the appropriate hazard warnings.
Weighing and Aliquoting
Due to the risk of respiratory irritation, all weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure.
Step-by-Step Weighing Procedure:
-
Prepare the Work Area: Ensure the fume hood sash is at the appropriate height. Cover the work surface with absorbent, disposable bench paper.
-
Don PPE: Wear all required PPE, including a respirator.
-
Tare the Balance: Place a clean, tared weigh boat on the balance.
-
Transfer the Compound: Carefully transfer the desired amount of the compound to the weigh boat using a clean spatula. Avoid creating dust. If dust is generated, allow it to settle within the enclosure before proceeding.[7]
-
Seal the Container: Immediately and securely seal the primary container.
-
Clean Up: Clean the spatula and any residual dust from the work surface using a damp cloth or paper towel, taking care not to generate airborne particles. Dispose of all contaminated materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
Emergency Procedures: Preparedness is Key
Spills
In the event of a spill, the primary objective is to prevent the spread of the material and to clean it up safely.
Solid Spill Cleanup:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill: Gently cover the spill with a dry absorbent material, such as sand or vermiculite, to prevent the dust from becoming airborne.[8]
-
Collect the Material: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[9] Avoid sweeping dry powder, as this can create dust.[8]
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.[8]
-
Ventilate: Ensure the area is well-ventilated.
Exposures
Immediate action is critical in the event of personal exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Plan: Responsible Waste Management
All waste containing (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride must be treated as hazardous waste.
-
Waste Segregation: Keep all waste materials (unused compound, contaminated PPE, and cleanup materials) separate from general laboratory waste.[10]
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[10]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[5]
dot
Caption: Hazardous Waste Disposal Workflow.
By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely utilize (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride in their vital work, fostering a culture of safety and scientific excellence.
References
-
ROTH, C. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
The University of Texas at Austin Environmental Health and Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]
-
The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]
-
3ASenrise. (n.d.). cyclopropyl(4-methoxyphenyl)methanamine, 97%. Retrieved from [Link]
-
New Pig. (n.d.). Chemical Respirators & Dust Masks. Retrieved from [Link]
-
Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]
-
Chemsrc. (n.d.). Cyclopropyl(4-methoxyphenyl)methanone | CAS#:7152-03-6. Retrieved from [Link]
-
Cooper Safety Supply. (n.d.). Respirator & Dust Mask Types & Classifications. Retrieved from [Link]
Sources
- 1. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride [myskinrecipes.com]
- 2. Respirators, Dust Masks, Cartridges & Filters - New Pig [newpig.com]
- 3. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 4. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. collectandrecycle.com [collectandrecycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
